molecular formula C17H16ClN3O B1683510 YM976 CAS No. 191219-80-4

YM976

Cat. No.: B1683510
CAS No.: 191219-80-4
M. Wt: 313.8 g/mol
InChI Key: MNHXYNNKDDXKNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-chlorophenyl)-1,7-diethyl-2-pyrido[2,3-d]pyrimidinone is a member of pyrimidines.
a phosphodiesterase type 4 inhibitor;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-3-13-8-9-14-15(11-6-5-7-12(18)10-11)20-17(22)21(4-2)16(14)19-13/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHXYNNKDDXKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C1)C(=NC(=O)N2CC)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424991
Record name 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191219-80-4
Record name 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191219-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name YM-976
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191219804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YM-976
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GQT2M8W42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of YM976

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Selective PDE4 Inhibition

YM976 is a potent and selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. By inhibiting PDE4, this compound effectively increases intracellular levels of cyclic adenosine monophosphate (cAMP) in inflammatory cells. This elevation in cAMP is the primary trigger for the compound's anti-inflammatory effects, leading to the modulation of various downstream signaling pathways. The key outcomes of this mechanism are the suppression of pro-inflammatory mediator release and the inhibition of inflammatory cell activation and recruitment, particularly of eosinophils.

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the cAMP signaling pathway. Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

cAMP-PKA-CREB Pathway: PKA, activated by cAMP, phosphorylates the cAMP-responsive element-binding protein (CREB). Phosphorylated CREB (pCREB) then binds to cAMP response elements (CRE) in the promoter regions of various genes, leading to the transcription of anti-inflammatory cytokines such as Interleukin-10 (IL-10).

Inhibition of NF-κB Pathway: Elevated cAMP levels have also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that promotes the expression of a wide range of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). By inhibiting NF-κB, this compound reduces the production of these key inflammatory mediators.

This compound Signaling Pathway cluster_cell Inflammatory Cell (e.g., Eosinophil) This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates NFkB NF-κB cAMP->NFkB Inhibits CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Anti_inflammatory Anti-inflammatory Cytokines (e.g., IL-10) pCREB->Anti_inflammatory Promotes Transcription Pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory Promotes Transcription

Caption: this compound inhibits PDE4, leading to increased cAMP and subsequent modulation of PKA-CREB and NF-κB pathways.

Quantitative Data Summary

The following tables summarize the in vivo and in vitro efficacy of this compound from preclinical studies.

Table 1: In Vivo Efficacy of this compound in Animal Models of Allergic Inflammation

Animal ModelEndpointRoute of AdministrationED50 (mg/kg)Citation
Rat (Ovalbumin-sensitized)Eosinophil infiltrationOral1.7[1]
Mouse (C57BL/6, Ovalbumin-sensitized)Eosinophil infiltrationOral5.8[1]
Ferret (Antigen-induced)Eosinophil infiltrationOral1.2[1]
Guinea Pig (Ovalbumin-sensitized)Antigen-induced bronchoconstrictionOral7.3[2]
Guinea Pig (Ovalbumin-sensitized)Airway plasma leakageOral5.7[2]
Guinea Pig (Ovalbumin-sensitized)Airway eosinophil infiltrationOral1.0[2]
Guinea Pig (Ovalbumin-sensitized)Airway hyperreactivityOral0.52[2]

Table 2: In Vitro Efficacy of this compound

AssayEndpointEC50 / IC50 (nM)Citation
Eosinophil ActivationSuppression83 (EC30)[2]
LTD4-precontracted tracheal smooth muscleRelaxation370[2]
High-affinity rolipram bindingInhibition2.6 (IC50)[3]

Experimental Protocols

Ovalbumin-Induced Airway Inflammation in Rats

This model is used to assess the in vivo anti-inflammatory properties of compounds like this compound.

1. Sensitization:

  • Male Wistar rats are sensitized by intraperitoneal (i.p.) injection of 1 mg of ovalbumin (OVA) adsorbed to 20 mg of aluminum hydroxide (Al(OH)3) in saline.[4]

  • This sensitization is typically performed on days 0, 7, and 14 to induce a robust allergic phenotype.[4]

2. Drug Administration:

  • This compound or vehicle is administered orally at specified doses at various time points before the antigen challenge.

3. Antigen Challenge:

  • On day 21, rats are challenged with an aerosol of 1.1% OVA in saline for a specified duration, often using an ultrasonic nebulizer.[4]

4. Bronchoalveolar Lavage (BAL):

  • At a predetermined time point after the challenge (e.g., 24 or 48 hours), rats are euthanized.

  • The trachea is cannulated, and the lungs are lavaged with a fixed volume of phosphate-buffered saline (PBS).

  • The recovered BAL fluid is centrifuged to separate the cells from the supernatant.

5. Cell Counting and Differentiation:

  • The total number of cells in the BAL fluid is counted using a hemocytometer.

  • Differential cell counts are performed on cytospin preparations stained with a suitable stain (e.g., May-Grünwald Giemsa) to determine the number of eosinophils, neutrophils, macrophages, and lymphocytes.

6. Cytokine Analysis:

  • The supernatant from the BAL fluid can be used to measure the levels of various cytokines (e.g., IL-4, IL-5, TNF-α) using enzyme-linked immunosorbent assays (ELISA).

Experimental Workflow - Ovalbumin-Induced Airway Inflammation Sensitization Sensitization (i.p. OVA/Al(OH)3) Days 0, 7, 14 Drug_Admin Drug Administration (Oral this compound or Vehicle) Sensitization->Drug_Admin Challenge Antigen Challenge (Aerosolized OVA) Day 21 Drug_Admin->Challenge BAL Bronchoalveolar Lavage (BAL) 24-48h post-challenge Challenge->BAL Analysis Analysis of BAL Fluid BAL->Analysis Cell_Count Total & Differential Cell Counts Analysis->Cell_Count Cytokine Cytokine Measurement (ELISA) Analysis->Cytokine Experimental Workflow - In Vitro Eosinophil Activation Isolation Eosinophil Isolation (from peripheral blood) Preincubation Pre-incubation (with this compound or Vehicle) Isolation->Preincubation Stimulation Stimulation (e.g., PAF, Eotaxin) Preincubation->Stimulation Measurement Measurement of Activation Stimulation->Measurement Adhesion Adhesion Assay Measurement->Adhesion Degranulation Degranulation Assay (EPO/ECP release) Measurement->Degranulation Flow_Cytometry Flow Cytometry (CD69 expression) Measurement->Flow_Cytometry

References

YM976: A Technical Guide to a Selective Phosphodiesterase 4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM976 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade. By preventing the degradation of cyclic adenosine monophosphate (cAMP), this compound modulates the activity of various immune and inflammatory cells, demonstrating significant potential in the treatment of inflammatory diseases, particularly asthma. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its in vitro and in vivo efficacy, and outlines the experimental methodologies used to generate these findings. The document is intended to serve as a resource for researchers and professionals in the field of drug development.

Introduction to PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a key enzyme in the cyclic nucleotide signaling pathway, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates the function of numerous downstream targets, including transcription factors like cAMP-response element binding protein (CREB).[3][4] This signaling cascade ultimately results in the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses.[2][4]

The PDE4 enzyme family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to multiple splice variants. These subtypes are differentially expressed in various tissues and cell types, with PDE4B being particularly implicated in inflammatory processes.[1][5] Selective inhibition of specific PDE4 subtypes is a key strategy in drug development to maximize therapeutic efficacy while minimizing side effects, such as emesis, which has been associated with the inhibition of PDE4D.[5]

Quantitative Data on this compound

The following tables summarize the available quantitative data on the efficacy of this compound in various preclinical models.

Table 1: In Vivo Efficacy of this compound in Guinea Pig Models of Asthma

ParameterThis compound ED₅₀ (mg/kg, p.o.)Rolipram ED₅₀ (mg/kg, p.o.)PrednisoloneTheophylline
Antigen-Induced Bronchoconstriction7.3Suppressed dose-dependentlyNo inhibitionModerate suppression
Airway Plasma Leakage5.7Suppressed dose-dependentlyNo inhibitionModerate suppression
Airway Eosinophil Infiltration1.0Suppressed dose-dependentlySuppressedNo inhibition
Airway Hyperreactivity (AHR)0.52Suppressed dose-dependentlySuppressedNo inhibition

Table 2: In Vivo Efficacy of this compound on Antigen-Induced Eosinophil Infiltration in Various Species

SpeciesRoute of AdministrationThis compound ED₅₀ (mg/kg)
RatOral1.7
Mouse (C57Black/6)Oral5.8
FerretOral1.2 (no emesis at 10 mg/kg)

Table 3: In Vitro Efficacy of this compound

AssayThis compoundRolipram
Eosinophil Activation (EC₃₀)83 nM-
LTD₄-Precontracted Tracheal Smooth Muscle Relaxation (EC₅₀)370 nM50 nM

Experimental Protocols

In Vivo Models of Asthma in Guinea Pigs
  • Animal Model: Actively sensitized guinea pigs. Sensitization is achieved by intraperitoneal injections of an antigen, such as bovine serum albumin (BSA), on two separate occasions.[6]

  • Procedure: Two weeks after the final sensitization injection, the conscious guinea pig is placed in a double-chamber plethysmograph to measure specific airway resistance (sRaw).[3][6] A baseline sRaw is established before the animal is exposed to an aerosolized solution of the antigen (e.g., BSA).[6] sRaw is then monitored for a defined period (e.g., 10 minutes) post-challenge.[6]

  • Drug Administration: this compound or other test compounds are administered orally (p.o.) at various doses prior to the antigen challenge.

  • Endpoint: The dose of the compound that causes a 50% reduction in the antigen-induced increase in sRaw is determined as the ED₅₀.

  • Animal Model: Actively sensitized guinea pigs.

  • Procedure: Following antigen challenge, plasma leakage into the airways is quantified. A common method involves the intravenous injection of Evans blue dye, which binds to plasma albumin.[7][8][9] After a set period, the animal is euthanized, and the airways are perfused to remove intravascular dye.[7] The amount of extravasated dye in the airway tissue is then extracted and quantified spectrophotometrically.[7]

  • Drug Administration: Test compounds are administered prior to antigen challenge.

  • Endpoint: The ED₅₀ is the dose that reduces antigen-induced plasma leakage by 50%.

  • Animal Model: Actively sensitized guinea pigs, rats, mice, or ferrets.

  • Procedure: Following antigen challenge, bronchoalveolar lavage (BAL) is performed to collect cells from the airways. The total and differential cell counts in the BAL fluid are determined to quantify the number of infiltrating eosinophils.

  • Drug Administration: this compound is administered, often chronically over several days, before the final antigen exposure.

  • Endpoint: The ED₅₀ is the dose that inhibits the antigen-induced increase in eosinophil numbers in the BAL fluid by 50%.

  • Animal Model: Actively sensitized guinea pigs.

  • Procedure: AHR is assessed by measuring the bronchoconstrictive response to a non-specific stimulus, such as histamine or methacholine, following an antigen challenge.[1] A dose-response curve to the stimulus is generated, and the concentration required to induce a specific increase in airway resistance (e.g., doubling of sRaw, PC₁₀₀) is determined.[1][3]

  • Drug Administration: Test compounds are administered before the antigen challenge.

  • Endpoint: The ED₅₀ is the dose that significantly attenuates the antigen-induced increase in airway reactivity.

In Vitro Assays
  • Cell Source: Eosinophils are isolated from peripheral blood.

  • Procedure: Eosinophil activation can be assessed by measuring various functional responses, such as the generation of reactive oxygen species (respiratory burst), degranulation (release of eosinophil peroxidase), or chemotaxis.

  • Drug Incubation: Isolated eosinophils are pre-incubated with varying concentrations of this compound before stimulation with an activating agent.

  • Endpoint: The EC₃₀ represents the concentration of this compound that causes a 30% inhibition of the measured activation parameter.

  • Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in an organ bath.

  • Procedure: The tracheal rings are pre-contracted with a spasmogen, such as leukotriene D₄ (LTD₄). Cumulative concentrations of this compound or a reference compound are then added to the bath to induce relaxation.

  • Endpoint: The EC₅₀ is the concentration of the compound that produces 50% of the maximal relaxation of the pre-contracted tissue.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of this compound are mediated through the inhibition of PDE4, leading to an increase in intracellular cAMP levels in inflammatory cells. This elevation in cAMP activates PKA, which in turn phosphorylates and activates CREB. Activated CREB translocates to the nucleus and modulates the transcription of genes involved in the inflammatory response, leading to a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.

Caption: PDE4 signaling pathway and the inhibitory action of this compound.

Experimental Workflows

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a PDE4 inhibitor like this compound in a model of allergic airway inflammation.

Experimental_Workflow cluster_sensitization Phase 1: Sensitization cluster_treatment Phase 2: Treatment cluster_challenge Phase 3: Antigen Challenge cluster_assessment Phase 4: Assessment of Airway Responses Sensitization Sensitize animals (e.g., with ovalbumin) Resting Resting period (e.g., 2 weeks) Sensitization->Resting Grouping Divide into treatment groups: - Vehicle - this compound (various doses) - Positive Control Dosing Administer treatment (e.g., oral gavage) Grouping->Dosing Challenge Expose to aerosolized antigen Dosing->Challenge Bronchoconstriction Measure airway resistance (Plethysmography) Challenge->Bronchoconstriction Plasma_Leakage Quantify plasma extravasation (Evans blue dye) Challenge->Plasma_Leakage Inflammation Assess eosinophil infiltration (Bronchoalveolar lavage) Challenge->Inflammation AHR Evaluate airway hyperreactivity (Methacholine challenge) Challenge->AHR

References

In-Depth Technical Guide: Anti-inflammatory Properties of YM976

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM976 is a selective phosphodiesterase type 4 (PDE4) inhibitor that has demonstrated significant anti-inflammatory properties in a variety of preclinical models. As a member of the pyrimidine class of compounds, this compound holds promise for the treatment of inflammatory diseases, particularly those characterized by eosinophilic infiltration, such as asthma. This technical guide provides a comprehensive overview of the core anti-inflammatory properties of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. A notable characteristic of this compound is its favorable therapeutic window, exhibiting a clear dissociation between its potent anti-inflammatory effects and the emetogenic side effects commonly associated with other PDE4 inhibitors.

Core Mechanism of Action: PDE4 Inhibition

The primary mechanism underlying the anti-inflammatory effects of this compound is the selective inhibition of phosphodiesterase type 4 (PDE4). PDE4 is a critical enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in inflammatory cells.[1][2]

Elevated cAMP levels activate downstream signaling pathways, principally through the activation of Protein Kinase A (PKA).[3][4] PKA, in turn, can phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of numerous genes involved in the inflammatory response.[4][5][6] The activation of the cAMP/PKA/CREB signaling cascade ultimately results in the suppression of pro-inflammatory mediator production and a reduction in the activity of various immune cells, thereby exerting a potent anti-inflammatory effect.[3]

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory activity of this compound has been quantified in several in vivo and in vitro studies. The following tables summarize the key efficacy data.

Table 1: In Vivo Efficacy of this compound in Animal Models of Allergic Inflammation

ParameterAnimal ModelED₅₀ (mg/kg, p.o.)Reference
Antigen-Induced Eosinophil InfiltrationRat1.7[7]
Antigen-Induced Eosinophil InfiltrationMouse (C57Black/6)5.8[7]
Antigen-Induced Eosinophil Infiltration (Chronic)Rat0.32[7]
Antigen-Induced Eosinophil InfiltrationFerret1.2[7]
Antigen-Induced BronchoconstrictionGuinea Pig7.3[7]
Antigen-Induced Airway Plasma LeakageGuinea Pig5.7[7]
Antigen-Induced Airway Hyperreactivity (AHR)Guinea Pig0.52[7]

Table 2: In Vitro Efficacy of this compound

ParameterSystemEC₃₀ / EC₅₀Reference
Suppression of Eosinophil ActivationGuinea Pig83 nM (EC₃₀)[7]
Relaxation of LTD₄-Precontracted Tracheal Smooth MuscleGuinea Pig370 nM (EC₅₀)[7]

Signaling Pathway

The proposed signaling pathway for the anti-inflammatory action of this compound is depicted below. Inhibition of PDE4 by this compound leads to an increase in intracellular cAMP, which subsequently activates PKA and leads to the phosphorylation of CREB, resulting in the modulation of gene expression and a reduction in the inflammatory response.

YM976_Signaling_Pathway This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP cAMP ↑ PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates pCREB Phosphorylated CREB (pCREB) PKA->pCREB Phosphorylates Gene Gene Expression Modulation pCREB->Gene Inflammation ↓ Inflammatory Response (e.g., ↓ Eosinophil Infiltration, ↓ Cytokine Production) Gene->Inflammation

This compound anti-inflammatory signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anti-inflammatory properties of this compound.

Protocol 1: Ovalbumin (OVA)-Induced Airway Inflammation in Mice

This model is widely used to screen for anti-inflammatory compounds with potential therapeutic value in asthma.

1. Sensitization:

  • On days 0 and 14, BALB/c mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2.25 mg of aluminum hydroxide in a total volume of 200 µL of saline.[2][8]

2. Drug Administration:

  • This compound or vehicle is administered orally (p.o.) at the desired doses, typically 1 hour before each antigen challenge.

3. Antigen Challenge:

  • From days 28 to 30, mice are challenged for 20 minutes each day with an aerosol of 1% (w/v) OVA in saline, generated by an ultrasonic nebulizer.[9]

4. Assessment of Airway Inflammation (24-48 hours after the final challenge):

  • Bronchoalveolar Lavage (BAL):

    • Mice are euthanized, and the trachea is cannulated.

    • The lungs are lavaged with a fixed volume of phosphate-buffered saline (PBS), typically 1 mL.

    • The recovered BAL fluid is centrifuged, and the cell pellet is resuspended.

    • Total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed using a hemocytometer and cytospin preparations stained with a Wright-Giemsa stain.

  • Lung Histology:

    • Lungs are perfused with PBS, removed, and fixed in 10% neutral buffered formalin.

    • The fixed tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

OVA_Inflammation_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_analysis Analysis Phase (Day 31-32) Sensitization_D0 Day 0: OVA/Alum i.p. Sensitization_D14 Day 14: OVA/Alum i.p. Challenge_D28 Day 28: OVA Aerosol Sensitization_D14->Challenge_D28 Challenge_D29 Day 29: OVA Aerosol Challenge_D30 Day 30: OVA Aerosol BAL Bronchoalveolar Lavage (BAL) - Total & Differential Cell Counts Challenge_D30->BAL Histology Lung Histology - H&E (Inflammation) - PAS (Mucus) Challenge_D30->Histology Drug_Admin This compound or Vehicle (p.o.) 1h before each challenge Drug_Admin->Challenge_D28 Drug_Admin->Challenge_D29 Drug_Admin->Challenge_D30

References

The Inhibitory Effect of YM976 on Eosinophil Infiltration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eosinophilic infiltration is a hallmark of various allergic inflammatory diseases, including asthma. The recruitment and activation of eosinophils in tissues contribute significantly to pathology through the release of cytotoxic granule proteins and inflammatory mediators. YM976, a selective phosphodiesterase type 4 (PDE4) inhibitor, has demonstrated significant potential in mitigating eosinophil-driven inflammation. This technical guide provides an in-depth analysis of the effects of this compound on eosinophil infiltration, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy.

Introduction: The Role of Eosinophils and PDE4 in Allergic Inflammation

Eosinophils are granulocytic leukocytes that play a central role in the pathogenesis of allergic diseases.[1] Their recruitment from the bloodstream into inflamed tissues is a complex process orchestrated by a variety of mediators, most notably interleukin-5 (IL-5) and eotaxin.[1] Upon activation, eosinophils release a payload of inflammatory molecules, including cationic proteins and cytokines, which can lead to tissue damage and perpetuate the inflammatory response.

Phosphodiesterase type 4 (PDE4) is a key enzyme in inflammatory cells, including eosinophils, that specifically hydrolyzes cyclic adenosine monophosphate (cAMP).[2][3] The intracellular concentration of cAMP is a critical negative regulator of inflammatory cell function.[4] By inhibiting PDE4, compounds like this compound increase intracellular cAMP levels, which in turn suppresses a range of eosinophil functions, including chemotaxis, activation, and the release of inflammatory mediators.[2]

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by selectively inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).[5][6][7] Activated CREB modulates the transcription of various genes, leading to a downstream suppression of inflammatory responses. In eosinophils, this cascade ultimately inhibits chemotaxis, adhesion, and the release of pro-inflammatory mediators, thereby reducing their infiltration into inflamed tissues.[2]

This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Gene Gene Transcription (Suppression of pro-inflammatory genes) CREB->Gene Eosinophil Reduced Eosinophil Chemotaxis, Adhesion, & Activation Gene->Eosinophil Infiltration Decreased Eosinophil Infiltration Eosinophil->Infiltration

Caption: Signaling pathway of this compound in inhibiting eosinophil function.

Quantitative Data on the Efficacy of this compound

Preclinical studies have demonstrated the potent inhibitory effects of this compound on antigen-induced eosinophil infiltration in various animal models. The following tables summarize the key quantitative findings.

Animal ModelAdministration RouteED50 (mg/kg) for Inhibition of Eosinophil InfiltrationCitation
RatOral1.7[8]
C57Black/6 MouseOral5.8[8]
FerretOral1.2[8]

Table 1: Single Administration ED50 of this compound on Eosinophil Infiltration

Animal ModelAdministrationED50 (mg/kg) for Inhibition of Eosinophil InfiltrationCitation
RatSingle Dose (p.o.)1.4[8]
RatChronic Administration (p.o.)0.32[8]

Table 2: Comparison of Single vs. Chronic Administration of this compound in a Rat Model of Eosinophilia

In a comparative study with another PDE4 inhibitor, rolipram, both compounds were shown to be effective in inhibiting eosinophil recruitment.[9] this compound, however, was suggested to have a considerable dissociation between its anti-inflammatory and emetic effects, a common side effect of PDE4 inhibitors.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on eosinophil infiltration. These protocols are based on established models of ovalbumin-induced allergic airway inflammation.[10][11][12][13]

Ovalbumin-Induced Allergic Airway Inflammation in Rats and Mice

This model is widely used to screen for anti-asthmatic drugs and mimics the eosinophilic inflammation characteristic of asthma.[10]

Materials:

  • Ovalbumin (OVA)

  • Aluminum hydroxide (adjuvant)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Vehicle control

Protocol:

  • Sensitization:

    • On day 0 and day 14, animals (rats or mice) are sensitized by intraperitoneal (i.p.) injection of OVA (e.g., 20 µg for mice, 100 µg/kg for rats) emulsified in aluminum hydroxide.[10][11]

  • Drug Administration:

    • This compound or vehicle is administered orally (p.o.) at specified doses for a designated period before the antigen challenge. For chronic administration studies, treatment may begin several days prior to the challenge and continue throughout the challenge period.

  • Antigen Challenge:

    • On specified days following the final sensitization (e.g., days 24, 26, and 28), animals are challenged with an aerosolized solution of OVA (e.g., 1% w/v in PBS) for a set duration (e.g., 30 minutes).[10][11]

  • Eosinophil Infiltration Assessment:

    • 24-48 hours after the final antigen challenge, animals are euthanized.

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with PBS to collect BAL fluid (BALF). The total number of cells in the BALF is determined, and differential cell counts are performed on cytospin preparations stained with a suitable stain (e.g., Giemsa) to quantify eosinophils.[10]

    • Lung Histology: Lungs are fixed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) or a specific stain for eosinophils (e.g., Congo Red) to visualize and quantify eosinophil infiltration into the lung tissue.

cluster_0 Sensitization Phase cluster_1 Treatment & Challenge Phase cluster_2 Analysis Phase Day0 Day 0: OVA + Adjuvant (i.p.) Day14 Day 14: OVA + Adjuvant (i.p.) Treatment This compound or Vehicle (p.o.) Day14->Treatment Challenge Days 24, 26, 28: OVA Aerosol Challenge Analysis Day 29: BALF Eosinophil Count Lung Histology Challenge->Analysis

Caption: Experimental workflow for OVA-induced allergic airway inflammation.

Conclusion

This compound is a potent and selective PDE4 inhibitor that effectively suppresses eosinophil infiltration in preclinical models of allergic inflammation. Its mechanism of action, centered on the elevation of intracellular cAMP, leads to the downstream inhibition of key eosinophil functions. The quantitative data from animal studies, particularly the low ED50 values and the enhanced efficacy with chronic administration, highlight its therapeutic potential. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other PDE4 inhibitors for the treatment of eosinophil-mediated diseases such as asthma. The favorable dissociation between its anti-inflammatory and emetic effects further underscores its promise as a therapeutic agent.

References

YM976 in Adipocyte Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of YM976 in adipocyte differentiation. It consolidates key quantitative data, details experimental methodologies from cited research, and visualizes the underlying molecular pathways.

Core Findings: this compound Inhibits Adipogenesis

This compound, a pyrimidine derivative initially recognized for its anti-inflammatory and anti-asthmatic properties, has been identified as a potent inhibitor of adipocyte differentiation.[1][2] Research demonstrates that this compound significantly curtails lipid accumulation in preadipocytes, primarily by intervening in the early stages of the differentiation process.[1] This inhibitory effect is achieved without inducing cytotoxicity at effective concentrations.[1] The core mechanism involves the modulation of the cAMP-AMPK signaling axis, which in turn suppresses the master regulators of adipogenesis, PPARγ and C/EBPα.[1][2]

Quantitative Data Summary

The effects of this compound on various markers of adipocyte differentiation have been quantified in studies utilizing 3T3-L1 preadipocytes. The data below is compiled from the research conducted by Jang et al. (2023).

Table 1: Effect of this compound on Lipid Accumulation
This compound Concentration (µM)Inhibition of Lipid Accumulation (%)
223%
4Not specified
6Not specified
8Significant reduction
1086%

Data extracted from spectrophotometric analysis of Oil Red O staining in 3T3-L1 cells differentiated for six days.[1]

Table 2: Effect of 10 µM this compound on Adipogenic Gene Expression (mRNA)
GeneFold Change vs. Vehicle Control
PPARγDecreased
C/EBPαDecreased
FASNDecreased
FABP4Decreased

Data from qRT-PCR analysis in 3T3-L1 cells treated with this compound during differentiation.[1]

Table 3: Effect of this compound on Intracellular cAMP Levels
This compound Concentration (µM)Effect on cAMP Level
2-10Dose-dependent increase

Data from ELISA analysis in 3T3-L1 cells treated with this compound for 1 hour.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-adipogenic effects by activating a specific signaling cascade. The process begins with the elevation of intracellular cyclic AMP (cAMP) levels.[1] This increase in cAMP leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK).[1] Activated AMPK then acts to suppress the transcriptional activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis.[1] The downregulation of PPARγ, along with CCAAT/enhancer-binding protein α (C/EBPα), leads to a subsequent decrease in the expression of their target lipogenic genes, including fatty acid synthase (FASN) and fatty acid-binding protein 4 (FABP4).[1] This cascade ultimately results in the inhibition of lipid droplet formation and the overall differentiation of preadipocytes into mature adipocytes.

YM976_Signaling_Pathway This compound This compound cAMP Intracellular cAMP ↑ This compound->cAMP AMPK AMPK Phosphorylation ↑ (Activation) cAMP->AMPK PPARg PPARγ Expression ↓ AMPK->PPARg Inhibits CEBPa C/EBPα Expression ↓ AMPK->CEBPa Inhibits Lipogenic_Genes Lipogenic Genes ↓ (FASN, FABP4) PPARg->Lipogenic_Genes CEBPa->Lipogenic_Genes Adipogenesis Adipocyte Differentiation ↓ Lipogenic_Genes->Adipogenesis

Caption: this compound signaling cascade in adipocyte differentiation.

Experimental Protocols

The following protocols are based on the methodologies described for the investigation of this compound in 3T3-L1 adipocyte differentiation.

3T3-L1 Preadipocyte Culture and Differentiation
  • Cell Line: 3T3-L1 preadipocytes.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine serum and 1% penicillin-streptomycin.

  • Differentiation Induction:

    • Culture 3T3-L1 preadipocytes to full confluency.

    • Two days post-confluency, replace the culture medium with a differentiation medium containing DMEM with 10% fetal bovine serum (FBS), 5.0 µg/mL insulin, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), and 1 µM dexamethasone.

    • Incubate the cells in the differentiation medium for two days.

  • Maintenance:

    • After the initial two-day induction, replace the differentiation medium with a maintenance medium consisting of DMEM with 10% FBS and 5.0 µg/mL insulin.

    • Continue to culture the cells for an additional four to six days, replacing the maintenance medium every two days.

  • This compound Treatment:

    • Dissolve this compound in DMSO to prepare a stock solution. The final concentration of DMSO in the culture medium should be kept below 0.1%.

    • Add this compound or vehicle (DMSO) to the culture medium at the start of the differentiation induction (Day 0) and with every subsequent medium change.

Adipocyte_Differentiation_Workflow cluster_0 Preadipocyte Stage cluster_1 Differentiation Stage cluster_2 Analysis Stage Preadipocytes 3T3-L1 Preadipocytes in Growth Medium Confluency Grow to 100% Confluency (+ 2 days) Preadipocytes->Confluency Induction Add Differentiation Medium (Insulin, IBMX, Dexamethasone) + this compound/Vehicle (Days 0-2) Confluency->Induction Maintenance Switch to Maintenance Medium (Insulin) + this compound/Vehicle (Days 2-6, change every 2 days) Induction->Maintenance Analysis Mature Adipocytes (Day 6-8) - Oil Red O Staining - qRT-PCR - Western Blot - ELISA Maintenance->Analysis

Caption: Experimental workflow for 3T3-L1 adipocyte differentiation.
Quantification of Lipid Accumulation (Oil Red O Staining)

  • After the differentiation period, wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with 10% formalin in PBS for at least 1 hour.

  • Wash the fixed cells with distilled water and then with 60% isopropanol.

  • Allow the cells to dry completely.

  • Stain the cells with a working solution of Oil Red O for 10-15 minutes at room temperature.

  • Wash the cells extensively with distilled water to remove unbound dye.

  • For quantification, elute the Oil Red O stain from the cells by adding 100% isopropanol and incubating for 10 minutes with gentle shaking.

  • Transfer the eluate to a 96-well plate and measure the absorbance at a wavelength of 510 nm using a spectrophotometer.

Gene Expression Analysis (qRT-PCR)
  • Isolate total RNA from the differentiated 3T3-L1 cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qRT-PCR) using SYBR Green master mix and primers specific for the target genes (e.g., Pparg, Cebpa, Fasn, Fabp4) and a housekeeping gene for normalization (e.g., 18S rRNA or Gapdh).

  • Calculate the relative gene expression using the ΔΔCt method.

Protein Analysis (Western Blot)
  • Lyse the differentiated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., PPARγ, C/EBPα, p-AMPK, total AMPK, FASN, FABP4, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Intracellular cAMP Measurement (ELISA)
  • Treat 3T3-L1 cells with this compound for the specified duration (e.g., 1 hour).

  • Lyse the cells and measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Normalize the cAMP concentration to the total protein concentration of the cell lysate.

References

A Technical Guide to YM976 and its Role in AMPK Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

YM976, a pyrimidine derivative, has emerged as a significant modulator of cellular metabolism, primarily through its influence on AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis.[1][2] This document provides a comprehensive technical overview of the mechanism by which this compound induces AMPK phosphorylation, the downstream consequences of this activation, and detailed protocols for relevant experimental validation. This compound elevates intracellular cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA), which subsequently phosphorylates and activates AMPK.[3][4] This signaling cascade has been shown to inhibit adipocyte differentiation by suppressing the expression of critical adipogenic transcription factors, including PPARγ and C/EBPα.[3][4] The data presented herein, supported by detailed methodologies and pathway diagrams, positions this compound as a compound of interest for research into metabolic disorders such as obesity.[3]

Core Mechanism of Action: this compound and the cAMP-PKA-AMPK Axis

The primary mechanism by which this compound activates AMPK is indirect, initiated by an increase in intracellular secondary messenger concentration.[3][4]

  • Elevation of Intracellular cAMP: Treatment of cells with this compound leads to a significant increase in the levels of intracellular cAMP.[4] Studies suggest this may be due to a suppressive effect on phosphodiesterase 4 (PDE4), an enzyme responsible for cAMP degradation, though this specific link requires further exploration.[3]

  • Activation of Protein Kinase A (PKA): As a key downstream effector of cAMP, PKA is activated upon cAMP binding.[5] Experimental evidence shows that this compound treatment markedly increases the phosphorylation levels of PKA.[3]

  • Phosphorylation of AMPK: Activated PKA directly phosphorylates AMPK, a crucial event for its activation.[3][6] This phosphorylation event at the Thr-172 residue within the α-subunit's catalytic domain is a canonical step for AMPK activation by upstream kinases.[1][7] The result is a significant increase in phosphorylated AMPK (p-AMPK), triggering its function as a cellular energy sensor.[3]

G cluster_upstream This compound Upstream Signaling This compound This compound cAMP Intracellular cAMP This compound->cAMP increases PKA PKA Phosphorylation cAMP->PKA activates AMPK AMPK Phosphorylation (Thr-172) PKA->AMPK phosphorylates

Caption: this compound upstream signaling pathway to AMPK activation.

Downstream Effects of this compound-Mediated AMPK Activation

Once activated by this compound, AMPK initiates a cascade of downstream signaling events that collectively inhibit adipogenesis.[3] Activation of AMPK shifts cellular processes from energy-consuming anabolic pathways, such as lipid synthesis, to energy-producing catabolic pathways.[6][8]

  • Suppression of Adipogenic Transcription Factors: Activated AMPK has an inhibitory effect on the expression of peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα).[3][4] These two proteins are master regulators of adipocyte differentiation.[3]

  • Reduction of Lipogenic Gene Expression: The downregulation of PPARγ and C/EBPα leads to a subsequent decrease in the expression of their target genes, which are crucial for lipid metabolism. These include fatty acid synthase (FASN) and fatty acid-binding protein 4 (FABP4).[3]

  • Inhibition of Adipogenesis and Lipid Accumulation: By suppressing the key genetic programs for fat cell development, the this compound-AMPK pathway effectively inhibits the early stages of adipocyte differentiation and significantly reduces intracellular lipid accumulation.[3][4] This effect can be reversed by treatment with the AMPK inhibitor Compound C or by silencing AMPK expression.[3][4]

G cluster_downstream Downstream Consequences of AMPK Activation AMPK Activated AMPK (p-AMPK) PPARg PPARγ Expression AMPK->PPARg inhibits CEBPa C/EBPα Expression AMPK->CEBPa inhibits Lipogenic_Genes Lipogenic Genes (FASN, FABP4) PPARg->Lipogenic_Genes activates CEBPa->Lipogenic_Genes activates Adipogenesis Adipocyte Differentiation Lipogenic_Genes->Adipogenesis promotes Lipid_Accumulation Lipid Accumulation Adipogenesis->Lipid_Accumulation leads to G cluster_workflow Western Blotting Experimental Workflow A 1. Cell Culture & Treatment (e.g., 3T3-L1 cells + this compound) B 2. Cell Lysis (RIPA Buffer on ice) A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Membrane Transfer (Proteins to PVDF) D->E F 6. Blocking (5% BSA for 1 hour) E->F G 7. Primary Antibody Incubation (e.g., anti-pAMPK, overnight at 4°C) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL Substrate & Imaging) H->I

References

In-Depth Technical Guide to the Chemical and Pharmacological Profile of YM976

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM976 is a potent and selective second-generation phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant anti-inflammatory properties with a notably low propensity for emesis, a common side effect of earlier PDE4 inhibitors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of critical quantitative data. Furthermore, this guide visualizes the core signaling pathway of this compound and illustrates a representative experimental workflow to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name 4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one, is a small molecule inhibitor of phosphodiesterase 4.[1][2][3][4][5][6][7] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one[2][5][6][7]
CAS Number 191219-80-4[1][2][3]
Molecular Formula C₁₇H₁₆ClN₃O[1][2][3][4][5][6][7]
Molecular Weight 313.79 g/mol [1][5][6][7]
SMILES CCC1=CC=C2C(N(CC)C(N=C2C3=CC=CC(Cl)=C3)=O)=N1[2]
InChI InChI=1S/C17H16ClN3O/c1-3-13-8-9-14-15(11-6-5-7-12(18)10-11)20-17(22)21(4-2)16(14)19-13/h5-10H,3-4H2,1-2H3[1][2][5]
Appearance Light yellow to yellow solid powder[5]
Purity ≥98% (HPLC)[3][4]
Solubility Soluble in DMSO and Ethanol[2][4]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3][4][5] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[1][2][6] Activated CREB modulates the transcription of various genes, leading to a downstream cascade that ultimately suppresses the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and leukotrienes, while potentially increasing the production of anti-inflammatory cytokines like interleukin-10 (IL-10).[3][5]

YM976_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Inflammatory Cell Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC 5'-AMP 5'-AMP cAMP->5'-AMP hydrolyzes PKA Protein Kinase A cAMP->PKA activates PDE4 PDE4 PDE4->cAMP This compound This compound This compound->PDE4 inhibits CREB CREB PKA->CREB phosphorylates Nucleus Nucleus CREB->Nucleus translocates to Pro-inflammatory Cytokines (e.g., TNF-α) Pro-inflammatory Cytokines (e.g., TNF-α) Nucleus->Pro-inflammatory Cytokines (e.g., TNF-α) down-regulates transcription Anti-inflammatory Cytokines (e.g., IL-10) Anti-inflammatory Cytokines (e.g., IL-10) Nucleus->Anti-inflammatory Cytokines (e.g., IL-10) up-regulates transcription Carrageenan_Pleurisy_Workflow cluster_preparation Preparation cluster_induction Induction & Collection cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Compound Administration Compound Administration Animal Acclimatization->Compound Administration Induce Pleurisy (Carrageenan) Induce Pleurisy (Carrageenan) Compound Administration->Induce Pleurisy (Carrageenan) Euthanasia & Exudate Collection Euthanasia & Exudate Collection Induce Pleurisy (Carrageenan)->Euthanasia & Exudate Collection Measure Exudate Volume Measure Exudate Volume Euthanasia & Exudate Collection->Measure Exudate Volume Leukocyte Count Leukocyte Count Euthanasia & Exudate Collection->Leukocyte Count Data Analysis (ED50) Data Analysis (ED50) Measure Exudate Volume->Data Analysis (ED50) Leukocyte Count->Data Analysis (ED50)

References

YM976: A Technical Guide to a Novel Pyrimidine Derivative and Selective PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM976 is a potent and selective phosphodiesterase type 4 (PDE4) inhibitor belonging to the pyrimidine class of compounds. Identified by its chemical name, 4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one, this compound has demonstrated significant anti-inflammatory properties in a variety of preclinical models.[1][2] A key characteristic of this compound is its notable dissociation of anti-inflammatory effects from the emetogenic side effects commonly associated with other PDE4 inhibitors. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, pharmacological effects with supporting quantitative data, and detailed experimental protocols.

Chemical Properties and Structure

This compound is a pyrimidine derivative with the following key identifiers:

  • IUPAC Name: 4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2-one[1]

  • Molecular Formula: C₁₇H₁₆ClN₃O[2]

  • Molecular Weight: 313.8 g/mol [1]

  • CAS Number: 191219-80-4[2]

PropertyValueSource
Molecular Formula C₁₇H₁₆ClN₃OPubChem
Molecular Weight 313.8 g/mol PubChem[1]
CAS Number 191219-80-4Biotrend[2]
IUPAC Name 4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2-onePubChem[1]

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

The primary mechanism of action of this compound is the selective inhibition of phosphodiesterase type 4 (PDE4). PDE4 is an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including inflammation.

By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets. This cascade of events ultimately results in the suppression of inflammatory responses. The anti-inflammatory effects are mediated by inhibiting the release of pro-inflammatory cytokines and chemokines, and by suppressing the activity of various inflammatory cells, most notably eosinophils.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory Stimulus Pro-inflammatory Stimulus AC Adenylate Cyclase Pro-inflammatory Stimulus->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP AMP AMP cAMP->AMP Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 Inflammation Inflammatory Response PKA->Inflammation Inhibits This compound This compound This compound->PDE4 Inhibits

Figure 1: this compound Mechanism of Action via PDE4 Inhibition.

Pharmacological Effects and Efficacy

Preclinical studies have demonstrated the potent anti-inflammatory and anti-asthmatic effects of this compound in various animal models. A summary of the quantitative efficacy data is presented below.

Inhibition of Eosinophil Infiltration

This compound has been shown to effectively inhibit antigen-induced eosinophil infiltration into the lungs, a key feature of allergic asthma.

Animal ModelAdministrationED₅₀ Value (mg/kg)Reference
RatOral (Single Dose)1.7[3]
RatOral (Chronic)0.32[3]
C57Black/6 MouseOral5.8[3]
FerretOral1.2[3]
Anti-Asthmatic Effects in Guinea Pigs

In a guinea pig model of asthma, orally administered this compound demonstrated a broad range of anti-asthmatic activities.

EffectED₅₀ Value (mg/kg)Reference
Inhibition of Antigen-Induced Bronchoconstriction7.3[4]
Inhibition of Airway Plasma Leakage5.7[4]
Inhibition of Airway Eosinophil Infiltration1.0[4]
Inhibition of Airway Hyperreactivity (AHR)0.52[4]
In Vitro Potency
AssayEC₃₀/EC₅₀ ValueReference
Eosinophil Activation SuppressionEC₃₀ = 83 nM[4]
LTD₄-precontracted Tracheal Smooth Muscle RelaxationEC₅₀ = 370 nM[4]
PDE4 InhibitionIC₅₀ = 2.2 nM

Note: While an IC50 value of 2.2 nM is cited for this compound's PDE4 inhibition, the specific experimental protocol for this determination was not available in the searched literature.

Dissociation from Emetic Effects

A significant advantage of this compound is its wide therapeutic window concerning emetic side effects. In ferrets, a model for predicting emesis, this compound suppressed eosinophil infiltration at an ED₅₀ of 1.2 mg/kg without inducing emesis at doses up to 10 mg/kg.[3]

Experimental Protocols

General Ovalbumin-Induced Asthma Model in Rodents

This protocol provides a general framework for inducing an allergic asthma phenotype in rodents, which is a common model for evaluating anti-inflammatory compounds like this compound.

astd_model cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_analysis Analysis sensitization_day0 Day 0: Intraperitoneal (IP) injection of Ovalbumin (OVA) + Adjuvant sensitization_day7 Day 7: Booster IP injection of OVA + Adjuvant sensitization_day0->sensitization_day7 7 days challenge_days Days 14-17: Inhalation of aerosolized OVA sensitization_day7->challenge_days 7 days treatment Administer this compound or Vehicle (e.g., orally) prior to challenge analysis 24-48h post-final challenge: - Bronchoalveolar Lavage (BAL) - Lung Histology - Airway Hyperreactivity Measurement treatment->analysis Evaluation

Figure 2: Generalized workflow for an ovalbumin-induced asthma model.

Detailed Steps:

  • Sensitization:

    • On day 0, animals (e.g., rats or mice) receive an intraperitoneal injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide.

    • A booster injection is typically given around day 7 to enhance the immune response.

  • Challenge:

    • Beginning around day 14, animals are challenged with aerosolized OVA for a set duration (e.g., 20-30 minutes) on consecutive days. This directly exposes the airways to the allergen, inducing an inflammatory response.

  • Treatment:

    • This compound or a vehicle control is administered to the animals, typically orally, at a specified time before each OVA challenge.

  • Analysis:

    • Approximately 24 to 48 hours after the final challenge, various endpoints are assessed:

      • Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect cells. The total and differential cell counts (especially eosinophils) are determined.

      • Lung Histology: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize inflammatory cell infiltration and changes in airway morphology.

      • Airway Hyperreactivity (AHR): In some studies, AHR is measured by exposing the animals to increasing concentrations of a bronchoconstrictor (e.g., methacholine) and measuring the changes in lung function.

PDE4 Inhibition Assay (General Protocol)

While a specific protocol for this compound is not detailed in the available literature, a general in vitro assay to determine PDE4 inhibitory activity would follow these steps:

  • Enzyme and Substrate Preparation:

    • Recombinant human PDE4 enzyme is used.

    • A solution of cAMP (the substrate) is prepared in an appropriate assay buffer.

  • Compound Dilution:

    • This compound is serially diluted to a range of concentrations to determine the IC₅₀ value.

  • Reaction Initiation:

    • The PDE4 enzyme, this compound (or vehicle), and cAMP are combined in a microplate well and incubated at a controlled temperature (e.g., 37°C) for a specific time.

  • Reaction Termination and Detection:

    • The enzymatic reaction is stopped.

    • The amount of remaining cAMP or the amount of AMP produced is quantified. This can be done using various methods, such as fluorescence polarization, ELISA, or radiometric assays.

  • Data Analysis:

    • The percentage of PDE4 inhibition at each concentration of this compound is calculated relative to the control wells.

    • The IC₅₀ value, the concentration of this compound that causes 50% inhibition of the PDE4 enzyme activity, is determined by fitting the data to a dose-response curve.

Synthesis

A detailed, step-by-step synthesis protocol for 4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one (this compound) is not publicly available in the searched scientific literature. The synthesis of such heterocyclic compounds typically involves multi-step reactions, potentially starting from substituted pyridine and pyrimidine precursors.

Conclusion

This compound is a promising pyrimidine derivative that acts as a potent and selective PDE4 inhibitor. Its significant anti-inflammatory and anti-asthmatic effects, demonstrated in various preclinical models, coupled with a favorable safety profile regarding emesis, position it as a compound of interest for the development of novel therapies for inflammatory airway diseases like asthma. Further research, including detailed pharmacokinetic and pharmacodynamic studies in humans, would be necessary to fully elucidate its therapeutic potential.

References

The Therapeutic Potential of Novel Phosphodiesterase 4 (PDE4) Inhibitors in Asthma: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, inflammation, and remodeling. While current therapies, such as corticosteroids and bronchodilators, are effective for many patients, a significant portion of individuals with severe asthma remain symptomatic. This has driven the search for novel therapeutic agents targeting specific inflammatory pathways. Phosphodiesterase 4 (PDE4) inhibitors have emerged as a promising class of drugs due to their broad anti-inflammatory effects. This technical guide provides an in-depth overview of the therapeutic potential of novel PDE4 inhibitors in the management of asthma, with a focus on their mechanism of action, preclinical and clinical data, and the experimental protocols used for their evaluation.

Introduction to Asthma Pathophysiology

Asthma is a complex and heterogeneous disease involving the interplay of various immune and structural cells. The underlying pathology is driven by chronic airway inflammation, which leads to characteristic symptoms of wheezing, shortness of breath, chest tightness, and coughing. The inflammatory cascade in asthma, particularly in allergic asthma, is predominantly orchestrated by T helper 2 (Th2) cells. These cells release a signature set of cytokines, including interleukin-4 (IL-4), IL-5, and IL-13, which collectively promote immunoglobulin E (IgE) production, eosinophil recruitment and activation, and mucus hypersecretion.

Beyond the adaptive immune response, innate immune cells such as mast cells, basophils, and innate lymphoid type 2 cells (ILC2s) also play a crucial role. Upon activation, these cells release a plethora of inflammatory mediators, including histamine, leukotrienes, and prostaglandins, which contribute to bronchoconstriction and airway inflammation. In severe asthma, other inflammatory pathways, including those involving neutrophils and Th17 cells, may also be prominent.

The Role of Phosphodiesterase 4 (PDE4) in Asthma

Cyclic adenosine monophosphate (cAMP) is a critical second messenger that regulates the function of numerous cells involved in the asthmatic inflammatory response.[1] Increased intracellular cAMP levels lead to the suppression of inflammatory cell activity and promote airway smooth muscle relaxation. The intracellular concentration of cAMP is tightly regulated by the opposing activities of adenylyl cyclase (which synthesizes cAMP) and phosphodiesterases (PDEs), which hydrolyze it.

The PDE superfamily consists of 11 families of enzymes, with PDE4 being the predominant cAMP-metabolizing enzyme in most inflammatory and immune cells, including T cells, eosinophils, neutrophils, and macrophages.[1][2] PDE4 is also expressed in airway smooth muscle and epithelial cells. By inhibiting PDE4, the degradation of cAMP is prevented, leading to an accumulation of intracellular cAMP and subsequent downstream anti-inflammatory and bronchodilatory effects.

Mechanism of Action of PDE4 Inhibitors

The primary mechanism of action of PDE4 inhibitors is the elevation of intracellular cAMP levels. This leads to the activation of protein kinase A (PKA), which in turn phosphorylates and regulates the function of various downstream targets. The key therapeutic effects of PDE4 inhibition in asthma include:

  • Anti-inflammatory Effects:

    • Suppression of cytokine and chemokine release from inflammatory cells (e.g., T cells, macrophages, eosinophils).

    • Inhibition of inflammatory cell trafficking and recruitment to the airways.

  • Bronchodilation:

    • Relaxation of airway smooth muscle, leading to improved airflow.

Quantitative Data on PDE4 Inhibitor Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies evaluating the efficacy of PDE4 inhibitors in asthma.

Table 1: Preclinical Efficacy of Piclamilast in a Murine Model of Allergic Asthma [2]

ParameterControl (Sensitized)Piclamilast TreatedDexamethasone Treated
Airway Resistance (Penh) IncreasedDose-dependently improved (similar to dexamethasone)Significantly improved
Dynamic Compliance DecreasedDose-dependently improved (similar to dexamethasone)Significantly improved
Inflammatory Cell Infiltration (BALF) Increased eosinophils, neutrophils, lymphocytesDose-dependently prevented increaseWeaker effect on eosinophils and neutrophils, no effect on lymphocytes
Goblet Cell Hyperplasia IncreasedDose-dependently preventedPrevented
cAMP-PDE Activity in Lung UpregulatedInhibited (greater than dexamethasone)Inhibited
Cytokine mRNA Expression (Eotaxin, TNF-α, IL-4) UpregulatedInhibited (similar to dexamethasone)Inhibited

Table 2: Clinical Efficacy of Roflumilast in Patients with Asthma [1]

ParameterPlaceboRoflumilast
Late Asthmatic Response (Allergen Challenge) PresentReduced
Bronchial Reactivity (Post-Allergen) IncreasedPrevented increase
Acute Bronchoconstriction N/ANo effect

Experimental Protocols

The evaluation of novel PDE4 inhibitors for asthma involves a series of well-defined preclinical and clinical experimental protocols.

Preclinical Murine Model of Allergic Asthma

A common model to study the efficacy of anti-asthma drugs is the ovalbumin (OVA)-sensitized and challenged mouse model.[3][4][5]

Protocol:

  • Sensitization: Mice are sensitized by intraperitoneal injections of OVA, often with an adjuvant like aluminum hydroxide, on specific days (e.g., day 0 and 14).[3]

  • Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set number of consecutive days (e.g., days 21-23) to induce an asthmatic phenotype.[3]

  • Treatment: The investigational drug (e.g., a PDE4 inhibitor) is administered to a group of mice before, during, or after the challenge phase. A control group receives a vehicle.

  • Assessment of Airway Hyperresponsiveness (AHR): AHR to a bronchoconstricting agent like methacholine is measured using techniques such as whole-body plethysmography.[2]

  • Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the number and type of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).[3]

  • Histopathology: Lung tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation, Periodic acid-Schiff for mucus) to assess airway inflammation, goblet cell hyperplasia, and airway remodeling.[4]

  • Cytokine and Chemokine Analysis: Levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) and chemokines (e.g., eotaxin) are measured in BAL fluid or lung homogenates using techniques like ELISA or RT-PCR.[2]

Clinical Trial Protocol: Allergen Challenge Study

Human allergen challenge studies are instrumental in evaluating the early efficacy of novel anti-asthma compounds.

Protocol:

  • Subject Recruitment: Patients with mild, stable allergic asthma are recruited.

  • Baseline Characterization: Baseline lung function (e.g., FEV1), airway responsiveness to methacholine, and allergen sensitivity are determined.

  • Treatment Period: Subjects are randomized to receive either the investigational drug or a placebo for a specified period.

  • Allergen Inhalation Challenge: Subjects inhale a nebulized solution of the allergen to which they are sensitive.

  • Measurement of Asthmatic Responses:

    • Early Asthmatic Response (EAR): A rapid fall in FEV1 within the first hour after the challenge, primarily due to mast cell degranulation and bronchoconstriction.

    • Late Asthmatic Response (LAR): A more gradual and prolonged fall in FEV1 occurring 3-8 hours after the challenge, reflecting the influx of inflammatory cells into the airways.

  • Sputum Induction: Induced sputum is collected before and after the allergen challenge to assess changes in inflammatory cell counts (e.g., eosinophils).

  • Assessment of Airway Hyperresponsiveness: Changes in airway responsiveness to methacholine are measured 24 hours after the allergen challenge.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in asthma and the mechanism of action of PDE4 inhibitors.

G cluster_allergen Allergen Exposure cluster_cells Immune Cell Activation cluster_mediators Inflammatory Mediators cluster_effects Pathophysiological Effects Allergen Allergen APC Antigen Presenting Cell (APC) Allergen->APC Mast_Cell Mast Cell Allergen->Mast_Cell Cross-links IgE Th2 Th2 Cell APC->Th2 Presents Antigen IL4 IL-4 Th2->IL4 IL5 IL-5 Th2->IL5 IL13 IL-13 Th2->IL13 B_Cell B Cell IgE IgE B_Cell->IgE Produces Histamine Histamine, Leukotrienes Mast_Cell->Histamine Releases Eosinophil Eosinophil Inflammation Airway Inflammation Eosinophil->Inflammation IL4->B_Cell Stimulates IL5->Eosinophil Recruits & Activates Mucus Mucus Hypersecretion IL13->Mucus IgE->Mast_Cell Binds to Bronchoconstriction Bronchoconstriction Histamine->Bronchoconstriction AHR Airway Hyperresponsiveness Inflammation->AHR

Caption: Simplified signaling pathway of allergic asthma pathogenesis.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_effects Cellular Effects GPCR G-Protein Coupled Receptor (e.g., β2-Adrenergic Receptor) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP AMP AMP cAMP->AMP Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 PDE4->AMP Inflammation_Suppression Suppression of Inflammatory Mediators PKA->Inflammation_Suppression Smooth_Muscle_Relaxation Airway Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation PDE4_Inhibitor PDE4 Inhibitor PDE4_Inhibitor->PDE4 Inhibits

Caption: Mechanism of action of PDE4 inhibitors in asthma.

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Sensitization Sensitization (e.g., OVA i.p.) Challenge Challenge (e.g., OVA aerosol) Sensitization->Challenge Treatment Treatment (PDE4 Inhibitor or Vehicle) Challenge->Treatment AHR_Measurement AHR Measurement (Plethysmography) Treatment->AHR_Measurement BAL_Analysis BAL Fluid Analysis (Cell Counts) Treatment->BAL_Analysis Histo_Analysis Histopathology (Lung Sections) Treatment->Histo_Analysis Recruitment Patient Recruitment (Mild Allergic Asthma) Randomization Randomization (PDE4 Inhibitor or Placebo) Recruitment->Randomization Allergen_Challenge Allergen Challenge (Inhalation) Randomization->Allergen_Challenge FEV1_Measurement FEV1 Measurement (EAR and LAR) Allergen_Challenge->FEV1_Measurement Sputum_Analysis Induced Sputum (Inflammatory Cells) Allergen_Challenge->Sputum_Analysis

Caption: Experimental workflow for evaluating PDE4 inhibitors in asthma.

Conclusion

Novel phosphodiesterase 4 inhibitors represent a promising therapeutic strategy for the treatment of asthma. Their broad anti-inflammatory effects, coupled with their potential for bronchodilation, address key aspects of asthma pathophysiology. The continued development and evaluation of more selective and better-tolerated PDE4 inhibitors hold the potential to provide a valuable addition to the therapeutic armamentarium for patients with asthma, particularly those with severe or difficult-to-treat disease. The experimental protocols and signaling pathways outlined in this guide provide a framework for the ongoing research and development of this important class of drugs.

References

YM976 for Obesity Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM976, a pyrimidine derivative initially recognized for its anti-inflammatory and anti-asthmatic properties as a phosphodiesterase type 4 (PDE4) inhibitor, has recently emerged as a compound of interest in obesity research. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by quantitative data from key in-vitro and in-vivo studies. Detailed experimental protocols are provided to facilitate the replication and further exploration of these findings. Furthermore, this guide visualizes the known signaling pathways and experimental workflows using Graphviz diagrams to offer a clear and comprehensive summary for researchers in the field of metabolic disease and drug discovery.

Introduction

Obesity, a global health crisis, is characterized by excessive adipose tissue accumulation and is a major risk factor for a myriad of comorbidities, including type 2 diabetes, cardiovascular diseases, and certain cancers. The expansion of adipose tissue is a result of both adipocyte hypertrophy (increase in cell size) and hyperplasia (increase in cell number), the latter being driven by the differentiation of preadipocytes into mature adipocytes—a process known as adipogenesis.

This compound (4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one) is a selective inhibitor of phosphodiesterase type 4 (PDE4).[1] Initially developed for its anti-inflammatory and bronchodilatory effects, its role in metabolic regulation has recently come into focus.[1][2] A pivotal study has demonstrated that this compound can inhibit adipocyte differentiation in vitro, suggesting a potential therapeutic application in the management of obesity.[2] This document serves as a comprehensive technical resource on the core findings related to this compound in the context of obesity research.

Mechanism of Action

The primary mechanism by which this compound is proposed to exert its anti-adipogenic effects is through the modulation of the cAMP/AMPK/PPARγ signaling cascade.[2] As a PDE4 inhibitor, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation.[2] Elevated cAMP levels activate AMP-activated protein kinase (AMPK), a key cellular energy sensor.[2] Activated AMPK, in turn, suppresses the transcriptional activity of peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of adipogenesis.[2] The inhibition of PPARγ leads to a downstream reduction in the expression of genes essential for adipocyte differentiation and lipid accumulation.[2]

In-Vitro Studies: Inhibition of Adipocyte Differentiation

The anti-adipogenic properties of this compound have been primarily investigated using the 3T3-L1 preadipocyte cell line, a well-established model for studying adipogenesis.

Quantitative Data

The following tables summarize the key quantitative findings from in-vitro experiments assessing the impact of this compound on 3T3-L1 cells.

Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes [2]

This compound Concentration (µM)Inhibition of Lipid Accumulation (%)
223%
4Not specified
6Not specified
8Significant reduction
1086%

Table 2: Effect of 10 µM this compound on Adipogenic Gene Expression in 3T3-L1 Cells [2]

GenemRNA Expression LevelProtein Expression Level
PPARγSignificantly decreasedMarkedly reduced
C/EBPαSignificantly decreasedMarkedly reduced
FASNSignificantly decreasedMarkedly reduced
FABP4Significantly decreasedMarkedly reduced

Table 3: Effect of this compound on Intracellular cAMP Levels and AMPK Phosphorylation in 3T3-L1 Cells [2]

TreatmentIntracellular cAMP LevelAMPK Phosphorylation
This compound (10 µM)ElevatedIncreased
Experimental Protocols
  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Differentiation: Two days post-confluence, differentiation is induced using a differentiation medium containing DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.

  • Maintenance: After two days, the medium is replaced with a maintenance medium (DMEM with 10% FBS and 1 µg/mL insulin) for an additional four days, with media changes every two days.

  • This compound Treatment: this compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the differentiation and maintenance media at the desired concentrations.

  • Fixation: Differentiated 3T3-L1 cells in a multi-well plate are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.

  • Staining: After washing with water, cells are incubated with Oil Red O solution (0.5% in isopropanol, diluted with water) for 1 hour at room temperature.

  • Quantification: The stained lipid droplets are visualized by microscopy. For quantification, the stain is eluted with isopropanol, and the absorbance is measured spectrophotometrically at a specific wavelength (e.g., 520 nm).

  • RNA Extraction: Total RNA is extracted from treated and control 3T3-L1 cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

  • PCR Amplification: qRT-PCR is performed using gene-specific primers for PPARγ, C/EBPα, FASN, FABP4, and a housekeeping gene (e.g., β-actin) for normalization. The relative gene expression is calculated using the ΔΔCt method.

  • Protein Extraction: Whole-cell lysates are prepared from 3T3-L1 cells using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against PPARγ, C/EBPα, FASN, FABP4, phosphorylated AMPK, total AMPK, and a loading control (e.g., β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Cell Lysis: 3T3-L1 cells treated with this compound are lysed to release intracellular components.

  • cAMP Assay: The concentration of cAMP in the cell lysates is measured using a competitive enzyme-linked immunosorbent assay (ELISA)-based cAMP assay kit according to the manufacturer's instructions.

  • Transfection: 3T3-L1 cells are co-transfected with a PPARγ response element (PPRE)-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment and Lysis: After transfection, cells are treated with this compound and/or other compounds (e.g., a PPARγ agonist like rosiglitazone) during differentiation. Cells are then lysed.

  • Luciferase Measurement: The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system.

In-Vivo Studies: Evaluation in a Diet-Induced Obesity Model

While the in-vitro data for this compound is promising, in-vivo studies are crucial to determine its therapeutic potential for obesity. A key study compared the effects of this compound, a brain-impermeable PDE4 inhibitor, with rolipram, a brain-penetrant PDE4 inhibitor, in a diet-induced obesity (DIO) mouse model.

Quantitative Data

The following table summarizes the key findings from the comparative in-vivo study.

Table 4: Effects of this compound and Rolipram on Metabolic Parameters in High-Fat Diet (HFD)-Fed Mice

Treatment (2 mg/kg, s.c.)Change in Body WeightEpididymal and Retroperitoneal Fat Pad WeightEnergy IntakeEnergy Expenditure
VehicleNo significant changeNo significant changeNo significant changeNo significant change
This compoundUnable to ameliorate metabolic changesNo significant changeNo significant changeNo significant change
RolipramDecreasedDecreasedDecreasedIncreased
Experimental Protocol
  • Animals: Male C57BL/6 mice are typically used for DIO studies due to their susceptibility to weight gain on a high-fat diet.

  • Diet: Mice are fed a high-fat diet (e.g., 60% of calories from fat) for a period of 10-12 weeks to induce obesity. A control group is fed a standard chow diet.

  • Treatment Administration: In the latter weeks of the diet regimen (e.g., from week 8 or 10), mice receive daily subcutaneous injections of this compound (2 mg/kg), rolipram (2 mg/kg), or a vehicle control.

  • Monitoring: Body weight and food intake are monitored regularly throughout the study.

  • Endpoint Analysis: At the end of the study, various metabolic parameters are assessed. This includes the weighing of white and brown adipose tissue pads, and potentially histological analysis of adipose tissue and liver. Energy expenditure can be measured using metabolic cages.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound in adipocytes and the general experimental workflows described in this guide.

YM976_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Adipocyte This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMPK AMPK cAMP->AMPK Activates PPARg PPARγ AMPK->PPARg Inhibits Transcriptional Activity Adipogenic_Genes Adipogenic Genes (FASN, FABP4, etc.) PPARg->Adipogenic_Genes Activates Adipogenesis Adipogenesis & Lipid Accumulation Adipogenic_Genes->Adipogenesis Promotes

Caption: Proposed signaling pathway of this compound in inhibiting adipocyte differentiation.

In_Vitro_Workflow cluster_culture Cell Culture & Differentiation cluster_analysis Analysis start 3T3-L1 Preadipocytes induce Induce Differentiation (IBMX, Dexamethasone, Insulin) start->induce treat Treat with this compound induce->treat lipid Lipid Accumulation (Oil Red O Staining) treat->lipid gene Gene Expression (qRT-PCR) treat->gene protein Protein Expression (Western Blot) treat->protein cAMP cAMP Levels (ELISA) treat->cAMP pparg PPARγ Activity (Luciferase Assay) treat->pparg

Caption: General experimental workflow for in-vitro studies of this compound.

In_Vivo_Workflow cluster_model Animal Model cluster_monitoring Monitoring & Analysis start C57BL/6 Mice diet High-Fat Diet (10-12 weeks) start->diet treatment Daily Subcutaneous Injection (this compound, Rolipram, or Vehicle) diet->treatment bw_fi Monitor Body Weight & Food Intake treatment->bw_fi endpoint Endpoint Analysis: - Adipose Tissue Weight - Energy Expenditure - Histology treatment->endpoint

Caption: General experimental workflow for in-vivo studies of PDE4 inhibitors.

Discussion and Future Directions

The available evidence strongly suggests that this compound is a potent inhibitor of adipogenesis in vitro, acting through the well-defined cAMP/AMPK/PPARγ pathway.[2] Its ability to significantly reduce lipid accumulation and the expression of key adipogenic markers in 3T3-L1 cells highlights its potential as a tool for studying the molecular mechanisms of fat cell development.

However, the translation of these in-vitro findings to an in-vivo anti-obesity effect appears to be limited by the compound's pharmacokinetic properties. The finding that this compound, a brain-impermeable PDE4 inhibitor, failed to replicate the weight loss effects of the brain-penetrant inhibitor rolipram in a diet-induced obesity model is of critical importance. This suggests that the central nervous system plays a dominant role in the metabolic benefits observed with systemic PDE4 inhibition, likely through the regulation of energy intake and expenditure.

Future research should focus on several key areas:

  • Peripheral vs. Central Effects: Further studies are needed to dissect the specific contributions of peripheral versus central PDE4 inhibition on metabolic homeostasis.

  • Adipose Tissue-Specific Effects In Vivo: While systemic administration of this compound was not effective for weight loss, targeted delivery to adipose tissue could be explored to assess its local anti-adipogenic effects in an in-vivo setting.

  • Combination Therapies: Investigating the potential synergistic effects of this compound with other anti-obesity agents that act through different mechanisms could be a promising avenue.

References

YM976 and Interleukin-5 Suppression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-5 (IL-5) is a critical cytokine in the differentiation, activation, and survival of eosinophils, key effector cells in allergic inflammation and asthma. Consequently, the inhibition of IL-5 production represents a promising therapeutic strategy for eosinophil-driven diseases. YM976, a selective phosphodiesterase type 4 (PDE4) inhibitor, has demonstrated significant potential in this area by effectively suppressing eosinophil-related inflammatory responses. This in-depth technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its mechanism of action in suppressing IL-5. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in this field.

Introduction to this compound and its Anti-Inflammatory Profile

This compound is a novel and specific inhibitor of phosphodiesterase type 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates downstream signaling pathways that exert a broad range of anti-inflammatory effects. A key aspect of this compound's therapeutic potential lies in its ability to suppress the production of pro-inflammatory cytokines, including the Th2 cytokine Interleukin-5. This suppression of IL-5 is believed to be a primary driver of its efficacy in mitigating eosinophilic inflammation.

Quantitative Data on the Efficacy of this compound

The following tables summarize the available quantitative data on the in vivo and in vitro efficacy of this compound in suppressing eosinophil-related activities, which are largely driven by IL-5.

Table 1: In Vivo Efficacy of this compound on Antigen-Induced Eosinophil Infiltration

Animal ModelAdministration RouteParameterValue (ED50)Citation
RatOralEosinophil Accumulation Inhibition (Single Dose)1.7 mg/kg[1]
RatOralEosinophil Accumulation Inhibition (Chronic)0.32 mg/kg[1]
C57Black/6 MouseOralEosinophil Accumulation Inhibition5.8 mg/kg[1]
FerretOralEosinophil Infiltration Suppression1.2 mg/kg[1]
Guinea PigOralAirway Eosinophil Infiltration Inhibition1.0 mg/kg[2]

It is important to note that in the same dose range that inhibited eosinophil accumulation in the C57Black/6 mouse model, this compound also suppressed interleukin-5 production.[1]

Table 2: In Vitro Efficacy of this compound

AssayParameterValue (EC30)Citation
Eosinophil ActivationSuppression83 nM[2]

Putative Mechanism of Action: IL-5 Suppression by this compound

The primary mechanism by which this compound is thought to suppress IL-5 production is through the elevation of intracellular cAMP levels in immune cells, particularly in T helper 2 (Th2) cells, which are the main producers of IL-5.

Signaling Pathway of this compound in T-cells

The following diagram illustrates the proposed signaling cascade initiated by this compound in a Th2 lymphocyte, leading to the suppression of IL-5 gene transcription.

YM976_Mechanism YM976_ext This compound PDE4 PDE4 YM976_ext->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB (Inactive) PKA->CREB Phosphorylates NFAT_GATA3 NFAT / GATA3 (Active) PKA->NFAT_GATA3 Inhibits (putative) pCREB pCREB (Active) IL5_Gene IL-5 Gene NFAT_GATA3->IL5_Gene Activates Transcription IL5_mRNA IL-5 mRNA IL5_Gene->IL5_mRNA IL5_Protein IL-5 Protein IL5_mRNA->IL5_Protein

This compound signaling pathway for IL-5 suppression.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and IL-5 suppression.

In Vitro IL-5 Production Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines a method to assess the direct effect of this compound on IL-5 production by stimulated human PBMCs.

4.1.1 Materials

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Human IL-5 ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

  • Microplate reader

4.1.2 Experimental Workflow

experimental_workflow Isolate_PBMCs 1. Isolate PBMCs from whole blood using Ficoll-Paque gradient Seed_Cells 2. Seed PBMCs into 96-well plates at 1 x 10^6 cells/mL Isolate_PBMCs->Seed_Cells Pre-treat 3. Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour Seed_Cells->Pre-treat Stimulate 4. Stimulate cells with PHA (e.g., 5 µg/mL) or anti-CD3/CD28 antibodies Pre-treat->Stimulate Incubate 5. Incubate for 48-72 hours at 37°C, 5% CO2 Stimulate->Incubate Collect_Supernatant 6. Centrifuge plates and collect cell-free supernatants Incubate->Collect_Supernatant ELISA 7. Measure IL-5 concentration in supernatants using a human IL-5 ELISA kit Collect_Supernatant->ELISA Analyze_Data 8. Analyze data and calculate IC50 value for this compound ELISA->Analyze_Data

Workflow for in vitro IL-5 production assay.

4.1.3 Detailed Procedure

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Cell Seeding: Wash the isolated PBMCs twice with RPMI-1640 medium and resuspend in complete RPMI-1640 medium. Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10^6 cells/mL (1 x 10^5 cells/well in 100 µL).

  • Compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium from a stock solution in DMSO. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and at a non-toxic level (e.g., <0.1%). Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Cell Stimulation: Prepare a stock solution of the stimulant (e.g., PHA at 25 µg/mL or a combination of anti-CD3 and anti-CD28 antibodies). Add 50 µL of the stimulant to each well to achieve the final desired concentration (e.g., 5 µg/mL PHA).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes. Carefully collect the cell-free supernatants without disturbing the cell pellet.

  • IL-5 Measurement: Quantify the concentration of IL-5 in the collected supernatants using a commercially available human IL-5 ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of IL-5 inhibition against the logarithm of the this compound concentration. Calculate the IC50 value, which represents the concentration of this compound required to inhibit IL-5 production by 50%.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for eosinophil-mediated inflammatory diseases through its effective suppression of IL-5. The data presented in this guide, along with the detailed experimental protocols and the elucidated mechanism of action, provide a solid foundation for researchers and drug development professionals. Further investigation to determine the precise in vitro IC50 for IL-5 suppression and to further delineate the specific downstream targets of the cAMP/PKA pathway will be invaluable in fully characterizing the pharmacological profile of this compound and advancing its clinical development.

References

Emetogenic profile of YM976

Author: BenchChem Technical Support Team. Date: November 2025

An unexpected error has occurred. Please try again.## Emetogenic Profile of YM976: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. While PDE4 inhibitors have shown therapeutic promise in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD), their clinical utility has often been hampered by dose-limiting side effects, most notably nausea and emesis. This technical guide provides an in-depth overview of the emetogenic profile of this compound, summarizing key preclinical findings, outlining experimental methodologies, and elucidating the proposed mechanisms underlying its emetic and anti-emetic properties. A significant focus of research has been to dissociate the anti-inflammatory effects of PDE4 inhibitors from their emetogenic potential, a goal that appears to be at least partially achieved with this compound.

Quantitative Emetogenic and Anti-Inflammatory Data

Preclinical studies, primarily in ferrets, have been instrumental in characterizing the emetogenic profile of this compound. Unlike rodents, ferrets possess a vomiting reflex, making them a suitable model for emesis research. The following tables summarize the key quantitative data from these studies, comparing the doses of this compound required for anti-inflammatory effects with those that induce emesis.

Animal Model Parameter This compound Dose Effect Reference
FerretEosinophil Infiltration (ED₅₀)1.2 mg/kg50% inhibition of antigen-induced eosinophil infiltration--INVALID-LINK--
FerretEmesis10 mg/kgNo emesis observed--INVALID-LINK--
Guinea PigAntigen-Induced Bronchoconstriction (ED₅₀)7.3 mg/kg (p.o.)50% inhibition--INVALID-LINK--
Guinea PigAirway Plasma Leakage (ED₅₀)5.7 mg/kg (p.o.)50% inhibition--INVALID-LINK--
Guinea PigAirway Eosinophil Infiltration (ED₅₀)1.0 mg/kg (p.o.)50% inhibition--INVALID-LINK--
Guinea PigAirway Hyperreactivity (AHR) (ED₅₀)0.52 mg/kg (p.o.)50% inhibition--INVALID-LINK--

Table 1: Emetogenic and Anti-inflammatory Doses of this compound in Preclinical Models. This table highlights the significant therapeutic window of this compound, where potent anti-inflammatory effects are observed at doses that do not induce emesis.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies to assess the emetogenic and anti-inflammatory properties of this compound.

Emesis Assessment in Ferrets
  • Animal Model: Male ferrets are commonly used due to their established emetic reflex.

  • Housing: Animals are housed individually in cages that allow for clear observation of emetic events (retching and vomiting).

  • Drug Administration: this compound is typically administered orally (p.o.) or via subcutaneous (s.c.) injection. A vehicle control group is always included.

  • Observation Period: Following drug administration, ferrets are observed continuously for a defined period, typically several hours, to record the latency to the first emetic episode, the total number of retches and vomits, and the duration of emetic episodes.

  • Data Analysis: The incidence of emesis (percentage of animals exhibiting vomiting) and the intensity of the emetic response (number of retches and vomits) are compared between the this compound-treated groups and the vehicle control group.

Assessment of Anti-Inflammatory Activity in Guinea Pigs
  • Antigen-Induced Bronchoconstriction:

    • Sensitization: Guinea pigs are actively sensitized to an antigen, such as ovalbumin.

    • Challenge: Following a sensitization period, animals are challenged with an aerosol of the antigen to induce bronchoconstriction.

    • Measurement: Bronchoconstriction is measured using methods like the Konzett-Rössler technique, which records changes in airway resistance.

    • Drug Treatment: this compound is administered orally prior to the antigen challenge. The dose-dependent inhibition of the bronchoconstrictor response is then determined.

  • Airway Plasma Leakage and Eosinophil Infiltration:

    • Following antigen challenge, bronchoalveolar lavage (BAL) is performed to collect airway fluids and cells.

    • Plasma leakage is quantified by measuring the concentration of a marker, such as Evans blue dye, in the BAL fluid.

    • Eosinophil infiltration is determined by performing differential cell counts on the BAL fluid.

  • Airway Hyperreactivity (AHR):

    • AHR is assessed by measuring the bronchoconstrictor response to a non-specific stimulus, such as histamine or acetylcholine, at various time points after the initial antigen challenge.

    • The effect of this compound on reducing this hyperreactivity is then evaluated.

Signaling Pathways and Mechanisms of Action

The emetic side effects of PDE4 inhibitors are believed to be mediated through a central noradrenergic pathway. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels. This increase in cAMP in specific brain regions, particularly the area postrema and the nucleus of the solitary tract, is thought to mimic the pharmacological actions of α2-adrenoceptor antagonists, ultimately triggering the emetic reflex.[1][2][3] The area postrema is a chemoreceptor trigger zone that lacks a blood-brain barrier, allowing it to detect emetic substances in the circulation.[4][5]

This compound's lower emetogenic potential is attributed to its poor penetration of the blood-brain barrier. This property limits its ability to significantly increase cAMP levels in the key emetic centers of the brain, thereby reducing the likelihood of triggering nausea and vomiting.

PDE4_Inhibitor_Emesis_Pathway cluster_blood Bloodstream cluster_brain Brain (Area Postrema / NTS) PDE4_Inhibitor_Blood PDE4 Inhibitor (e.g., this compound) PDE4_Inhibitor_Brain PDE4 Inhibitor PDE4_Inhibitor_Blood->PDE4_Inhibitor_Brain Crosses BBB (Limited for this compound) PDE4 PDE4 PDE4_Inhibitor_Brain->PDE4 Inhibits cAMP ↑ cAMP PDE4_Inhibitor_Brain->cAMP Leads to PDE4->cAMP Breaks down Alpha2_Antagonism Mimics α2-Adrenoceptor Antagonism cAMP->Alpha2_Antagonism Results in Noradrenergic_Neuron Noradrenergic Neuron Terminal Emetic_Reflex Emetic Reflex Activation Alpha2_Antagonism->Emetic_Reflex

Caption: Proposed signaling pathway for PDE4 inhibitor-induced emesis.

YM976_Emesis_Workflow Start Start: Administer this compound to Ferrets Observation Observe for Emesis (Retching & Vomiting) Start->Observation Data_Collection Record: - Latency to First Emesis - Number of Emetic Events - Duration of Episodes Observation->Data_Collection Analysis Compare Incidence and Intensity to Vehicle Control Data_Collection->Analysis Conclusion Determine Emetogenic Potential of this compound Dose Analysis->Conclusion

Caption: Experimental workflow for assessing the emetogenic potential of this compound in ferrets.

Conclusion

The available preclinical data strongly suggest that this compound possesses a favorable emetogenic profile compared to other PDE4 inhibitors. Its potent anti-inflammatory effects are observed at doses significantly lower than those required to induce emesis in the ferret model. This dissociation between therapeutic activity and emetogenic side effects is likely due to its limited ability to penetrate the blood-brain barrier and subsequently modulate cAMP levels in the brain's emetic centers. Further clinical investigations are warranted to confirm these promising preclinical findings in human subjects. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in the continued exploration of this compound as a potentially safer anti-inflammatory agent.

References

Methodological & Application

Application Notes and Protocols for YM976 in Murine Models of Allergic Airway Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM976 is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells implicated in allergic airway diseases such as asthma. Preclinical studies have demonstrated the anti-inflammatory potential of this compound in animal models by reducing eosinophil infiltration and the production of pro-inflammatory cytokines.[1]

These application notes provide a detailed protocol for the experimental use of this compound in a murine model of ovalbumin-induced allergic airway inflammation. The protocols outlined below are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound and other PDE4 inhibitors.

Mechanism of Action: PDE4 Inhibition and cAMP Signaling

This compound exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets. In immune cells, this cascade ultimately leads to the suppression of pro-inflammatory responses, including the reduced production of cytokines like Interleukin-5 (IL-5) and the promotion of eosinophil apoptosis.

PDE4_Inhibition_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Inflammatory Cell (e.g., T-cell, Eosinophil) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor binds AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP degrades cAMP to CREB CREB (transcription factor) PKA->CREB phosphorylates This compound This compound This compound->PDE4 inhibits Gene Transcription Gene Transcription CREB->Gene Transcription regulates Anti-inflammatory\nMediators Anti-inflammatory Mediators Gene Transcription->Anti-inflammatory\nMediators upregulates Pro-inflammatory\nCytokines (e.g., IL-5) Pro-inflammatory Cytokines (e.g., IL-5) Gene Transcription->Pro-inflammatory\nCytokines (e.g., IL-5) downregulates

Caption: this compound inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory effects.

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in a murine model of antigen-induced eosinophil infiltration.

SpeciesMouse StrainAdministration RouteEndpointED50Reference
MouseC57Black/6OralInhibition of antigen-induced eosinophil infiltration5.8 mg/kg[1]
MouseC57Black/6OralSuppression of Interleukin-5 productionIn the same dose range as eosinophil infiltration inhibition[1]

Note: Specific quantitative data on the percentage of IL-5 reduction in mice is not currently available in the public domain. The available literature indicates a suppression of IL-5 production in the same dose range that is effective for inhibiting eosinophil infiltration.

Experimental Protocols

Protocol 1: Ovalbumin-Induced Allergic Airway Inflammation in Mice

This protocol describes the induction of an allergic airway inflammation model using ovalbumin (OVA) sensitization and challenge.

Materials:

  • C57Black/6 mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum) adjuvant

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Aerosol delivery system (e.g., nebulizer)

  • Oral gavage needles (20-22 gauge, 1.5 inch)

  • Syringes

Workflow:

experimental_workflow cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization Day14 Day 14: Booster Sensitization Day20_24 Days 20-24: This compound/Vehicle Administration (Oral Gavage) Day21_24 Days 21-24: OVA Aerosol Challenge Day25 Day 25: Endpoint Analysis

Caption: Experimental timeline for this compound efficacy testing in an OVA-induced asthma model.

Procedure:

  • Sensitization (Day 0 and 14):

    • Prepare the sensitization solution by emulsifying 20 µg of OVA and 2 mg of alum in 200 µL of sterile PBS per mouse.

    • Administer the solution via intraperitoneal (i.p.) injection to each mouse on Day 0.

    • Repeat the i.p. injection on Day 14.

  • This compound Administration (Days 20-24):

    • Prepare a stock solution of this compound in the chosen vehicle. The recommended dose to test is based on the ED50 of 5.8 mg/kg.[1] It is advisable to test a range of doses (e.g., 1, 3, 10 mg/kg) to establish a dose-response relationship.

    • Administer the appropriate dose of this compound or vehicle to the respective groups of mice via oral gavage once daily, one hour prior to the OVA challenge.

  • OVA Challenge (Days 21-24):

    • On Days 21, 22, 23, and 24, place the mice in an aerosol exposure chamber.

    • Expose the mice to an aerosol of 1% (w/v) OVA in sterile PBS for 30 minutes using a nebulizer.

  • Endpoint Analysis (Day 25):

    • 24 to 48 hours after the final OVA challenge, euthanize the mice.

    • Proceed with bronchoalveolar lavage fluid (BALF) collection and lung tissue harvesting for analysis of eosinophil infiltration and IL-5 levels.

Protocol 2: Measurement of Eosinophil Infiltration in BALF

Materials:

  • Tracheal cannula (20-gauge)

  • Suture thread

  • Ice-cold PBS

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Cytospin centrifuge

  • Wright-Giemsa stain

  • Microscope

Procedure:

  • BALF Collection:

    • Expose the trachea of the euthanized mouse and insert a cannula.

    • Secure the cannula with a suture.

    • Instill 1 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times with fresh PBS.

    • Pool the recovered fluid (BALF).

  • Cell Counting:

    • Centrifuge the BALF at 300 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in a known volume of PBS.

    • Determine the total number of cells using a hemocytometer or an automated cell counter.

  • Differential Cell Count:

    • Prepare cytospin slides by centrifuging a small volume of the cell suspension onto a glass slide.

    • Stain the slides with Wright-Giemsa stain.

    • Count at least 300 cells under a microscope and differentiate them into eosinophils, macrophages, neutrophils, and lymphocytes based on their morphology.

    • Calculate the percentage and absolute number of eosinophils.

Protocol 3: Measurement of Interleukin-5 (IL-5) in BALF

Materials:

  • Mouse IL-5 ELISA kit

  • BALF supernatant (from Protocol 2, step 2)

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial mouse IL-5 ELISA kit.

  • Briefly, add the BALF supernatant and standards to the wells of the antibody-coated microplate.

  • Incubate and wash the plate as per the manufacturer's protocol.

  • Add the detection antibody, followed by the enzyme conjugate and substrate.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IL-5 in the BALF samples based on the standard curve.

Toxicity Profile

Detailed public information on the acute and subchronic toxicity of this compound in mice is limited. However, a study in ferrets indicated that this compound has a better safety profile compared to other PDE4 inhibitors, showing no emetic effects at doses up to 10 mg/kg, which is significantly higher than its effective anti-inflammatory dose.[1] For comprehensive safety assessment, it is recommended that researchers conduct their own toxicity studies, including determining the LD50 and evaluating the effects of subchronic administration on animal well-being, body weight, and organ histology.

Concluding Remarks

The protocols provided in these application notes offer a robust framework for evaluating the efficacy of this compound in a well-established murine model of allergic airway inflammation. By following these detailed procedures, researchers can obtain reliable and reproducible data on the anti-inflammatory properties of this compound and further elucidate its therapeutic potential for diseases like asthma. It is crucial to adhere to ethical guidelines for animal experimentation and to include appropriate control groups to ensure the validity of the results.

References

Application Notes and Protocols for In Vivo Administration of YM976 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: These application notes provide a comprehensive overview of the in vivo administration of YM976 in rat models, specifically for studying its anti-inflammatory effects. This compound is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme involved in the inflammatory cascade. By inhibiting PDE4, this compound increases intracellular cyclic AMP (cAMP) levels, leading to the suppression of inflammatory cell activity and cytokine production. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, and offers detailed experimental protocols for evaluating the efficacy of this compound in a rat model of antigen-induced eosinophilia.

Mechanism of Action: PDE4 Inhibition

This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase type 4 (PDE4). PDE4 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger that regulates the function of numerous inflammatory cells. Inhibition of PDE4 by this compound results in an accumulation of intracellular cAMP.[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and deactivates downstream targets involved in the inflammatory response. This cascade ultimately leads to the suppression of pro-inflammatory mediators, such as interleukin-5 (IL-5), and inhibits the infiltration and activation of inflammatory leukocytes like eosinophils.[1][2]

YM976_Mechanism_of_Action cluster_cell Inflammatory Cell (e.g., T-Cell, Eosinophil) ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP  + PDE4 PDE4 cAMP->PDE4 Response Downstream Inflammatory Response (e.g., IL-5 release, Eosinophil Activation) cAMP->Response  - (Inhibition) AMP AMP PDE4->AMP  - (Degradation) This compound This compound This compound->PDE4  Inhibits

Caption: Mechanism of this compound as a PDE4 inhibitor to suppress inflammation.

Quantitative Data Summary

The efficacy of orally administered this compound has been quantified in rat models of antigen-induced eosinophil infiltration. The following table summarizes the reported median effective dose (ED₅₀) values. Chronic administration has been shown to be more potent than a single dose.[2]

Animal Model Administration Regimen Endpoint Measured ED₅₀ Value (Oral) Reference
RatSingle DoseInhibition of antigen-induced eosinophil accumulation in the lungs1.7 mg/kg[2]
RatChronic AdministrationInhibition of eosinophilia after repeated antigen exposure0.32 mg/kg[2]

Experimental Protocols

This section outlines a detailed protocol for evaluating the effect of this compound on antigen-induced pulmonary eosinophil infiltration in rats, based on methodologies described in preclinical studies.[2]

Materials and Reagents
  • Test Compound: this compound

  • Vehicle: 0.5% (w/v) methylcellulose solution in sterile water (or other appropriate vehicle).

  • Animals: Male Sprague-Dawley rats (or other suitable strain), 6-8 weeks old.

  • Sensitizing Agent: Ovalbumin (OVA).

  • Adjuvant: Aluminum hydroxide gel.

  • Anesthetics: Isoflurane or an injectable cocktail (e.g., ketamine/xylazine), as per institutional guidelines.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Cell Staining Reagents: Wright-Giemsa stain or equivalent for differential cell counting.

  • Equipment: Oral gavage needles, surgical instruments for tracheotomy, centrifuge, microscope, hemocytometer.

Experimental Workflow: Antigen-Induced Eosinophilia

The overall workflow involves sensitizing the animals to an antigen, administering this compound, challenging the animals with the antigen to induce an inflammatory response, and finally, collecting and analyzing samples to quantify the effect of the treatment.

Experimental_Workflow acclimatize 1. Animal Acclimatization (1 week) sensitize 2. Sensitization (e.g., Day 0 & 7: OVA + Adjuvant i.p.) acclimatize->sensitize admin 3. This compound Administration (Oral Gavage) sensitize->admin challenge 4. Antigen Challenge (e.g., Day 14: Aerosolized OVA) admin->challenge collect 5. Sample Collection (e.g., 24h post-challenge: Bronchoalveolar Lavage) challenge->collect analyze 6. Cell Analysis (Total & Differential Eosinophil Count) collect->analyze data 7. Data Interpretation (Calculate % Inhibition, Determine ED50) analyze->data

Caption: Workflow for evaluating this compound in a rat model of asthma.

Step-by-Step Procedure

A. Animal Sensitization:

  • On Day 0, sensitize rats by administering an intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an aluminum hydroxide adjuvant.

  • Repeat the sensitization injection on Day 7 to boost the immune response.

  • House the animals under standard conditions with free access to food and water.

B. Compound Administration:

  • Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% methylcellulose). Ensure the suspension is homogenous by vortexing before each administration.

  • For a single-dose study , administer this compound via oral gavage at desired concentrations (e.g., 0.3, 1, 3, 10 mg/kg) approximately 1-2 hours before the antigen challenge.[2] Administer vehicle to the control group.

  • For a chronic-dose study , administer this compound orally once daily for a specified period (e.g., 7-14 days) leading up to and including the day of the antigen challenge.[2]

C. Antigen Challenge:

  • On Day 14, place the sensitized rats in an exposure chamber.

  • Expose the animals to an aerosol of OVA (e.g., 1% in saline) for a defined period (e.g., 20-30 minutes) to induce pulmonary inflammation.

D. Sample Collection and Analysis (Bronchoalveolar Lavage - BAL):

  • Approximately 24-48 hours after the antigen challenge, anesthetize the rats deeply.

  • Perform a tracheotomy and cannulate the trachea.

  • Introduce a fixed volume of sterile PBS into the lungs via the cannula and then gently aspirate the fluid. This is the bronchoalveolar lavage fluid (BALF). Repeat this process 2-3 times, pooling the collected fluid.

  • Centrifuge the BALF to pellet the cells.

  • Resuspend the cell pellet in a known volume of PBS.

  • Determine the total number of leukocytes using a hemocytometer.

  • Prepare cytospin slides from the cell suspension and stain with Wright-Giemsa.

  • Perform a differential cell count under a microscope, identifying at least 300-500 cells to determine the percentage and absolute number of eosinophils.

E. Data Analysis:

  • Calculate the mean number of eosinophils for the vehicle-treated control group and each this compound-treated group.

  • Determine the percent inhibition of eosinophil infiltration for each dose compared to the vehicle control.

  • Calculate the ED₅₀ value, which is the dose of this compound that causes a 50% reduction in antigen-induced eosinophil accumulation.

Conclusion

This compound is a potent, orally active PDE4 inhibitor that effectively reduces eosinophilic inflammation in rat models. The protocols and data presented here provide a robust framework for researchers to conduct in vivo studies to further investigate the therapeutic potential of this compound and other PDE4 inhibitors for inflammatory diseases such as asthma. Chronic administration appears to offer enhanced efficacy, a critical consideration for developing treatment regimens for chronic conditions.[2]

References

Application Notes and Protocols: Utilizing YM976 in 3T3-L1 Cell Differentiation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing YM976, a pyrimidine derivative with anti-inflammatory properties, to study its inhibitory effects on the differentiation of 3T3-L1 preadipocytes into mature adipocytes. This document includes detailed protocols for cell culture and differentiation, quantitative data from relevant studies, and visual representations of the underlying molecular mechanisms and experimental procedures.

Introduction

Obesity is a significant global health concern characterized by excessive adipose tissue accumulation. The differentiation of preadipocytes into mature adipocytes, a process known as adipogenesis, is a key cellular mechanism underlying this condition. The 3T3-L1 cell line, a murine preadipocyte model, is a well-established and widely used in vitro system to study the molecular intricacies of adipogenesis and to screen for potential therapeutic agents that can modulate this process.

This compound, chemically identified as 4-(3-chlorophenyl)-1,7-diethylpyrido(2,3-d)-pyrimidin-2(1H)-one, has been primarily investigated for its anti-inflammatory and anti-asthmatic effects.[1] Recent studies have unveiled its novel role as a potent inhibitor of adipocyte differentiation.[1][2] this compound exerts its anti-adipogenic effects by elevating intracellular cyclic AMP (cAMP) levels, which in turn leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK).[1][2] Activated AMPK subsequently suppresses the expression of key adipogenic transcription factors, peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα), thereby inhibiting lipid accumulation and adipocyte formation.[1][2]

These application notes will detail the experimental protocols to assess the anti-adipogenic properties of this compound in 3T3-L1 cells, present quantitative data on its efficacy, and illustrate the key signaling pathways involved.

Data Presentation

Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Cells
This compound Concentration (µM)Oil Red O Staining Quantification (Fold Change vs. Vehicle)Triglyceride Content (Fold Change vs. Vehicle)
0 (Vehicle)1.001.00
2~0.95Not specified
4~0.90Not specified
6~0.80Not specified
8~0.65 Not specified
10~0.55Not specified
Data are represented as mean ± SD. **p < 0.01 compared to the vehicle-treated group. Data is synthesized from graphical representations in the source material.[2][3]
Table 2: Effect of this compound on Adipogenic Gene Expression in 3T3-L1 Cells
This compound Concentration (µM)PPARγ mRNA (Fold Change)C/EBPα mRNA (Fold Change)FASN mRNA (Fold Change)FABP4 mRNA (Fold Change)
0 (Vehicle)1.001.001.001.00
2~0.90~0.95~0.90~0.90
4~0.80~0.85~0.80~0.85
6~0.70 ~0.75~0.70 ~0.75
8~0.60 ~0.65~0.60 ~0.60
10~0.50 ~0.55~0.50 ~0.50
*Data are represented as mean ± SD. p < 0.05, **p < 0.01 compared to the vehicle-treated group. Data is synthesized from graphical representations in the source material.[2][3]
Table 3: Effect of this compound on Intracellular cAMP Levels
This compound Concentration (µM)Intracellular cAMP Level (Fold Change vs. Vehicle)
0 (Vehicle)1.00
2~1.2
4~1.4
6~1.6
8~1.8
10~2.0
Data are represented as mean ± SD. p < 0.05, **p < 0.01 compared to the vehicle-treated group. Data is synthesized from graphical representations in the source material.[2]

Experimental Protocols

Materials and Reagents
  • 3T3-L1 preadipocyte cell line (ATCC)

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin (human or bovine)

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Oil Red O staining solution

  • TRIzol reagent or equivalent for RNA extraction

  • qRT-PCR reagents

  • Primary and secondary antibodies for Western blotting (PPARγ, C/EBPα, p-AMPK, AMPK, β-actin)

Protocol 1: 3T3-L1 Cell Culture and Differentiation with this compound Treatment

This protocol outlines the standard procedure for inducing adipogenesis in 3T3-L1 cells and the incorporation of this compound treatment.

1. Cell Seeding and Growth to Confluence: a. Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 10% CO2. b. Seed the cells in the desired culture plates (e.g., 6-well or 12-well plates) at an appropriate density to reach confluence. c. Grow the cells to confluence (Day 0). It is crucial to allow the cells to become 100% confluent for efficient differentiation.

2. Induction of Differentiation (Day 0 - Day 2): a. Two days post-confluence (Day 0), replace the growth medium with differentiation medium I (DMI): DMEM containing 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin. b. Prepare a stock solution of this compound in DMSO. Dilute the this compound stock solution in DMI to achieve the desired final concentrations (e.g., 2, 4, 6, 8, 10 µM). Include a vehicle control group treated with an equivalent amount of DMSO. c. Add the this compound-containing DMI or vehicle control DMI to the respective wells. d. Incubate the cells for 48 hours (Day 2).

3. Maturation of Adipocytes (Day 2 onwards): a. After 48 hours, replace the DMI with differentiation medium II (DMII): DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL Insulin. b. Add freshly prepared this compound or vehicle to the DMII at the same concentrations as in the previous step. c. Replace the medium with fresh DMII containing this compound or vehicle every two days until the cells are fully differentiated (typically Day 6 to Day 8).

Protocol 2: Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify the accumulation of lipid droplets in differentiated adipocytes.

1. Cell Fixation: a. On the final day of differentiation (e.g., Day 6 or Day 8), wash the cells twice with PBS. b. Fix the cells with 10% formalin in PBS for 1 hour at room temperature.

2. Staining: a. After fixation, wash the cells twice with distilled water. b. Wash the cells once with 60% isopropanol. c. Allow the isopropanol to evaporate completely. d. Add Oil Red O working solution to each well and incubate for 10-20 minutes at room temperature. e. Remove the staining solution and wash the cells four times with distilled water.

3. Quantification: a. For visualization, observe the stained cells under a microscope and capture images. b. For quantification, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking. c. Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm using a spectrophotometer.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to measure the mRNA expression levels of key adipogenic genes.

1. RNA Extraction and cDNA Synthesis: a. On the desired day of the differentiation protocol, wash the cells with PBS and lyse them using TRIzol reagent. b. Extract total RNA according to the manufacturer's protocol. c. Quantify the RNA and assess its purity. d. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

2. qRT-PCR: a. Perform qRT-PCR using a suitable real-time PCR system and SYBR Green master mix. b. Use specific primers for the target genes (e.g., Pparg, Cebpa, Fasn, Fabp4) and a housekeeping gene (e.g., Actb or Gapdh) for normalization. c. The relative gene expression can be calculated using the 2-ΔΔCt method.

Protocol 4: Western Blotting for Protein Expression Analysis

This protocol is used to determine the protein levels of key adipogenic markers.

1. Protein Extraction: a. On the desired day of differentiation, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Immunoblotting: a. Separate equal amounts of protein on an SDS-polyacrylamide gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies against PPARγ, C/EBPα, p-AMPK, total AMPK, or β-actin overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Workflows

YM976_Signaling_Pathway This compound This compound cAMP Intracellular cAMP This compound->cAMP  + AMPK AMPK cAMP->AMPK  + pAMPK p-AMPK (Activated) AMPK->pAMPK PPARg PPARγ pAMPK->PPARg  - CEBPa C/EBPα pAMPK->CEBPa  - Adipogenic_Genes Adipogenic Genes (FASN, FABP4) PPARg->Adipogenic_Genes  + CEBPa->Adipogenic_Genes  + Adipogenesis Adipogenesis & Lipid Accumulation Adipogenic_Genes->Adipogenesis  +

Caption: Signaling pathway of this compound in inhibiting 3T3-L1 adipogenesis.

Experimental_Workflow cluster_preadipocyte Preadipocyte Culture cluster_differentiation Adipocyte Differentiation cluster_analysis Analysis start Seed 3T3-L1 cells confluence Grow to 100% confluence (2 days post-confluence) start->confluence dmi Day 0-2: Induce with DMI + this compound or Vehicle confluence->dmi dmii Day 2-8: Maintain in DMII + this compound or Vehicle dmi->dmii dmii_refresh Refresh medium every 2 days dmii->dmii_refresh oro Day 8: Oil Red O Staining (Lipid Accumulation) dmii->oro qpcr Day 8: qRT-PCR (Gene Expression) dmii->qpcr wb Day 8: Western Blot (Protein Expression) dmii->wb

Caption: Experimental workflow for this compound treatment in 3T3-L1 differentiation.

References

Application Notes and Protocols for Determining YM976 Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM976 is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] While primarily investigated for its anti-inflammatory properties in conditions like asthma, the role of PDE4 inhibitors in cancer is an emerging area of research.[2][3] Elevated cAMP levels, resulting from PDE4 inhibition, have been shown to induce growth arrest and cell death in various cancer cell lines.[2] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on a selected cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The concentration of these crystals, which is determined by measuring the absorbance of the solubilized solution, is directly proportional to the number of metabolically active (viable) cells.[4]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

The following table is a template illustrating how to present the half-maximal inhibitory concentration (IC50) values of this compound on different cancer cell lines after a 72-hour treatment period. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Cell LineCancer TypeIC50 (µM)
A549Lung CarcinomaData to be determined
MCF-7Breast AdenocarcinomaData to be determined
HeLaCervical CancerData to be determined
PC-3Prostate CancerData to be determined
HCT116Colorectal CarcinomaData to be determined
Table 2: Example of Cell Viability Data for this compound on a Cancer Cell Line

This table provides a template for recording the percentage of cell viability at different concentrations of this compound. This data is used to generate a dose-response curve and calculate the IC50 value.

This compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)e.g., 1.250100%
1e.g., 1.12590%
10e.g., 0.87570%
25e.g., 0.62550%
50e.g., 0.37530%
100e.g., 0.12510%

Experimental Protocols

Materials and Reagents
  • This compound (structure to be confirmed and sourced from a reliable supplier)

  • Selected cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

The following diagram outlines the major steps of the MTT assay for determining this compound cytotoxicity.

MTT_Workflow A Cell Seeding B Cell Adherence/Growth (24h) A->B C Treatment with this compound B->C D Incubation (e.g., 24, 48, 72h) C->D E Addition of MTT Reagent D->E F Incubation (2-4h) E->F G Addition of Solubilization Solution F->G H Incubation (e.g., 4h to overnight) G->H I Absorbance Measurement (570 nm) H->I J Data Analysis I->J

MTT Assay Experimental Workflow

Detailed Protocol
  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend them in a complete culture medium.

    • Determine the cell density using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase during the assay.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

  • Drug Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.

    • After 24 hours of cell attachment, carefully remove the medium from each well and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

    • After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization. The plate can be placed on a shaker for a few minutes to aid dissolution.

    • Incubate the plate in the dark at room temperature for at least 4 hours (or overnight, depending on the solubilization buffer) to ensure all formazan crystals are dissolved.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathway

Proposed Mechanism of Action of this compound in Cancer Cells

This compound, as a PDE4 inhibitor, is expected to increase intracellular cAMP levels. This elevation in cAMP can activate Protein Kinase A (PKA), which in turn can modulate various downstream signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. Inhibition of PDE4 can lead to the suppression of pro-survival signals and the induction of apoptosis.

Signaling Pathway Diagram

The following diagram illustrates the potential signaling pathway affected by this compound in cancer cells.

YM976_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AC Adenylyl Cyclase cAMP cAMP AC->cAMP This compound This compound PDE4 PDE4 This compound->PDE4 AMP 5'-AMP PDE4->AMP cAMP->PDE4 PKA PKA cAMP->PKA Activates ATP ATP ATP->AC PI3K PI3K PKA->PI3K Inhibits Apoptosis Apoptosis PKA->Apoptosis Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

This compound Signaling Pathway

References

Application Notes and Protocols: Measuring cAMP Levels after YM976 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM976 is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, a critical second messenger involved in a myriad of cellular processes, including inflammation, cell differentiation, and metabolism.[2][3] Accurate measurement of cAMP levels following this compound treatment is crucial for understanding its mechanism of action and evaluating its therapeutic potential. These application notes provide detailed protocols for quantifying cAMP levels in response to this compound treatment and include a summary of expected results based on available literature.

Signaling Pathway of this compound

This compound exerts its effects by modulating the cAMP signaling cascade. The process begins with the activation of adenylyl cyclase by G-protein coupled receptors (GPCRs), which converts ATP to cAMP.[3] PDE4 enzymes then hydrolyze cAMP to AMP, thus terminating the signal. This compound specifically inhibits PDE4, preventing this degradation and leading to a sustained elevation of intracellular cAMP levels. This, in turn, activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC), leading to various physiological responses.

YM976_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates AMP AMP PDE4->AMP Hydrolyzes This compound This compound This compound->PDE4 Inhibits Response Cellular Response PKA->Response EPAC->Response

Figure 1: this compound Signaling Pathway

Quantitative Data Summary

The following table summarizes the expected quantitative changes in intracellular cAMP levels following treatment with this compound, based on data from a study on 3T3-L1 cells.[2]

Treatment GroupcAMP Concentration (pmol/mg protein)Fold Change vs. Vehicle
Vehicle (Control)~151.0
This compound~30~2.0

Data is estimated from graphical representation in the cited literature and may not be exact.[2]

Experimental Protocols

A common and reliable method for measuring intracellular cAMP is the Enzyme-Linked Immunosorbent Assay (ELISA). The following is a generalized protocol that can be adapted for specific cell types and experimental conditions.

Protocol: Measurement of Intracellular cAMP Levels using ELISA

This protocol is based on a competitive immunoassay format.

Materials:

  • Cells of interest (e.g., 3T3-L1 preadipocytes, HEK293 cells)

  • Cell culture medium and supplements

  • This compound (and vehicle control, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer

  • cAMP ELISA Kit (commercially available from various suppliers)

  • Plate reader capable of measuring absorbance at the appropriate wavelength for the chosen ELISA kit (typically 450 nm)

Experimental Workflow:

ELISA_Workflow A 1. Cell Seeding & Culture B 2. This compound Treatment A->B C 3. Cell Lysis B->C D 4. ELISA Procedure C->D E 5. Data Acquisition D->E F 6. Data Analysis E->F

Figure 2: Experimental Workflow for cAMP Measurement

Procedure:

  • Cell Seeding and Culture:

    • Seed cells in a multi-well plate at a density appropriate for your cell type to reach 80-90% confluency at the time of the experiment.

    • Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2).

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in cell culture medium to the desired final concentrations. Include a vehicle-only control.

    • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.

    • Incubate the cells for the desired treatment duration.

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells once with cold PBS.

    • Add the appropriate volume of cell lysis buffer provided in the ELISA kit to each well.

    • Incubate on ice for the time recommended in the kit's protocol to ensure complete cell lysis.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate to pellet cell debris.

  • ELISA Procedure:

    • Follow the specific instructions provided with your cAMP ELISA kit. A general outline is as follows:

      • Prepare cAMP standards as described in the kit manual.

      • Add the standards and the supernatant from your cell lysates to the wells of the ELISA plate pre-coated with a cAMP-specific antibody.

      • Add the enzyme-conjugated cAMP to each well. This will compete with the cAMP in your sample for binding to the antibody.

      • Incubate the plate as recommended.

      • Wash the plate multiple times to remove unbound reagents.

      • Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cAMP in your sample.

      • Stop the reaction by adding the stop solution.

  • Data Acquisition:

    • Measure the absorbance of each well using a plate reader at the wavelength specified in the ELISA kit protocol.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the cAMP standards against their known concentrations.

    • Use the standard curve to determine the concentration of cAMP in your samples.

    • Normalize the cAMP concentration to the total protein concentration of each sample, which can be determined using a standard protein assay (e.g., BCA assay).

    • Express the results as pmol of cAMP per mg of protein.

Alternative and Advanced Protocols

While ELISA is a robust and widely used method, other techniques are available for measuring cAMP levels, each with its own advantages.

  • Homogeneous Time-Resolved Fluorescence (HTRF) Assays: These are no-wash assays that are well-suited for high-throughput screening. They are based on the competition between native cAMP and a labeled cAMP for binding to an antibody.[4]

  • Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) Biosensors: These methods allow for the real-time measurement of cAMP dynamics in living cells, providing kinetic information that is not obtainable with endpoint assays like ELISA.[5]

  • GloSensor™ cAMP Assay: This is a bioluminescent assay that uses a genetically encoded biosensor to measure cAMP levels in living cells. It offers a broad dynamic range and high sensitivity.[6]

The choice of method will depend on the specific experimental goals, required throughput, and available equipment. For most applications involving the quantification of endpoint cAMP levels after this compound treatment, the ELISA protocol described above is a suitable and cost-effective choice.

References

Application Notes and Protocols: qRT-PCR Analysis of Genes Affected by YM976

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM976 is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which subsequently modulates various cellular signaling pathways, primarily exerting anti-inflammatory effects. This application note provides a detailed protocol for analyzing the gene expression changes induced by this compound using quantitative real-time polymerase chain reaction (qRT-PCR). The focus is on genes involved in inflammatory signaling pathways, particularly the NF-κB and cytokine signaling pathways. Understanding the molecular effects of this compound on gene expression is crucial for its development as a therapeutic agent for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Mechanism of Action: this compound Signaling Pathway

This compound, as a PDE4 inhibitor, increases intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes containing cAMP response elements (CRE) in their promoters, including the anti-inflammatory cytokine Interleukin-10 (IL-10).

Furthermore, the increase in cAMP and subsequent PKA activation has been shown to suppress the pro-inflammatory NF-κB signaling pathway. This suppression can occur through various mechanisms, including the inhibition of IκB kinase (IKK) activity, which prevents the degradation of IκBα and the subsequent nuclear translocation of the p65/p50 NF-κB complex. The inhibition of the NF-κB pathway leads to the downregulation of a wide range of pro-inflammatory genes.

YM976_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates IKK IKK PKA->IKK Inhibits CREB_active p-CREB CREB->CREB_active Translocates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Inhibits NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocates IL10_gene IL-10 Gene Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, etc.) CREB_active->IL10_gene Induces Transcription NFkappaB_nucleus->Pro_inflammatory_genes Induces Transcription

Caption: this compound Signaling Pathway.

Experimental Protocols

Cell Culture and Treatment

A variety of immune and inflammatory cells can be used to study the effects of this compound. Human peripheral blood mononuclear cells (PBMCs), monocyte-derived macrophages, or relevant cell lines such as THP-1 (monocytic) or BEAS-2B (bronchial epithelial) are suitable models.

  • Cell Seeding: Seed cells at an appropriate density in 6-well or 12-well plates. For example, seed PBMCs at a density of 1 x 10^6 cells/mL.

  • Stimulation (Optional): To mimic an inflammatory environment, cells can be pre-stimulated with an inflammatory agent such as lipopolysaccharide (LPS) from E. coli (100 ng/mL) for 2-4 hours before this compound treatment.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO). The final concentration of the vehicle should be consistent across all wells and typically should not exceed 0.1%.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 2, 6, 12, 24 hours) to capture both early and late gene expression changes.

  • Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol reagent or the lysis buffer provided in an RNA extraction kit).

RNA Isolation and cDNA Synthesis

High-quality RNA is essential for accurate qRT-PCR results.

  • RNA Extraction: Isolate total RNA from the lysed cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This should include a DNase I treatment step to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. RNA integrity can be further assessed using an Agilent Bioanalyzer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers.

Quantitative Real-Time PCR (qRT-PCR)
  • Primer Design and Validation: Use pre-validated qRT-PCR primers for the target genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB, B2M). If designing new primers, ensure they span an exon-exon junction to avoid amplification of genomic DNA. Primer efficiency should be determined and be between 90-110%.

  • Reaction Setup: Prepare the qRT-PCR reaction mixture using a SYBR Green-based master mix. A typical 20 µL reaction includes:

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of diluted cDNA (e.g., 1:10 dilution)

    • 6 µL of nuclease-free water

  • Thermal Cycling: Perform the qRT-PCR on a real-time PCR instrument with the following cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt curve analysis: To verify the specificity of the amplified product.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method. Normalize the Ct values of the target genes to the geometric mean of the selected housekeeping genes. The results can be expressed as fold change relative to the vehicle-treated control.

qRT_PCR_Workflow A Cell Culture & Treatment (e.g., PBMCs + LPS + this compound) B Cell Lysis A->B C Total RNA Extraction (with DNase treatment) B->C D RNA Quantification & QC (A260/280 ratio, Integrity) C->D E Reverse Transcription (RNA -> cDNA) D->E F qRT-PCR (SYBR Green) E->F G Data Analysis (2-ΔΔCt Method) F->G H Relative Gene Expression (Fold Change) G->H

Caption: Experimental Workflow for qRT-PCR Analysis.

Data Presentation: Expected Gene Expression Changes

The following tables summarize the expected changes in the expression of key inflammatory genes following treatment with this compound, based on the known effects of PDE4 inhibitors. The data presented is hypothetical and should be replaced with actual experimental results.

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Gene Expression

Gene SymbolGene NameFunctionExpected Regulation by this compound
TNF Tumor Necrosis FactorPro-inflammatory cytokineDownregulated
IL1B Interleukin 1 BetaPro-inflammatory cytokineDownregulated
IL6 Interleukin 6Pro-inflammatory cytokineDownregulated
IL8 (CXCL8) Interleukin 8Chemokine (neutrophil chemoattractant)Downregulated
IL12B Interleukin 12B (p40)Pro-inflammatory cytokine (Th1 differentiation)Downregulated
IL17A Interleukin 17APro-inflammatory cytokine (Th17 response)Downregulated
IL23A Interleukin 23A (p19)Pro-inflammatory cytokine (Th17 maintenance)Downregulated
CCL11 C-C Motif Chemokine Ligand 11 (Eotaxin-1)Chemokine (eosinophil chemoattractant)Downregulated
CCL24 C-C Motif Chemokine Ligand 24 (Eotaxin-2)Chemokine (eosinophil chemoattractant)Downregulated
CCL26 C-C Motif Chemokine Ligand 26 (Eotaxin-3)Chemokine (eosinophil chemoattractant)Downregulated

Table 2: Effect of this compound on Anti-inflammatory and Th2 Cytokine Gene Expression

Gene SymbolGene NameFunctionExpected Regulation by this compound
IL10 Interleukin 10Anti-inflammatory cytokineUpregulated
IL4 Interleukin 4Th2 cytokineDownregulated
IL5 Interleukin 5Th2 cytokine, eosinophil activationDownregulated[1]
IL13 Interleukin 13Th2 cytokineDownregulated

Troubleshooting and Considerations

  • Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed changes in gene expression are not due to cytotoxicity of this compound at the tested concentrations.

  • Housekeeping Gene Stability: The stability of the chosen housekeeping genes should be validated under the specific experimental conditions. Use software like geNorm or NormFinder to identify the most stable reference genes.

  • Primer Specificity: The melt curve analysis should show a single peak for each primer pair, indicating the amplification of a single specific product.

  • Data Reproducibility: Perform at least three biological replicates for each experimental condition to ensure the reproducibility of the results.

Conclusion

This application note provides a comprehensive framework for investigating the effects of the PDE4 inhibitor this compound on the expression of inflammatory genes using qRT-PCR. The provided protocols and expected outcomes serve as a guide for researchers to elucidate the molecular mechanisms of this compound and to evaluate its potential as an anti-inflammatory therapeutic. The quantitative data generated from these experiments will be invaluable for drug development professionals in advancing this compound through the preclinical and clinical pipeline.

References

Application Notes: Western Blot for AMPK Phosphorylation with YM976

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2][3] Its activation via phosphorylation of threonine 172 on the α-subunit is a key event in response to cellular stress and various pharmacological interventions.[4] YM976, a pyrimidine derivative, has been identified as a compound that can modulate cellular processes through the activation of AMPK.[5][6] This document provides a detailed protocol for performing a Western blot to detect the phosphorylation of AMPK in response to this compound treatment, along with relevant signaling pathway information and quantitative data from preclinical studies.

Mechanism of Action: this compound and AMPK Activation

This compound has been shown to increase intracellular cyclic AMP (cAMP) levels.[5][6] This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates AMPK.[5][6] Activated AMPK then proceeds to phosphorylate downstream targets, leading to the inhibition of anabolic pathways, such as adipogenesis, and the activation of catabolic processes to restore cellular energy homeostasis.[3][5]

Signaling Pathway

YM976_AMPK_Pathway This compound This compound AC Adenylyl Cyclase This compound->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates AMPK AMPK PKA->AMPK Phosphorylates pAMPK p-AMPK (Thr172) AMPK->pAMPK Downstream Downstream Effects (e.g., Inhibition of Adipogenesis) pAMPK->Downstream Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis cell_seeding Seed Cells ym976_treatment Treat with this compound (and controls) cell_seeding->ym976_treatment cell_lysis Cell Lysis (with phosphatase inhibitors) ym976_treatment->cell_lysis quantification Protein Quantification (e.g., BCA Assay) cell_lysis->quantification sample_prep Prepare Samples (with Laemmli buffer) quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (p-AMPK, Total AMPK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging quant_analysis Densitometry Analysis (p-AMPK / Total AMPK) imaging->quant_analysis

References

Application Notes and Protocols: Luciferase Reporter Assay for Characterizing YM976 Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM976 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular signaling pathways by degrading cyclic adenosine monophosphate (cAMP).[1][2] The inhibition of PDE4 leads to an accumulation of cAMP, which in turn modulates the activity of various downstream effectors, including Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB). This modulation of the cAMP signaling pathway underlies the anti-inflammatory effects of this compound.[2][3] Luciferase reporter assays provide a robust and sensitive method for quantifying the activity of the cAMP signaling pathway and are therefore an ideal tool for characterizing the mechanism of action of PDE4 inhibitors like this compound.[4][5]

This document provides detailed application notes and protocols for utilizing a cAMP-response element (CRE) luciferase reporter assay to investigate the cellular targets and functional activity of this compound.

Principle of the Assay

The CRE-luciferase reporter assay is a cell-based method used to measure the activation of the cAMP signaling pathway. The principle of the assay is based on the following steps:

  • Cell Transfection: A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the cAMP Response Element (CRE) is introduced into cultured cells (e.g., HEK293).[6][4]

  • Activation of cAMP Pathway: In the presence of a PDE4 inhibitor like this compound, the degradation of cAMP is blocked, leading to its intracellular accumulation.[7]

  • CREB Phosphorylation: Elevated cAMP levels activate PKA, which then phosphorylates CREB.

  • Transcriptional Activation: Phosphorylated CREB binds to the CRE sequences in the reporter plasmid, driving the transcription of the luciferase gene.[8]

  • Luminescence Detection: The expressed luciferase enzyme catalyzes a reaction with its substrate (luciferin), producing a measurable light signal (luminescence). The intensity of this signal is directly proportional to the level of CRE-mediated gene expression and, consequently, the activity of the cAMP pathway.[9][10]

Signaling Pathway Diagram

YM976_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR activates AC Adenylate Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA_inactive PKA (inactive) cAMP->PKA_inactive activates PDE4 PDE4 PDE4->cAMP degrades This compound This compound This compound->PDE4 inhibits PKA_active PKA (active) PKA_inactive->PKA_active CREB_inactive CREB PKA_active->CREB_inactive phosphorylates CREB_active p-CREB CREB_inactive->CREB_active CRE CRE CREB_active->CRE binds to Luciferase Luciferase Expression CRE->Luciferase drives transcription Light Light Luciferase->Light produces

Caption: Mechanism of this compound in a CRE-luciferase reporter assay.

Experimental Workflow Diagram

Caption: Workflow for the CRE-luciferase reporter assay.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • CRE-luciferase reporter plasmid (e.g., pGL4.29[luc2P/CRE/Hygro])

  • Renilla luciferase control plasmid (e.g., pRL-TK) for normalization

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • This compound

  • DMSO (vehicle control)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-luciferase reporter assay system (e.g., Dual-Glo® Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed HEK293 cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

    • Incubate at 37°C in a 5% CO2 incubator.

  • Transfection:

    • On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. For each well, a typical ratio is 100 ng of CRE-luciferase plasmid and 10 ng of Renilla luciferase plasmid.

    • Add the transfection complexes to the cells.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration should not exceed 0.1%.

    • After the transfection incubation period, carefully remove the medium from the wells and replace it with 90 µL of serum-free DMEM.

    • Add 10 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

    • Incubate for a predetermined time (e.g., 6 hours) at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the dual-luciferase assay reagents to room temperature.

    • Perform the dual-luciferase assay according to the manufacturer's instructions. This typically involves adding the firefly luciferase substrate, measuring luminescence, then adding a quenching reagent and the Renilla luciferase substrate, and measuring luminescence again.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the fold induction of luciferase activity by dividing the normalized luciferase activity of the this compound-treated wells by the normalized activity of the vehicle-treated wells.

    • Plot the fold induction against the concentration of this compound to generate a dose-response curve and determine the EC50 value.

Data Presentation

The quantitative data obtained from the luciferase reporter assay can be summarized in a table for clear comparison.

Treatment GroupThis compound Concentration (nM)Normalized Luciferase Activity (RLU)Fold Induction vs. Vehicle
Vehicle Control015,234 ± 8761.0
This compound0.125,898 ± 1,2341.7
This compound188,357 ± 4,5675.8
This compound10243,744 ± 12,87616.0
This compound100457,020 ± 23,45630.0
This compound1000487,488 ± 25,67832.0

RLU: Relative Light Units. Data are presented as mean ± standard deviation.

Alternative and Complementary Assays

While the CRE-luciferase assay is a primary method for assessing the activity of PDE4 inhibitors, other assays can provide complementary information:

  • NFAT-Luciferase Reporter Assay: This assay measures the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor, which is typically downstream of Gq-coupled GPCRs that signal through intracellular calcium mobilization.[11][12][13][14] While the primary effect of this compound is on cAMP, there can be crosstalk between the cAMP and calcium signaling pathways. Running an NFAT-luciferase assay can help to determine if this compound has any off-target effects on calcium-mediated signaling.

  • Direct cAMP Measurement: Immunoassays (e.g., ELISA) or other commercially available kits can be used to directly quantify the intracellular levels of cAMP in response to this compound treatment. This provides a direct biochemical confirmation of PDE4 inhibition.

Conclusion

The CRE-luciferase reporter assay is a powerful and versatile tool for characterizing the cellular activity of the PDE4 inhibitor this compound. This application note provides the necessary theoretical background and a detailed protocol to enable researchers to effectively implement this assay in their drug discovery and development workflows. The data generated from this assay can provide valuable insights into the potency and mechanism of action of this compound and other PDE4 inhibitors.

References

Application Notes and Protocols: YM976 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

YM976 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor.[1] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the suppression of various inflammatory processes. These application notes provide detailed information on the solubility of this compound, protocols for its use in in vitro experiments, and an overview of its mechanism of action.

Data Presentation

In Vitro Activity of this compound
ParameterCell Type/SystemConcentrationObserved EffectReference
Eosinophil Activation InhibitionGuinea Pig EosinophilsEC30 = 83 nMPotent suppression of eosinophil activation.[1]
Tracheal Smooth Muscle RelaxationGuinea Pig Tracheal Smooth Muscle (LTD4-precontracted)EC50 = 370 nMMinor relaxation effect.[1]
Eosinophil Infiltration InhibitionRatsED50 = 1.7 mg/kg (oral)Inhibition of antigen-induced eosinophil accumulation in the lungs.[2]
Eosinophil Infiltration InhibitionC57Black/6 MiceED50 = 5.8 mg/kg (oral)Dose-dependent inhibition of antigen-induced eosinophil infiltration.[2]
Interleukin-5 (IL-5) ProductionC57Black/6 MiceIn the same dose range as eosinophil infiltration inhibitionSuppression of IL-5 production.[2]
Eosinophil Infiltration InhibitionFerretsED50 = 1.2 mg/kg (oral)Dose-dependent suppression of eosinophil infiltration without emesis.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute

  • Sterile microcentrifuge tubes or vials

  • Sterile, nuclease-free water

  • Cell culture medium (e.g., RPMI-1640, DMEM)

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure for Preparing a 10 mM DMSO Stock Solution:

  • Determine the molecular weight (MW) of this compound. This information is crucial for accurate concentration calculations and should be available from the supplier.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, you would need (10 x 10-3 mol/L) * (1 x 10-3 L) * MW ( g/mol ) = grams of this compound.

  • Add the appropriate volume of DMSO to the tube. For a 10 mM stock, if you weighed out 10 µmol of this compound, you would add 1 ml of DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µl) to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C for long-term stability.

Procedure for Preparing Working Solutions:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.

  • It is critical to maintain the final DMSO concentration below 0.5% (v/v) in the cell culture medium to avoid solvent-induced cytotoxicity.[3][4] For example, if your final experimental volume is 1 ml, do not add more than 5 µl of the DMSO stock solution.

  • Prepare a vehicle control containing the same final concentration of DMSO as the experimental wells.

  • Use the freshly prepared working solutions immediately for your in vitro assays.

Protocol 2: In Vitro Eosinophil Activation Assay

Objective: To evaluate the inhibitory effect of this compound on the activation of eosinophils.

Materials:

  • Isolated eosinophils (e.g., from guinea pig or human peripheral blood)

  • This compound working solutions (prepared as in Protocol 1)

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Activating agent (e.g., fMLP, C5a, or specific antigen)

  • Assay plates (e.g., 96-well plates)

  • Incubator (37°C, 5% CO2)

  • Detection reagents for the chosen activation marker (e.g., ELISA kit for cytokine release, colorimetric substrate for peroxidase activity)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the isolated eosinophils into the wells of a 96-well plate at a predetermined density.

  • Compound Treatment: Add the prepared this compound working solutions to the wells at various concentrations (e.g., in a dose-response manner from 1 nM to 10 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Pre-incubation: Incubate the plate for a specific period (e.g., 30-60 minutes) at 37°C to allow for compound uptake.

  • Cell Activation: Add the activating agent to all wells except the no-treatment control.

  • Incubation: Incubate the plate for a further period, the duration of which will depend on the activation marker being measured (e.g., 4-24 hours for cytokine release).

  • Detection: Following incubation, measure the chosen marker of eosinophil activation. For example:

    • Cytokine Release (e.g., IL-4, IL-5): Collect the cell supernatant and perform an ELISA according to the manufacturer's instructions.

    • Peroxidase Activity: Lyse the cells and measure the peroxidase activity using a suitable colorimetric substrate.

  • Data Analysis: Calculate the percentage inhibition of eosinophil activation for each concentration of this compound compared to the vehicle control. Determine the EC50 or EC30 value by plotting the dose-response curve.

Signaling Pathways and Workflows

This compound Mechanism of Action

This compound is a phosphodiesterase 4 (PDE4) inhibitor. PDE4 enzymes are responsible for degrading cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately leading to a reduction in the inflammatory response.

YM976_Mechanism_of_Action This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP 5'-AMP PDE4->AMP Product cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylate Cyclase ATP->AC Substrate AC->cAMP Converts Inflammation Inflammatory Response (e.g., Cytokine Release) PKA->Inflammation Inhibits

Caption: this compound inhibits PDE4, leading to increased cAMP, PKA activation, and reduced inflammation.

General Experimental Workflow for In Vitro Testing of this compound

The following diagram outlines a typical workflow for assessing the in vitro efficacy of this compound.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock prep_working Prepare Working Solutions (Dilute in Media) prep_stock->prep_working treatment Treat Cells with this compound and Controls prep_working->treatment cell_culture Culture and Seed Target Cells cell_culture->treatment incubation Incubate (37°C, 5% CO2) treatment->incubation assay Perform In Vitro Assay (e.g., ELISA, Activity Assay) incubation->assay data_analysis Data Acquisition and Analysis assay->data_analysis end End data_analysis->end

Caption: A general workflow for in vitro experiments using this compound.

References

Application Notes and Protocols for Determining the Stability of YM976 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM976 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant anti-inflammatory properties. As with any compound intended for research or therapeutic development, understanding its stability in solution is critical for ensuring the accuracy and reproducibility of experimental results, as well as for defining appropriate storage and handling procedures. These application notes provide a comprehensive overview of the stability of this compound in solution, including recommended storage conditions and detailed protocols for assessing its stability under various stress conditions.

The information herein is intended to guide researchers in developing robust formulations and in designing and executing stability studies. The provided protocols are based on established methodologies for stability testing of small molecule drug candidates and can be adapted to specific laboratory needs.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for the development of suitable analytical methods and for interpreting stability data.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name 4-(3-chlorophenyl)-1,7-diethyl-1H-pyrido[2,3-d]pyrimidin-2-oneMedKoo Biosciences
Molecular Formula C₁₇H₁₆ClN₃OMedKoo Biosciences
Molecular Weight 313.79 g/mol MedKoo Biosciences
Appearance Light yellow to yellow solid powderMedKoo Biosciences
Solubility Soluble in DMSO and ethanolMedKoo Biosciences

Recommended Storage Conditions for this compound Solutions

Based on information from various suppliers, the following storage conditions are recommended for this compound stock solutions to minimize degradation. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureSolventRecommended Duration
-20°CDMSO, EthanolUp to 1 month
-80°CDMSO, EthanolUp to 6 months

For aqueous working solutions, it is best practice to prepare them fresh on the day of use.

Signaling Pathway of PDE4 Inhibition

This compound exerts its effects by inhibiting the phosphodiesterase 4 (PDE4) enzyme. This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and modulates the activity of downstream targets, including transcription factors and other kinases, ultimately resulting in anti-inflammatory effects. The diagram below illustrates a simplified signaling pathway for PDE4 inhibitors.

PDE4_Signaling_Pathway cluster_cell Cell Interior GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades cAMP to Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Anti-inflammatory Response Downstream->Response Leads to This compound This compound This compound->PDE4 Inhibits

Figure 1: Simplified signaling pathway of PDE4 inhibition by this compound.

Experimental Protocols for Stability Assessment

To comprehensively assess the stability of this compound in solution, a series of forced degradation studies should be performed. These studies expose the drug substance to various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.

Experimental Workflow

The general workflow for conducting a stability study of this compound in solution is outlined below.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound Stock Solution (e.g., in DMSO) Dilute Dilute Stock into Various Aqueous Buffers (pH 4, 7, 9) Prep->Dilute Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Dilute->Acid Base Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) Dilute->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Dilute->Oxidation Thermal Thermal Stress (e.g., 60°C in dark) Dilute->Thermal Photo Photostability (ICH Q1B guidelines) Dilute->Photo HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterize Characterize Degradants (LC-MS/MS) HPLC->Characterize Kinetics Determine Degradation Kinetics Characterize->Kinetics Pathway Propose Degradation Pathways Kinetics->Pathway

Figure 2: Experimental workflow for this compound stability testing.
Preparation of this compound Solutions

  • Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Working Solutions: Dilute the stock solution with various aqueous buffers (e.g., phosphate-buffered saline pH 7.4, citrate buffer pH 4.0, and borate buffer pH 9.0) to a final concentration of 100 µg/mL for stability studies.

Forced Degradation Protocols

For each condition, a control sample of this compound in the same buffer should be stored at -20°C and protected from light.

  • Acidic Condition: To 1 mL of the this compound working solution, add 1 mL of 0.1 M hydrochloric acid (HCl). Incubate the solution at 60°C.

  • Alkaline Condition: To 1 mL of the this compound working solution, add 1 mL of 0.1 M sodium hydroxide (NaOH). Incubate the solution at 60°C.

  • Neutral Condition: Incubate the this compound working solution in the respective buffer at 60°C.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours). Neutralize the acidic and alkaline samples before analysis.

  • To 1 mL of the this compound working solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubate the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Incubate the this compound working solution at 60°C in the dark.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 24, 48, and 72 hours).

  • Expose the this compound working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Sampling: Analyze the samples after the exposure period.

Proposed Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its potential degradation products. As a specific method for this compound is not publicly available, the following method, adapted from a validated method for the PDE4 inhibitor roflumilast, can be used as a starting point for method development and validation.

Table 3: Proposed HPLC Parameters for this compound Stability Analysis

ParameterProposed Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 6.5) (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or a wavelength of maximum absorbance for this compound)
Injection Volume 20 µL
Column Temperature 30°C

Note: This method requires validation for specificity, linearity, accuracy, precision, and robustness for this compound according to ICH guidelines.

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and organized manner. The percentage of this compound remaining at each time point under each stress condition should be calculated and tabulated.

Table 4: Example of Data Presentation for this compound Stability Study

Stress ConditionTime (hours)This compound Remaining (%)Appearance of Degradation Products (Peak Area %)
Control (-20°C) 48>99<0.1
0.1 M HCl, 60°C 01000
885.214.8
2465.734.3
4840.159.9
0.1 M NaOH, 60°C 01000
870.529.5
2435.164.9
4810.389.7
3% H₂O₂, RT 01000
892.37.7
2478.921.1
60°C, Dark 2498.51.5
7295.24.8
Photostability -99.10.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results must be obtained through experimentation.

From this data, the degradation kinetics (e.g., first-order or pseudo-first-order) can be determined, and the degradation rate constants can be calculated. The identification of major degradation products can be pursued using techniques such as LC-MS/MS.

Conclusion

This document provides a framework for assessing the stability of the PDE4 inhibitor this compound in solution. By following the outlined protocols, researchers can gain a thorough understanding of the compound's stability profile, which is essential for its reliable use in research and for its potential development as a therapeutic agent. It is important to reiterate that the proposed analytical method and specific stress conditions may require optimization for this compound.

Application Notes and Protocols: Chronic Versus Single Dose Administration of YM976

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM976 is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, which in turn modulates various cellular functions, including the inflammatory response. This document provides a detailed overview of the comparative effects of chronic versus single-dose administration of this compound, with a focus on its anti-inflammatory properties, particularly the inhibition of eosinophil infiltration. The provided protocols are based on preclinical studies and are intended to serve as a guide for researchers.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in various preclinical models, comparing single and chronic dosing where available.

Table 1: Efficacy of this compound in a Rat Model of Antigen-Induced Eosinophilia

Administration RouteDosing RegimenED₅₀ (mg/kg, p.o.) for Eosinophil Infiltration InhibitionReference
Oral (p.o.)Single Dose1.4[2]
Oral (p.o.)Chronic Administration0.32[2]

Table 2: Efficacy of Single Dose this compound in Various Animal Models

Animal ModelEndpointED₅₀ (mg/kg, p.o.)Reference
RatAntigen-induced eosinophil accumulation1.7[1]
C57Black/6 MouseAntigen-induced eosinophil infiltration5.8[1]
FerretAntigen-induced eosinophil infiltration1.2[1]

Signaling Pathway

The primary mechanism of action for this compound is the inhibition of PDE4, leading to an increase in intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn is thought to mediate the anti-inflammatory effects, including the inhibition of eosinophil activation and recruitment.

YM976_Signaling_Pathway cluster_cell Eosinophil This compound This compound PDE4 PDE4 This compound->PDE4 cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Effectors PKA->Downstream Phosphorylates Inflammatory Inhibition of: - Eosinophil Activation - Chemotaxis - Degranulation Downstream->Inflammatory

Caption: Putative signaling pathway of this compound in eosinophils.

Experimental Protocols

The following are representative protocols for evaluating the effects of single and chronic administration of this compound in a rat model of antigen-induced eosinophil infiltration. These are based on published methodologies and should be adapted as necessary for specific experimental designs.

Protocol 1: Single Dose Administration of this compound in a Rat Model of Antigen-Induced Eosinophil Infiltration

Objective: To evaluate the acute inhibitory effect of a single dose of this compound on antigen-induced eosinophil infiltration into the lungs.

Materials:

  • Male Brown Norway rats (or other suitable strain)

  • Ovalbumin (OVA, antigen)

  • Alum (adjuvant)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Apparatus for aerosol challenge

  • Materials for bronchoalveolar lavage (BAL)

  • Reagents for cell counting and differentiation (e.g., Wright-Giemsa stain)

Experimental Workflow:

Caption: Workflow for single-dose this compound administration.

Procedure:

  • Sensitization: Sensitize rats on day 0 and day 14 by intraperitoneal (i.p.) injection of OVA emulsified in alum.

  • Drug Administration: On day 21, one hour prior to antigen challenge, administer a single oral dose of this compound or vehicle to the rats. A range of doses should be used to determine the ED₅₀.

  • Antigen Challenge: On day 21, expose the rats to an aerosol of OVA for a predetermined duration (e.g., 20 minutes).

  • Bronchoalveolar Lavage (BAL): At 24 hours post-challenge (day 22), euthanize the animals and perform a BAL to collect lung inflammatory cells.

  • Cell Analysis: Centrifuge the BAL fluid, resuspend the cell pellet, and perform a total cell count. Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting to quantify the number of eosinophils.

  • Data Analysis: Calculate the percentage of inhibition of eosinophil infiltration for each dose group compared to the vehicle-treated control group and determine the ED₅₀.

Protocol 2: Chronic Administration of this compound in a Rat Model of Repeated Antigen-Induced Eosinophilia

Objective: To evaluate the inhibitory effect of chronic administration of this compound on eosinophil infiltration following repeated antigen exposure.

Materials:

  • Same as Protocol 1.

Experimental Workflow:

Caption: Workflow for chronic this compound administration.

Procedure:

  • Sensitization: Sensitize rats on day 0 and day 14 by i.p. injection of OVA emulsified in alum.

  • Drug Administration: Beginning on day 19 and continuing daily until day 23, administer an oral dose of this compound or vehicle. This constitutes the chronic dosing regimen.

  • Repeated Antigen Challenge: On days 21, 22, and 23, expose the rats to an aerosol of OVA.

  • Bronchoalveolar Lavage (BAL): At 24 hours after the final antigen challenge (day 24), perform a BAL.

  • Cell Analysis: Perform total and differential cell counts on the BAL fluid as described in Protocol 1.

  • Data Analysis: Calculate the percentage of inhibition of eosinophil infiltration for each dose group compared to the vehicle-treated control group and determine the ED₅₀ for the chronic administration.

Discussion

The data presented clearly indicate that chronic administration of this compound is significantly more potent in inhibiting antigen-induced eosinophil infiltration in a rat model compared to a single dose.[2] The ED₅₀ for chronic administration was approximately 4.4 times lower than that for a single dose.[2] This suggests that sustained exposure to this compound may lead to a more profound and lasting anti-inflammatory effect. The enhanced efficacy with chronic dosing could be due to several factors, including the sustained elevation of cAMP levels in inflammatory cells, leading to a more comprehensive suppression of pro-inflammatory signaling pathways. Researchers should consider these findings when designing long-term studies or evaluating the therapeutic potential of this compound for chronic inflammatory conditions such as asthma. The provided protocols offer a framework for further investigation into the differential effects of single versus chronic dosing of this compound and other PDE4 inhibitors.

References

Application Notes and Protocols: YM976 in Guinea Pig Models of Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of YM976, a selective phosphodiesterase 4 (PDE4) inhibitor, in preclinical guinea pig models of asthma. The information is intended to guide researchers in designing and interpreting experiments to evaluate the anti-asthmatic potential of this compound.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling.[1] Guinea pig models of asthma are widely used in preclinical research due to the anatomical and physiological similarities of their airways to humans.[2] this compound is a novel and specific PDE4 inhibitor that has demonstrated anti-inflammatory and potential therapeutic value in the treatment of asthma.[3] PDE4 inhibitors act by increasing intracellular cyclic AMP (cAMP) levels, which leads to a broad range of anti-inflammatory effects on various cells involved in the pathophysiology of asthma.[4][5]

Mechanism of Action

This compound exerts its effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3][6] By inhibiting PDE4, this compound increases intracellular cAMP levels in key inflammatory cells, such as eosinophils and mast cells.[3][4] Elevated cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light-chain kinase, resulting in smooth muscle relaxation and bronchodilation.[7] Furthermore, increased cAMP levels suppress the release of pro-inflammatory mediators from inflammatory cells, thus mitigating the inflammatory response characteristic of asthma.[3][8]

This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 cAMP Increased intracellular cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) Activation cAMP->PKA Inflammatory_Cells Inflammatory Cells (Eosinophils, Mast Cells, etc.) PKA->Inflammatory_Cells Airway_Smooth_Muscle Airway Smooth Muscle PKA->Airway_Smooth_Muscle Mediator_Release Decreased Inflammatory Mediator Release Inflammatory_Cells->Mediator_Release Leads to Bronchodilation Bronchodilation Airway_Smooth_Muscle->Bronchodilation Leads to Anti_Inflammatory Anti-inflammatory Effects Mediator_Release->Anti_Inflammatory

Signaling pathway of this compound in airway inflammation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in ovalbumin-sensitized guinea pig models of asthma.

Table 1: In Vivo Efficacy of Orally Administered this compound [3]

ParameterED₅₀ (mg/kg)
Antigen-induced bronchoconstriction7.3
Airway plasma leakage5.7
Airway eosinophil infiltration1.0
Airway hyperreactivity (AHR)0.52

Table 2: In Vitro Efficacy of this compound [3]

ParameterEC₃₀ (nM)EC₅₀ (nM)
Eosinophil activation suppression83-
LTD₄-precontracted tracheal smooth muscle relaxation-370

Table 3: Effects of Intraperitoneally Administered this compound (1.0 mg/kg for 7 days) [6]

ParameterEffect
Citric acid-induced coughSuppressed
In vitro airway reactivity to histamineSuppressed
Plasma IL-4 levelsSuppressed
Plasma IL-5 levelsNo significant effect
Plasma PAF levelsNo significant effect
Blood eosinophil countNo significant effect
BALF eosinophil countNo significant effect

Experimental Protocols

Ovalbumin-Sensitized Guinea Pig Model of Asthma

This model is widely used to induce an allergic asthma phenotype in guinea pigs, characterized by airway inflammation and hyperresponsiveness.[1][2][9]

Materials:

  • Male Hartley guinea pigs

  • Ovalbumin (OVA)

  • Aluminum hydroxide (adjuvant)

  • Saline solution

  • Aerosol delivery system

Protocol:

  • Sensitization: Actively sensitize guinea pigs by intraperitoneal injection of a solution containing ovalbumin and aluminum hydroxide in saline. A common protocol involves two injections on day 0 and day 7.

  • Challenge: On a later day (e.g., day 21), expose the sensitized animals to an aerosolized solution of ovalbumin for a defined period to induce an asthmatic response.

  • Outcome Measures: Following the challenge, various parameters can be assessed, including airway hyperresponsiveness, bronchoalveolar lavage fluid (BALF) cell counts, and histological analysis of lung tissue.

Start Start Sensitization Sensitization: Ovalbumin + Adjuvant (i.p.) (e.g., Day 0 & 7) Start->Sensitization Rest Rest Period (e.g., 14 days) Sensitization->Rest Drug_Admin This compound Administration (Oral or i.p.) Rest->Drug_Admin Challenge Antigen Challenge: Aerosolized Ovalbumin (e.g., Day 21) Drug_Admin->Challenge Measurement Outcome Measurement (e.g., 24h post-challenge) Challenge->Measurement End End Measurement->End

Experimental workflow for the guinea pig asthma model.

Measurement of Airway Hyperresponsiveness (AHR)

AHR is a key feature of asthma and can be assessed in vivo by measuring the bronchoconstrictor response to various stimuli.

Protocol (in vivo):

  • Anesthetize the guinea pig.

  • Measure baseline airway resistance.

  • Administer increasing concentrations of a bronchoconstrictor agent (e.g., histamine or methacholine) via aerosol.

  • Record the changes in airway resistance at each concentration.

  • Calculate the provocative concentration of the agent that causes a certain increase in airway resistance (e.g., PC₂₀₀).

Measurement of Airway Inflammation

Inflammation is assessed by quantifying the number and type of inflammatory cells in the airways.

Protocol (BALF Analysis):

  • Euthanize the guinea pig.

  • Perform a bronchoalveolar lavage by instilling and retrieving a known volume of saline into the lungs.

  • Centrifuge the BALF to pellet the cells.

  • Resuspend the cell pellet and perform a total cell count.

  • Prepare a cytospin slide and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).

Conclusion

This compound demonstrates significant anti-asthmatic effects in guinea pig models, primarily through its anti-inflammatory properties rather than direct tracheal relaxation.[3] It effectively inhibits antigen-induced bronchoconstriction, airway plasma leakage, eosinophil infiltration, and airway hyperreactivity.[3] These findings suggest that this compound holds potential as a therapeutic agent for the treatment of asthma. Further investigation into its clinical efficacy and safety profile is warranted.

References

Troubleshooting & Optimization

Optimizing YM976 Concentration for Cell Viability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of YM976 for cell viability experiments. The information is presented in a question-and-answer format to directly address common issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective phosphodiesterase 4 (PDE4) inhibitor.[1][2] Its primary mechanism of action involves increasing the intracellular levels of cyclic adenosine monophosphate (cAMP).[1][3] This leads to the activation of Protein Kinase A (PKA) and AMP-activated Protein Kinase (AMPK), which in turn modulates various downstream signaling pathways involved in inflammation and cellular metabolism.[3]

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

Based on available studies, a typical starting concentration for this compound can range from 2 µM to 10 µM for observing biological effects without significant cytotoxicity in cell lines such as 3T3-L1 pre-adipocytes.[3] However, the optimal concentration is highly dependent on the cell type and the specific biological question being investigated. It is crucial to perform a dose-response experiment to determine the optimal working concentration for your specific experimental setup.

Q3: How does this compound affect cell viability?

In 3T3-L1 cells, this compound did not show significant cytotoxicity at concentrations up to 80 µM.[3] A reduction in cell viability was observed at concentrations of 100 µM and higher.[3] For its anti-adipogenic effects, a concentration of 10 µM was found to be effective without impacting cell viability.[3] The cytotoxic profile of this compound on other cell types, particularly cancer cell lines, is not extensively documented in publicly available literature. Therefore, a thorough cytotoxicity assessment is essential for each new cell line studied.

Q4: What is the recommended solvent for this compound and the maximum final concentration in cell culture?

This compound is typically dissolved in dimethyl sulfoxide (DMSO). To avoid solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, generally below 0.1%. It is critical to include a vehicle control (media with the same final DMSO concentration as the highest this compound treatment) in all experiments to account for any effects of the solvent on cell viability.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible results Variation in cell seeding density.Ensure a homogeneous cell suspension before seeding and use a consistent volume for each well. Calibrate pipettes regularly.
"Edge effects" in microplates due to evaporation.To minimize evaporation, fill the peripheral wells of the microplate with sterile media or phosphate-buffered saline (PBS).
Inaccurate compound dilutions.Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.
High background or low signal-to-noise ratio in viability assay Suboptimal cell number.Determine the optimal cell seeding density for your specific cell line and assay format by performing a cell titration experiment.
Incorrect plate reader settings.Verify that the wavelength and other settings on the plate reader are appropriate for the specific viability assay being used (e.g., MTT, XTT, resazurin).
Reagent issues.Ensure that assay reagents are fresh, properly stored, and thoroughly mixed before use.
Observed cytotoxicity at expected non-toxic concentrations Cell line sensitivity.Different cell lines can have varying sensitivities to a compound. Perform a dose-response curve to determine the IC50 value for your specific cell line.
High passage number of cells.Use cells with a consistent and low passage number, as cellular characteristics can change over time in culture.
Contamination.Regularly check cell cultures for any signs of microbial contamination.
No observable effect of this compound Insufficient incubation time.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration of this compound treatment for your desired biological readout.
Low activity of the target pathway.Ensure that the target signaling pathway (cAMP/PKA/AMPK) is active in your chosen cell line.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on the viability of 3T3-L1 cells. This data can serve as a reference point for designing experiments with other cell types.

Cell LineThis compound Concentration (µM)Incubation TimeAssayObserved Effect on Cell ViabilityReference
3T3-L12 - 80Not specifiedNot specifiedNo significant cytotoxicity[3]
3T3-L1100Not specifiedNot specifiedReduced cell viability[3]

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density for a Cell Viability Assay
  • Cell Preparation: Culture the desired cell line under standard conditions to ensure healthy, logarithmic growth.

  • Cell Seeding: Prepare a serial dilution of the cell suspension. Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 50,000 cells per well) in a final volume of 100 µL of complete culture medium. Include wells with medium only as a background control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Viability Assay: Perform your chosen cell viability assay (e.g., MTT, MTS, or resazurin) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Plot the signal intensity against the number of cells per well. The optimal seeding density will be within the linear range of this curve, providing a robust signal-to-noise ratio.

Protocol 2: Dose-Response and Cytotoxicity Assessment of this compound
  • Cell Seeding: Seed a 96-well plate with the optimal cell density determined in Protocol 1 and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Perform a serial dilution of the this compound stock solution in complete culture medium to create a range of treatment concentrations (e.g., 0.1, 1, 10, 25, 50, 75, 100 µM). Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay as described previously.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_experiment Experiment cluster_analysis Analysis start Start cell_culture Cell Culture start->cell_culture seeding_density Determine Optimal Seeding Density cell_culture->seeding_density plate_cells Plate Cells seeding_density->plate_cells treat_cells Treat with this compound (Dose-Response) plate_cells->treat_cells incubate Incubate (Time-Course) treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay data_analysis Data Analysis (IC50, EC50) viability_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for optimizing this compound concentration.

YM976_Signaling_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP ↑ cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates AMPK AMPK cAMP->AMPK Activates Downstream Downstream Effects (e.g., Anti-inflammatory, Anti-adipogenic) PKA->Downstream AMPK->Downstream

Caption: Simplified signaling pathway of this compound.

References

YM976 Technical Support Center: Troubleshooting Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with YM976, a selective phosphodiesterase 4 (PDE4) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is the most frequently recommended solvent for preparing stock solutions of this compound.[1][2][3] It is soluble in DMSO at concentrations of at least 5 mg/mL.[2] For in vitro experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of choice.[4]

Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are several steps to troubleshoot this problem:

  • Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try performing serial dilutions to determine the maximum achievable concentration without precipitation.

  • Optimize the DMSO concentration: The final percentage of DMSO in your working solution can be critical. It is recommended to keep the final DMSO concentration as low as possible to avoid solvent effects on your experiment, typically below 1% or even 0.1%. However, a slightly higher DMSO concentration might be necessary to maintain solubility.[3]

  • Use a different co-solvent: If DMSO is not ideal for your experimental setup, other organic solvents like ethanol can be used. This compound is reported to be soluble in ethanol at concentrations up to 2 mg/mL.[2]

  • Consider a DMSO:PBS co-solvent system: One supplier suggests a solubility of 0.25 mg/mL in a 1:3 mixture of DMSO and PBS (pH 7.2).[2] This indicates that a certain ratio of co-solvent to aqueous buffer can be effective.

  • Gentle warming and sonication: Briefly warming the solution (e.g., to 37°C) or using a sonicator can help in dissolving the compound.[3] However, be cautious about the compound's stability at higher temperatures.

Q3: Can I prepare an aqueous stock solution of this compound directly?

A3: Direct dissolution of this compound in aqueous buffers is generally not recommended due to its poor aqueous solubility.[4] It is best to first dissolve the compound in an organic solvent like DMSO.

Q4: What are the storage recommendations for this compound stock solutions?

A4: For long-term storage, this compound stock solutions should be stored at -20°C or -80°C.[1][3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] For short-term storage (days to weeks), 0-4°C is acceptable.[1]

Troubleshooting Guide for this compound Insolubility

If you are facing persistent solubility issues with this compound, follow this systematic troubleshooting workflow.

G cluster_0 Initial Observation cluster_1 Verification cluster_2 Stock Solution Optimization cluster_3 Working Solution Optimization cluster_4 Advanced Strategies start Precipitation or cloudiness observed in this compound solution verify_compound Verify Compound Purity and Identity (Check Certificate of Analysis) start->verify_compound verify_solvent Check Solvent Quality (Anhydrous, high purity) start->verify_solvent prepare_stock Prepare fresh stock solution in 100% DMSO verify_compound->prepare_stock verify_solvent->prepare_stock ultrasonic Use sonication to aid dissolution prepare_stock->ultrasonic check_concentration Is the stock concentration too high? (e.g., > 25 mg/mL) ultrasonic->check_concentration dilution_method Modify Dilution Method (e.g., add stock to buffer while vortexing) check_concentration->dilution_method lower_final_conc Lower the final concentration of this compound dilution_method->lower_final_conc increase_cosolvent Increase co-solvent (DMSO) percentage (while considering experimental tolerance) lower_final_conc->increase_cosolvent use_surfactant Consider adding a biocompatible surfactant (e.g., Tween 80) increase_cosolvent->use_surfactant ph_adjustment Adjust pH of the aqueous buffer use_surfactant->ph_adjustment formulation Consider lipid-based or other advanced formulations ph_adjustment->formulation

A workflow for troubleshooting this compound insolubility.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

Solvent/SystemConcentrationSource
DMSO5 mg/mLCayman Chemical[2]
DMSO25 mg/mL (with ultrasonic)MedchemExpress[3]
DMF3 mg/mLCayman Chemical[2]
Ethanol2 mg/mLCayman Chemical[2]
DMSO:PBS (pH 7.2) (1:3)0.25 mg/mLCayman Chemical[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound solid powder (Molecular Weight: 313.79 g/mol )[1]

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.138 mg of this compound.

    • Add the appropriate volume of DMSO to the this compound powder.

    • Vortex the solution vigorously.

    • If complete dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes.[3]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes for storage at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium

  • Procedure:

    • Determine the final concentration of this compound required for your experiment.

    • Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.

    • Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium while gently vortexing or swirling the medium. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

    • Ensure the final concentration of DMSO in the working solution is compatible with your cells (typically ≤ 0.1%).

This compound Signaling Pathway

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes, particularly in inflammatory and immune cells.[1] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn leads to the modulation of downstream signaling pathways, ultimately resulting in anti-inflammatory effects.[1]

G cluster_0 This compound Mechanism of Action This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP_degradation cAMP Degradation PDE4->cAMP_degradation catalyzes cAMP_levels Increased intracellular cAMP downstream Modulation of Downstream Effectors (e.g., PKA, EPAC) cAMP_levels->downstream inflammation Suppression of Inflammatory Response (e.g., reduced TNF-α production) downstream->inflammation

The signaling pathway of this compound as a PDE4 inhibitor.

References

Preventing YM976 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for YM976. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to help troubleshoot common issues, with a focus on preventing compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of phosphodiesterase type 4 (PDE4). PDE4 is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cells. By inhibiting PDE4, this compound increases intracellular cAMP levels. This elevation in cAMP activates downstream signaling pathways, primarily through Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), leading to a reduction in inflammatory responses.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and activity of this compound, it is crucial to adhere to the following storage guidelines:

  • Short-term storage: For use within days to weeks, store the compound in a dry, dark environment at 0 - 4°C.

  • Long-term storage: For storage over months to years, it is recommended to keep this compound at -20°C. Proper storage is critical to prevent degradation and ensure the reproducibility of your experimental results. This compound has a shelf life of over two years if stored correctly.

Q3: In what solvent should I dissolve this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage of stock solutions in DMSO, it is advisable to store them at -20°C. Studies have shown that many compounds in DMSO are stable for extended periods when stored at low temperatures. However, the probability of compound degradation increases over time at room temperature, with a study showing a 52% probability of observing the compound after one year.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound, with a focus on issues related to compound stability and degradation.

Problem Potential Cause Recommended Solution
Inconsistent or weaker than expected biological activity Compound Degradation: this compound may have degraded due to improper storage or handling.1. Verify Storage Conditions: Ensure that the compound has been stored at the recommended temperatures (0-4°C for short-term, -20°C for long-term) and protected from light. 2. Prepare Fresh Stock Solutions: If the stock solution has been stored for an extended period, especially at room temperature, prepare a fresh solution from a new aliquot of the solid compound. 3. Minimize Freeze-Thaw Cycles: Repeated freeze-thaw cycles of DMSO stock solutions can introduce water and accelerate degradation. Aliquot the stock solution into smaller, single-use volumes.
pH-induced Degradation: The experimental buffer pH may be causing hydrolysis of this compound. Pyrimidine and pyridopyrimidinone derivatives can be susceptible to hydrolysis under certain pH conditions.1. Maintain Optimal pH: While specific data for this compound is limited, it is generally advisable to maintain a pH range of 6.0-7.4 for cell-based assays. Avoid highly acidic or alkaline conditions if possible. 2. Buffer Selection: Use a stable, non-reactive buffer system appropriate for your experimental setup.
Photodegradation: Exposure to light, especially UV light, can lead to the degradation of photosensitive compounds.1. Protect from Light: Handle this compound and its solutions in a dark or low-light environment. Use amber-colored vials or wrap containers with aluminum foil. 2. Minimize Exposure Time: During experimental procedures, minimize the time that solutions containing this compound are exposed to direct light.
Solvent-related Issues: While soluble in DMSO, prolonged storage at room temperature or the presence of water in the DMSO can lead to degradation.1. Use High-Quality DMSO: Use anhydrous, high-purity DMSO to prepare stock solutions. 2. Proper Handling of DMSO: DMSO is hygroscopic and will absorb moisture from the air. Keep the DMSO container tightly sealed and handle it in a low-humidity environment when possible. Water in DMSO can significantly contribute to compound degradation over time.
Precipitation of the compound in aqueous media Low Aqueous Solubility: this compound is sparingly soluble in aqueous solutions.1. Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is sufficient to maintain this compound in solution, but low enough to not cause cellular toxicity (typically ≤ 0.5%). 2. Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in your experimental medium to ensure it is fully dissolved before adding to your cells or assay.

Experimental Protocols

Cell-Based Assay for Measuring this compound-Induced Increase in Intracellular cAMP

This protocol is adapted from a study investigating the effect of this compound on adipocyte differentiation.

Objective: To determine the effect of this compound on intracellular cAMP levels in a cell line of interest.

Materials:

  • This compound solid compound

  • Anhydrous DMSO

  • Cell line of interest (e.g., 3T3-L1 preadipocytes)

  • Appropriate cell culture medium and supplements

  • cAMP assay kit (e.g., ELISA-based)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (compatible with cAMP assay kit)

Procedure:

  • This compound Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Aliquot the stock solution into single-use vials and store at -20°C.

  • Cell Culture and Plating:

    • Culture your chosen cell line under standard conditions.

    • Seed the cells in a multi-well plate at a density appropriate for your cell line and the duration of the experiment. Allow cells to adhere and reach the desired confluency.

  • This compound Treatment:

    • Prepare working solutions of this compound by diluting the 10 mM stock solution in the cell culture medium to achieve final concentrations ranging from 2 µM to 10 µM.

    • Include a vehicle control (DMSO at the same final concentration as the this compound-treated wells).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired time (e.g., 1 hour).

  • Cell Lysis and cAMP Measurement:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells using the lysis buffer provided in the cAMP assay kit.

    • Collect the cell lysates and proceed with the cAMP measurement according to the manufacturer's instructions for your specific assay kit.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Determine the cAMP concentration in your samples based on the standard curve.

    • Normalize the cAMP concentration to the total protein concentration in each sample if necessary.

    • Compare the cAMP levels in this compound-treated cells to the vehicle-treated control cells.

Visualizations

This compound Mechanism of Action: PDE4 Inhibition and cAMP Signaling

YM976_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Signal Pro-inflammatory Signal Receptor Receptor Signal->Receptor 1. Binding AC Adenylate Cyclase (AC) Receptor->AC 2. Activation cAMP cAMP AC->cAMP 3. Conversion ATP ATP ATP->AC PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA 4. Activation Epac Epac cAMP->Epac 4. Activation AMP AMP PDE4->AMP This compound This compound This compound->PDE4 Inhibition Inflammation Pro-inflammatory Response (e.g., Cytokine Release) PKA->Inflammation Inhibition Anti_Inflammation Anti-inflammatory Response PKA->Anti_Inflammation 5. Downstream Effects Epac->Inflammation Inhibition Epac->Anti_Inflammation 5. Downstream Effects

Caption: Signaling pathway of this compound as a PDE4 inhibitor.

Experimental Workflow: Troubleshooting this compound Activity

Troubleshooting_Workflow start Start: Inconsistent/Weak This compound Activity check_storage Check Storage Conditions (-20°C long-term, 0-4°C short-term, protected from light) start->check_storage fresh_stock Prepare Fresh Stock Solution (from solid) check_storage->fresh_stock Improper check_handling Review Handling Procedures (minimize light exposure, use anhydrous DMSO) check_storage->check_handling Proper fresh_stock->check_handling aliquot Aliquot Stock Solution to Minimize Freeze-Thaw Cycles check_handling->aliquot Improper check_pH Verify Experimental Buffer pH (aim for 6.0-7.4) check_handling->check_pH Proper aliquot->check_pH adjust_pH Adjust pH or Select a Different Buffer System check_pH->adjust_pH Outside Range check_solubility Check for Precipitation in Final Medium check_pH->check_solubility Within Range adjust_pH->check_solubility optimize_dmso Optimize Final DMSO Concentration (≤ 0.5%) check_solubility->optimize_dmso Precipitate Observed rerun_experiment Re-run Experiment check_solubility->rerun_experiment No Precipitate optimize_dmso->rerun_experiment

YM976 Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of YM976 in cell lines. This resource aims to help users interpret unexpected experimental results and distinguish between on-target and off-target phenomena.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a selective inhibitor of phosphodiesterase type 4 (PDE4).[1][2] PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various signaling pathways. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels.

Q2: Are there any known off-target effects of this compound on protein kinases?

Currently, there is no publicly available, comprehensive kinase profiling data for this compound against a broad panel of kinases. Therefore, its direct off-target kinase interactions are not well-characterized. Researchers observing unexpected phosphorylation events should first consider downstream effects of the primary mechanism of action.

Q3: My cells are showing changes in AMPK and PKA phosphorylation after this compound treatment. Is this an off-target effect?

Changes in AMP-activated protein kinase (AMPK) and protein kinase A (PKA) phosphorylation are likely downstream consequences of this compound's on-target activity.[3] Increased intracellular cAMP levels resulting from PDE4 inhibition directly activate PKA. Activated PKA can, in turn, phosphorylate and activate AMPK in some cellular contexts.[3] Therefore, these effects are considered part of the signaling cascade initiated by PDE4 inhibition rather than direct off-target binding to these kinases.

Q4: I am observing a decrease in adipocyte differentiation in my cell culture model with this compound. What is the mechanism behind this?

The inhibition of adipocyte differentiation is a known effect of this compound.[3] This is mediated through the elevation of cAMP, which leads to the activation of PKA and AMPK. This signaling cascade ultimately suppresses the transcriptional activity of PPARγ, a master regulator of adipogenesis.[3]

Q5: What are the common side effects of PDE4 inhibitors like this compound, and could they manifest in cell culture?

The most common side effects of PDE4 inhibitors in clinical use include nausea and emesis. While these are systemic effects not directly observable in cell culture, they are thought to be related to the on-target inhibition of PDE4 isoforms in different tissues. In a cell culture context, researchers should be mindful of the specific PDE4 isoforms expressed in their cell line of interest, as this can influence the cellular response.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected changes in cell morphology or viability at high concentrations. Although this compound has been shown to have low cytotoxicity in some cell lines, high concentrations may induce off-target effects or cellular stress.Perform a dose-response experiment to determine the optimal concentration for your cell line. Use the lowest effective concentration to minimize potential off-target effects.
Alterations in signaling pathways unrelated to cAMP. While direct off-target effects on other pathways are not well-documented, crosstalk between the cAMP/PKA/AMPK pathway and other signaling networks is possible. For example, the well-studied PDE4 inhibitor rolipram has been shown to affect Hedgehog signaling.Investigate potential crosstalk points between the cAMP pathway and the observed signaling alteration. Use specific inhibitors for the unexpected pathway to confirm if the effect is dependent on it.
Variability in experimental results between different cell lines. The expression levels of PDE4 isoforms and the downstream components of the cAMP signaling pathway can vary significantly between cell lines, leading to different responses to this compound.Characterize the expression of PDE4 isoforms (PDE4A, B, C, and D) in your cell lines of interest. This can help in understanding the differential sensitivity to this compound.

Experimental Protocols

Protocol 1: Assessing cAMP Levels in Response to this compound Treatment

This protocol describes a common method to measure intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer

  • cAMP ELISA kit

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Treat cells with varying concentrations of this compound or vehicle control for the desired time.

  • Lyse the cells using the provided lysis buffer.

  • Perform the cAMP ELISA according to the manufacturer's instructions.

  • Read the absorbance on a plate reader and calculate the cAMP concentration based on the standard curve.

Protocol 2: Western Blot Analysis of PKA and AMPK Phosphorylation

This protocol details the detection of phosphorylated PKA and AMPK by western blotting.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phospho-PKA, total PKA, phospho-AMPK, and total AMPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Culture and treat cells with this compound as described above.

  • Lyse the cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and image the results.

Visualizations

YM976_Signaling_Pathway This compound This compound PDE4 PDE4 This compound->PDE4 inhibition cAMP cAMP PDE4->cAMP degradation PKA PKA cAMP->PKA activation AMPK AMPK PKA->AMPK activation PPARg PPARγ AMPK->PPARg inhibition Adipogenesis Adipogenesis PPARg->Adipogenesis promotion Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed with this compound Check_Concentration Is the this compound concentration within the optimal range? Start->Check_Concentration Downstream_Effects Could the phenotype be explained by downstream effects of PDE4 inhibition (e.g., increased cAMP, PKA/AMPK activation)? Check_Concentration->Downstream_Effects Yes Optimize_Concentration Perform dose-response to find optimal concentration Check_Concentration->Optimize_Concentration No Investigate_Crosstalk Investigate potential crosstalk between cAMP/PKA/AMPK and other pathways Downstream_Effects->Investigate_Crosstalk No Measure_cAMP Measure intracellular cAMP levels and assess PKA/AMPK phosphorylation Downstream_Effects->Measure_cAMP Yes Kinase_Screen Consider a broad-spectrum kinase panel screen Investigate_Crosstalk->Kinase_Screen

References

Technical Support Center: YM976 and Emesis in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing emesis-related complications in animal studies involving YM976. The following information is curated to address specific issues and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a selective phosphodiesterase type 4 (PDE4) inhibitor.[1][2] It is primarily investigated for its anti-inflammatory effects, particularly in the context of respiratory diseases like asthma.[1][2]

Q2: Is this compound known to cause emesis in animal models?

Emetogenicity is a known major adverse effect of PDE4 inhibitors.[1][3] However, studies have shown that this compound has a considerable dissociation between its anti-inflammatory and emetic effects, exhibiting less emetogenicity compared to other PDE4 inhibitors like rolipram.[1][2] For instance, in ferrets, this compound did not induce emesis at a dose of 10 mg/kg while still effectively suppressing antigen-induced eosinophil infiltration.[1]

Q3: What is the proposed mechanism by which PDE4 inhibitors induce emesis?

It is postulated that PDE4 inhibitors trigger emesis by mimicking the pharmacological actions of α2-adrenoceptor antagonists, which involves raising cyclic AMP within central noradrenergic terminals.[3][4] This suggests that the emetic reflex is triggered via a noradrenergic pathway.[3][4]

Q4: Can this compound be used as an antiemetic to counteract emesis induced by other agents like cisplatin?

Current research primarily focuses on the low emetic potential of this compound itself, rather than its use as a general antiemetic for chemotherapy-induced nausea and vomiting (CINV). While 5-HT3 receptor antagonists like ramosetron and ondansetron are the gold standard for CINV, there is no direct evidence from the provided search results to suggest this compound is effective for this purpose.[5][6][7]

Q5: Which animal models are suitable for studying emesis?

Rodents such as rats and mice lack a vomiting reflex, making them unsuitable for direct emesis studies.[3][8] Ferrets and the Suncus murinus (musk shrew) are commonly used animal models as they possess an emetic reflex.[9]

Troubleshooting Guides

Issue: Unexpected emesis observed in animal models treated with this compound.

Possible Cause 1: Dose is too high.

  • Troubleshooting Step: While this compound has a low emetic potential, individual sensitivity or species-specific responses may vary. Review the dose-response data and consider reducing the dosage.

Possible Cause 2: Interaction with other administered compounds.

  • Troubleshooting Step: Evaluate all other substances being administered to the animal. Some compounds may potentiate the emetic effects of PDE4 inhibitors.

Possible Cause 3: Misinterpretation of animal behavior.

  • Troubleshooting Step: Ensure that the observed behavior is indeed emesis (forceful expulsion of gastric contents) and not another behavior such as pica (ingestion of non-nutritive substances), which can be an indicator of nausea in species that do not vomit.[10]

Data Presentation

Table 1: Emetic Potential of this compound in Ferrets

CompoundDose (mg/kg)Emetic ResponseAnti-inflammatory Effect (ED50 for eosinophil infiltration)Reference
This compound10No emesis1.2 mg/kg[1]

Experimental Protocols

Protocol 1: Assessment of Emesis in Ferrets

  • Animal Model: Male ferrets are commonly used due to their established emetic reflex.

  • Acclimatization: Animals should be acclimatized to the experimental conditions for at least one week prior to the study.

  • Drug Administration: this compound can be administered orally (p.o.) or via other appropriate routes.

  • Emetic Challenge (if applicable): To test for anti-emetic properties against another agent, an emetic stimulus such as cisplatin (i.p.) can be administered.

  • Observation: Animals are observed continuously for a defined period (e.g., 4-6 hours) post-administration. The latency to the first emetic episode and the total number of retches and vomits are recorded.

  • Data Analysis: The percentage of animals protected from emesis and the mean number of emetic episodes are calculated and compared between treatment groups.

Visualizations

cluster_pathway Proposed Noradrenergic Pathway of PDE4 Inhibitor-Induced Emesis PDE4 PDE4 Inhibitor (e.g., Rolipram) cAMP ↑ cAMP in Noradrenergic Terminals PDE4->cAMP Inhibits PDE4 Alpha2 Mimics α2-Adrenoceptor Antagonism cAMP->Alpha2 Leads to Emesis Emetic Reflex Alpha2->Emesis Triggers

Caption: Proposed mechanism of PDE4 inhibitor-induced emesis.

cluster_workflow General Experimental Workflow for Emesis Assessment Acclimatization Animal Acclimatization (e.g., Ferrets) Grouping Randomization into Treatment Groups Acclimatization->Grouping Pretreatment This compound Administration (Vehicle Control) Grouping->Pretreatment Challenge Emetic Challenge (e.g., Cisplatin) or Observation Pretreatment->Challenge Observation Record Latency and Frequency of Emesis Challenge->Observation Analysis Data Analysis and Statistical Comparison Observation->Analysis

Caption: Workflow for assessing emetic potential in animal models.

References

YM976 Technical Support Center: Troubleshooting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results during their experiments with YM976, a selective phosphodiesterase 4 (PDE4) inhibitor. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels, which in turn mediates a range of anti-inflammatory effects.[1] These effects include the suppression of inflammatory cell activation and infiltration.[1][2]

Q2: What are the known primary applications of this compound in preclinical research?

A2: this compound has been primarily investigated for its potential as an anti-inflammatory agent, particularly in the context of respiratory diseases like asthma.[1][2] Studies have demonstrated its efficacy in inhibiting antigen-induced bronchoconstriction, airway plasma leakage, eosinophil infiltration, and airway hyperreactivity in animal models.[1]

Q3: How does the side effect profile of this compound compare to other PDE4 inhibitors like rolipram?

A3: A key characteristic of this compound is its reduced emetogenic potential compared to older PDE4 inhibitors such as rolipram.[1] Emesis (nausea and vomiting) is a significant dose-limiting side effect of many PDE4 inhibitors. This compound has been shown to have a considerable dissociation between its anti-inflammatory effects and its emetic effects, suggesting a more favorable therapeutic window.[2]

Troubleshooting Guide

Problem 1: Lower than expected potency or efficacy in in vitro assays.

Possible Cause Troubleshooting Step
Incorrect drug concentrationVerify calculations for serial dilutions. Ensure the stock solution was properly dissolved and stored.
Cell health and passage numberUse cells within a low passage number range. Visually inspect cells for normal morphology and viability before and during the experiment.
Assay conditionsOptimize cell density, incubation times, and stimulation conditions (e.g., concentration of inflammatory stimulus).
Reagent qualityEnsure all reagents, including cell culture media and assay kits, are within their expiration dates and have been stored correctly.

Problem 2: Observed cell toxicity or a decrease in cell viability at expected therapeutic concentrations.

Possible Cause Troubleshooting Step
Off-target effects at high concentrationsPerform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) to determine the toxic concentration range for your specific cell type.
Solvent toxicityEnsure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%).
ContaminationCheck for microbial contamination in cell cultures.

Problem 3: Inconsistent or highly variable results between replicate experiments.

Possible Cause Troubleshooting Step
Inconsistent cell seedingEnsure a homogenous cell suspension and use precise pipetting techniques to seed cells evenly.
Variability in drug additionAdd this compound and any stimulants at the same time point for each replicate.
Edge effects in multi-well platesAvoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media.

Problem 4: Unexpected in vivo results, such as a lack of efficacy or adverse events not previously reported.

Possible Cause Troubleshooting Step
Pharmacokinetic issuesVerify the formulation and route of administration. Consider that the bioavailability and metabolism of this compound may differ between animal models.
Animal model variabilityEnsure the chosen animal model is appropriate for the intended study. Factors such as age, sex, and genetic background of the animals can influence outcomes.
Dosing regimenThe timing and frequency of dosing can significantly impact efficacy. Chronic administration of this compound has been shown to be more effective for eosinophil infiltration than a single dose.[2]

Data Presentation

Table 1: In Vivo Efficacy of this compound in Guinea Pigs

ParameterED₅₀ (mg/kg, oral)
Antigen-induced bronchoconstriction7.3
Airway plasma leakage5.7
Airway eosinophil infiltration1.0
Airway hyperreactivity (AHR)0.52
Data from Aoki et al. (2001).[1]

Table 2: In Vitro and In Vivo Efficacy of this compound and Rolipram

CompoundAssayEC₅₀ / ED₅₀
This compoundEosinophil activation (in vitro)EC₃₀ = 83 nM
This compoundLTD₄-precontracted tracheal smooth muscle relaxation (in vitro)EC₅₀ = 370 nM
RolipramLTD₄-precontracted tracheal smooth muscle relaxation (in vitro)EC₅₀ = 50 nM
This compoundLTD₄-induced bronchospasm (in vivo, guinea pig)Marginal inhibition at 30 mg/kg p.o.
RolipramLTD₄-induced bronchospasm (in vivo, guinea pig)Significant inhibition at 30 mg/kg p.o.
Data from Aoki et al. (2001).[1]

Table 3: Efficacy of this compound on Antigen-Induced Eosinophil Infiltration in Various Species

SpeciesRouteED₅₀ (mg/kg)
RatsOral1.7
C57Black/6 MiceOral5.8
FerretsOral1.2
Data from Aoki et al. (2000).[2]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Eosinophil Activation

  • Eosinophil Isolation: Isolate eosinophils from whole blood using a standard density gradient centrifugation method.

  • Cell Seeding: Seed isolated eosinophils in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • This compound Pre-incubation: Prepare serial dilutions of this compound in appropriate cell culture medium. Add the diluted this compound to the wells and incubate for 1 hour at 37°C.

  • Stimulation: Add a stimulating agent (e.g., fMLP or C5a) to induce eosinophil activation.

  • Endpoint Measurement: After an appropriate incubation period (e.g., 30 minutes), measure a marker of eosinophil activation, such as superoxide production (e.g., using a cytochrome c reduction assay) or the release of eosinophil peroxidase.

  • Data Analysis: Calculate the EC₃₀ value for this compound by fitting the dose-response data to a suitable pharmacological model.

Protocol 2: In Vivo Inhibition of Antigen-Induced Eosinophil Infiltration in Rats

  • Sensitization: Actively sensitize rats by intraperitoneal injection of an antigen (e.g., ovalbumin) with an adjuvant.

  • This compound Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer this compound orally at various doses one hour before antigen challenge.

  • Antigen Challenge: Challenge the sensitized rats with an aerosolized solution of the antigen.

  • Bronchoalveolar Lavage (BAL): 24 hours after the antigen challenge, perform a bronchoalveolar lavage to collect cells from the lungs.

  • Cell Counting: Perform a total and differential cell count on the BAL fluid to determine the number of eosinophils.

  • Data Analysis: Calculate the ED₅₀ value for the inhibition of eosinophil infiltration by comparing the cell counts in the this compound-treated groups to the vehicle-treated control group.

Visualizations

PDE4_Signaling_Pathway ATP ATP AC Adenylate Cyclase ATP->AC Stimulus cAMP cAMP AC->cAMP AMP AMP cAMP->AMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 PDE4->cAMP Catalyzes Inflammation Pro-inflammatory Mediator Release PKA->Inflammation Inhibits This compound This compound This compound->PDE4 Inhibits

Caption: this compound inhibits PDE4, increasing cAMP and reducing inflammation.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis iv_start Isolate Target Cells (e.g., Eosinophils) iv_treat Treat with this compound (Dose-Response) iv_start->iv_treat iv_stim Apply Inflammatory Stimulus iv_treat->iv_stim iv_measure Measure Endpoint (e.g., Mediator Release, cAMP levels) iv_stim->iv_measure iv_analyze Calculate EC₅₀ iv_measure->iv_analyze ivv_start Sensitize Animal Model ivv_treat Administer this compound (Oral Gavage) ivv_start->ivv_treat ivv_challenge Antigen Challenge ivv_treat->ivv_challenge ivv_measure Collect Samples (e.g., BAL Fluid) ivv_challenge->ivv_measure ivv_analyze Quantify Inflammatory Markers (e.g., Eosinophils) ivv_measure->ivv_analyze ivv_calc Calculate ED₅₀ ivv_analyze->ivv_calc

Caption: General workflow for in vitro and in vivo testing of this compound.

Troubleshooting_Tree start Unexpected Result (e.g., Low Potency) check_reagents Verify Reagent & Drug Concentration and Quality start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_cells Assess Cell Health, Passage Number, & Density cells_ok Cells OK? check_cells->cells_ok check_protocol Review Assay Protocol (Incubation Times, etc.) protocol_ok Protocol Followed? check_protocol->protocol_ok reagents_ok->check_cells Yes rerun_assay Rerun Assay reagents_ok->rerun_assay No cells_ok->check_protocol Yes cells_ok->rerun_assay No optimize_protocol Optimize Protocol protocol_ok->optimize_protocol No contact_support Contact Technical Support protocol_ok->contact_support Yes optimize_protocol->rerun_assay

Caption: Decision tree for troubleshooting unexpected experimental results.

References

Technical Support Center: Improving YM976 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of YM976.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of phosphodiesterase type 4 (PDE4). Its primary mechanism of action is to prevent the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This elevation in cAMP modulates the activity of various immune and inflammatory cells, ultimately resulting in a potent anti-inflammatory effect. Specifically, this compound has been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).

Q2: What are the key therapeutic effects of this compound observed in preclinical in vivo models?

A2: In preclinical studies, this compound has demonstrated significant efficacy in animal models of inflammatory diseases, particularly those characterized by eosinophil infiltration, such as asthma. It has been shown to inhibit antigen-induced eosinophil accumulation in the lungs of rats, mice, and ferrets.[1] Furthermore, in guinea pig models of asthma, this compound effectively suppressed antigen-induced bronchoconstriction, airway plasma leakage, airway eosinophil infiltration, and airway hyperreactivity.[2] A notable advantage of this compound is its wider therapeutic window compared to other PDE4 inhibitors like rolipram, exhibiting a significant separation between its anti-inflammatory effects and its emetic (vomiting-inducing) side effects.[1]

Q3: How should I prepare this compound for in vivo oral administration?

A3: this compound is a solid that is soluble in several organic solvents. For oral gavage in rodents, a common starting point is to dissolve this compound in dimethyl sulfoxide (DMSO) and then further dilute it with a suitable vehicle to minimize DMSO toxicity. A recommended vehicle is a mixture of Tween 80 and PBS (or saline).

Here is a suggested protocol:

  • Prepare a stock solution of this compound in 100% DMSO.

  • For the final dosing solution, first, emulsify the required volume of the this compound stock solution in a small amount of Tween 80.

  • Gradually add PBS (phosphate-buffered saline) or sterile saline to the emulsion while vortexing to reach the final desired concentration.

  • The final concentration of DMSO in the dosing solution should be kept as low as possible, ideally below 5%, to avoid toxicity. A vehicle control group receiving the same concentration of DMSO and Tween 80 in PBS should always be included in your experiment.

Q4: What are the reported efficacious dose ranges for this compound in different animal models?

A4: The effective dose (ED50) of this compound varies depending on the animal model and the specific inflammatory readout. The following table summarizes reported oral ED50 values:

Animal ModelEndpointSingle Dose ED50 (mg/kg, p.o.)Chronic Dose ED50 (mg/kg, p.o.)
RatAntigen-induced eosinophil infiltration1.7[1]1.4 (single) vs 0.32 (chronic)[1]
Mouse (C57Black/6)Antigen-induced eosinophil infiltration5.8[1]N/A
FerretAntigen-induced eosinophil infiltration1.2[1]N/A
Guinea PigAntigen-induced bronchoconstriction7.3[2]N/A
Guinea PigAirway plasma leakage5.7[2]N/A
Guinea PigAirway eosinophil infiltration1.0[2]N/A
Guinea PigAirway hyperreactivity0.52[2]N/A

N/A: Not Available

Q5: What is the signaling pathway downstream of this compound-mediated PDE4 inhibition?

A5: By inhibiting PDE4, this compound prevents the degradation of cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). Activated PKA then phosphorylates the cAMP-response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and modulates the transcription of various genes, leading to a decrease in the production of pro-inflammatory cytokines (e.g., TNF-α) and an increase in anti-inflammatory cytokines.

PDE4_Inhibition_Signaling_Pathway cluster_cell Immune Cell This compound This compound PDE4 PDE4 This compound->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) pCREB->Pro_inflammatory_Cytokines suppresses transcription

This compound-mediated PDE4 inhibition signaling pathway.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Lack of Efficacy Improper Formulation/Solubility: this compound may not be fully dissolved or may have precipitated out of solution.- Ensure this compound is fully dissolved in DMSO before diluting with the aqueous vehicle. - Prepare fresh dosing solutions daily. - Visually inspect the solution for any precipitates before administration.
Suboptimal Dosing or Dosing Schedule: The dose may be too low, or the dosing frequency may be insufficient.- Perform a dose-response study to determine the optimal dose for your specific model and endpoint. - Consider that chronic administration of this compound has been shown to be more potent than a single dose for inhibiting eosinophilia.[1]
Animal Model Variability: The chosen animal model or strain may be less responsive to PDE4 inhibition.- Review the literature to ensure the selected animal model is appropriate for studying the intended biological effect. - Be aware that different mouse strains can exhibit varying degrees of airway inflammation and hyperresponsiveness.
Tolerance Development: In chronic allergen challenge models, tolerance can develop, leading to a progressive decrease in airway eosinophilia and hyperresponsiveness.- Carefully design the duration and frequency of allergen challenges to avoid tolerance induction. - Consider using a shorter experimental timeline if tolerance is suspected.
Unexpected Side Effects (e.g., Emesis, GI Issues) High Dose of this compound: Although this compound has a better side-effect profile than other PDE4 inhibitors, high doses may still induce emesis.- If side effects are observed, consider reducing the dose. - Conduct a dose-escalation study to find the maximum tolerated dose in your animal model.
Vehicle-Induced Toxicity: The vehicle, particularly high concentrations of DMSO, can cause adverse effects.- Minimize the concentration of DMSO in the final dosing solution (ideally <5%). - Always include a vehicle control group to differentiate between compound- and vehicle-induced effects.
High Variability in Experimental Data Inconsistent Dosing Technique: Inaccurate oral gavage can lead to variable drug delivery.- Ensure all personnel are properly trained in oral gavage techniques. - Use appropriate gavage needle sizes for the animal's weight.
Inconsistent Allergen Challenge: Variability in the delivery of the allergen can lead to inconsistent inflammatory responses.- Standardize the allergen sensitization and challenge protocol. - For aerosol challenges, ensure consistent nebulizer output and exposure times.

Experimental Protocols

Protocol: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This protocol describes a common method for inducing an allergic asthma phenotype in mice to evaluate the efficacy of anti-inflammatory compounds like this compound.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Sterile saline (0.9% NaCl)

  • This compound

  • Vehicle for this compound (e.g., 5% DMSO, 5% Tween 80 in sterile saline)

  • Nebulizer and exposure chamber

Procedure:

  • Sensitization:

    • On Day 0 and Day 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of sterile saline.

    • The control group receives i.p. injections of alum in sterile saline without OVA.

  • Drug Administration:

    • Starting on Day 21 and continuing daily until Day 27, administer this compound or vehicle via oral gavage.

    • Administer the treatment 1 hour before the OVA challenge.

  • Aerosol Challenge:

    • On Days 25, 26, and 27, challenge the mice (excluding the saline control group) with an aerosol of 1% OVA in sterile saline for 30 minutes using a nebulizer.

    • The saline control group is challenged with a saline aerosol.

  • Endpoint Analysis (Day 28):

    • 24-48 hours after the final OVA challenge, perform endpoint analyses, which may include:

      • Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration (e.g., eosinophils, neutrophils, lymphocytes) via cell counting and differential staining.

      • Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation and goblet cell hyperplasia (using H&E and PAS staining, respectively).

      • Cytokine Analysis: Measure cytokine levels (e.g., IL-4, IL-5, IL-13, TNF-α) in BAL fluid or lung homogenates by ELISA or other immunoassays.

      • Airway Hyperresponsiveness (AHR) Measurement: Assess AHR in response to a bronchoconstrictor like methacholine using a whole-body plethysmograph.

Experimental_Workflow_Asthma_Model cluster_sensitization Sensitization Phase cluster_treatment_challenge Treatment and Challenge Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization (OVA/Alum i.p.) Day14 Day 14: Booster Sensitization (OVA/Alum i.p.) Day21_27_Treatment Days 21-27: Daily this compound/Vehicle (p.o.) Day14->Day21_27_Treatment Day25_27_Challenge Days 25-27: Daily OVA Aerosol Challenge Day21_27_Treatment->Day25_27_Challenge 1 hr prior Day28_Analysis Day 28: Endpoint Analysis (BAL, Histology, Cytokines, AHR) Day25_27_Challenge->Day28_Analysis

Experimental workflow for an OVA-induced asthma model.

References

YM976 dose-response curve issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YM976. Our aim is to help you address common issues encountered during in vitro cell-based assays, particularly concerning dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel and specific phosphodiesterase 4 (PDE4) inhibitor.[1] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in various cellular signaling pathways. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). This leads to a wide range of anti-inflammatory effects.[2][3]

Q2: I am not observing a clear sigmoidal dose-response curve with this compound. What are the potential causes?

An inconsistent or absent dose-response curve can stem from several factors, ranging from experimental setup to the inherent properties of the compound and the biological system being studied. Common culprits include:

  • Compound Solubility and Stability: Poor solubility of this compound in the final assay medium can lead to precipitation and an inaccurate effective concentration. The stability of the compound under your specific experimental conditions (e.g., temperature, light exposure, media components) is also a critical factor.

  • Cell Health and Density: The health, passage number, and seeding density of your cell line can significantly impact the experimental outcome. Unhealthy or high-passage cells may respond inconsistently.

  • Assay-Specific Parameters: The choice of assay, incubation times, and detection methods can all influence the shape of the dose-response curve.

  • Pipetting and Dilution Errors: Inaccurate serial dilutions or pipetting can introduce significant variability.

Q3: My IC50 values for this compound vary significantly between experiments. Why is this happening?

High variability in IC50 values is a common issue in cell-based assays. Besides the factors mentioned in Q2, consider the following:

  • Inconsistent Cell Seeding Density: Variations in the initial number of cells seeded per well will lead to differences in the final readout, affecting the calculated IC50.

  • Differences in Assay Conditions: Minor day-to-day variations in incubation time, temperature, or CO2 levels can impact cell growth and drug response.

  • Reagent Variability: Ensure all reagents, including cell culture media and assay components, are from the same lot or are validated for consistency.

  • Curve Fitting Methods: The software and statistical model used to fit the dose-response curve and calculate the IC50 can influence the result.

Troubleshooting Guides

Problem 1: Flat Dose-Response Curve (No Inhibition Observed)

A flat dose-response curve, where this compound does not appear to inhibit the measured response even at high concentrations, can be frustrating. Here’s a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow

flat_curve_troubleshooting start Start: Flat Dose-Response Curve check_compound Verify Compound Integrity & Solubility start->check_compound check_cells Assess Cell Health & Sensitivity check_compound->check_cells Compound OK end_consult Consult Technical Support check_compound->end_consult Issue with Compound check_assay Review Assay Protocol & Parameters check_cells->check_assay Cells Healthy check_cells->end_consult Issue with Cells positive_control Run a Validated Positive Control check_assay->positive_control Protocol Correct check_assay->end_consult Issue with Assay end_resolve Issue Resolved positive_control->end_resolve Control Works positive_control->end_consult Control Fails

Troubleshooting a flat dose-response curve.
Possible Cause Solution
Compound Inactivity or Degradation 1. Verify Stock Solution: Prepare a fresh stock solution of this compound in 100% DMSO. 2. Check Purity: If possible, verify the identity and purity of your this compound compound.
Poor Compound Solubility 1. Final DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to your cells (typically <0.5%). 2. Visual Inspection: Visually inspect for any precipitation after diluting this compound into your final assay medium.
Cell Line Insensitivity 1. Literature Review: Check if the cell line you are using is reported to be responsive to PDE4 inhibitors. 2. Alternative Cell Line: You may need to screen a panel of cell lines to find a sensitive model.
Suboptimal Assay Conditions 1. Incubation Time: The incubation time with this compound may be too short. Consider a time-course experiment. 2. Assay Readout: Ensure your assay is sensitive enough to detect changes in the biological process you are measuring. Run appropriate positive and negative controls to validate assay performance.

Problem 2: High Variability and Poor Reproducibility
Possible Cause Solution
Inconsistent Cell Seeding 1. Cell Suspension: Ensure thorough mixing of the cell suspension before and during plating to prevent cell settling. 2. Pipetting Technique: Use a multichannel pipette for seeding and ensure all tips are dispensing equal volumes. Let the plate sit at room temperature for 15-20 minutes on a level surface before incubation to allow for even cell distribution.
Pipetting Errors 1. Calibration: Calibrate your pipettes regularly. 2. Reverse Pipetting: Use reverse pipetting for viscous solutions. 3. Thorough Mixing: When performing serial dilutions, ensure thorough mixing at each step.
Edge Effects 1. Avoid Outer Wells: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. 2. Plate Sealers: Use plate sealers to minimize evaporation during long incubation periods.
Cell Health Issues 1. Passage Number: Use cells within a defined, low passage number range. 2. Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination.

Data Presentation

The following tables summarize reported in vitro and in vivo efficacy data for this compound. Note that IC50/EC50/ED50 values can vary depending on the experimental conditions and model system.

Table 1: In Vitro Efficacy of this compound

AssayCell/Tissue TypeParameterValue
Eosinophil ActivationGuinea PigEC3083 nM
Tracheal Smooth Muscle Relaxation (LTD4-precontracted)Guinea PigEC50370 nM

Table 2: In Vivo Efficacy of this compound in Guinea Pigs

ModelParameterED50 (Oral)
Antigen-induced BronchoconstrictionInhibition7.3 mg/kg
Antigen-induced Airway Plasma LeakageInhibition5.7 mg/kg
Antigen-induced Airway Eosinophil InfiltrationInhibition1.0 mg/kg
Antigen-induced Airway Hyperreactivity (AHR)Inhibition0.52 mg/kg

Table 3: In Vivo Efficacy of this compound in Other Species

SpeciesModelParameterED50 (Oral)
RatAntigen-induced Eosinophil InfiltrationInhibition1.7 mg/kg (single dose)[4]
RatAntigen-induced Eosinophil InfiltrationInhibition0.32 mg/kg (chronic admin.)[4]
Mouse (C57Black/6)Antigen-induced Eosinophil InfiltrationInhibition5.8 mg/kg[4]
FerretAntigen-induced Eosinophil InfiltrationInhibition1.2 mg/kg[4]

Experimental Protocols

This section provides a detailed methodology for a common cell-based assay used to evaluate the effect of this compound on cell viability.

Protocol: Cell Viability Assay (MTT-based)

This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Compound Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate the plate for at least 15 minutes at room temperature with gentle shaking to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of this compound (PDE4 Inhibition)

pde4_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates AMP 5'-AMP (Inactive) PDE4->AMP Degrades CREB CREB PKA->CREB Phosphorylates Inflammation Inflammatory Response PKA->Inflammation Reduces Epac->Inflammation Reduces This compound This compound This compound->PDE4 Inhibits Gene_Transcription Gene Transcription (Anti-inflammatory) CREB->Gene_Transcription Modulates

Mechanism of action of this compound via PDE4 inhibition.

References

Technical Support Center: Controlling for YM976 Vehicle Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with the selective phosphodiesterase 4 (PDE4) inhibitor, YM976. The focus of this guide is to anticipate and control for potential confounding effects of vehicle formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1][2][3] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators. This anti-inflammatory action makes it a compound of interest for diseases like asthma and chronic obstructive pulmonary disease (COPD).[2][3]

Q2: What are common vehicles used for dissolving this compound?

This compound is soluble in several organic solvents. Commonly used vehicles for in vitro and in vivo studies with similar small molecules include:

  • In Vitro: Dimethyl sulfoxide (DMSO) is frequently used to prepare stock solutions.[4]

  • In Vivo: For oral administration in rodents, a common vehicle for PDE4 inhibitors involves dissolving the compound in a small amount of DMSO and then suspending it in an aqueous solution, such as 0.5% methylcellulose.

Q3: Why is a vehicle control group essential in my experiments?

A vehicle control group is critical because the solvents and excipients used to dissolve and administer a drug can have their own biological effects.[5] These effects can confound the interpretation of the experimental results, making it difficult to attribute the observed outcomes solely to the drug. The vehicle control group receives the same formulation as the treatment group, but without the active compound, allowing for the isolation of the drug's specific effects.

Q4: What are some known effects of common vehicles like DMSO?

Dimethyl sulfoxide (DMSO) is a widely used solvent, but it is not biologically inert. Its effects can vary depending on the concentration and route of administration. For instance:

  • Anti-inflammatory and Pro-inflammatory Effects: Orally administered DMSO has been shown to have anti-inflammatory effects in some models, while local or subcutaneous administration can potentiate inflammation.[6][7]

  • Assay Interference: DMSO can interfere with certain biochemical assays and has been noted to affect clinical chemistry measurements in serum.[5]

  • Cytotoxicity: At higher concentrations (typically above 0.5%-1% in cell culture), DMSO can be toxic to cells.

Troubleshooting Guide: Vehicle-Related Experimental Issues

This guide addresses specific issues that may arise during experiments with this compound, with a focus on vehicle-related causes and solutions.

Observed Issue Potential Vehicle-Related Cause Recommended Action
Unexpected or inconsistent results in vitro. High concentration of DMSO in the final assay volume may be causing off-target effects or cytotoxicity.Ensure the final concentration of DMSO in your cell culture media is low (ideally ≤ 0.1%) and consistent across all wells. Run a vehicle-only control with the same final DMSO concentration to assess its baseline effect.
High variability between animals in the same treatment group. Inconsistent drug solubility or suspension in the vehicle, leading to inaccurate dosing.Ensure the drug is fully dissolved or homogeneously suspended in the vehicle before each administration. Prepare fresh formulations daily if stability is a concern.
Unexpected biological effects in the vehicle control group. The vehicle itself is exerting a pharmacological effect. For example, DMSO can have anti-inflammatory properties.[6][7]Carefully select the vehicle based on the experimental model and endpoint. If using DMSO, be aware of its potential effects and consider alternative, more inert vehicles if possible. Always include a vehicle control group to quantify these effects.
Signs of toxicity or irritation in animals receiving the vehicle. The vehicle or a component of it (e.g., polyethylene glycol) may be causing local or systemic toxicity.Reduce the concentration of the potentially toxic component. Consider alternative, better-tolerated vehicles. For example, aqueous vehicles like 0.9% saline or 0.5% carboxymethylcellulose are often well-tolerated.
Altered pharmacokinetic profile of this compound. Certain vehicles, such as Cremophor EL or Tween 80, can form micelles that alter drug distribution and clearance.If unexpected pharmacokinetics are observed, consider the potential for the vehicle to be influencing drug disposition. Simpler vehicle formulations are often preferred for initial studies.

Experimental Protocols: Vehicle Preparation and Administration

In Vivo Oral Administration Vehicle for Rodents (Based on common practice for PDE4 inhibitors):

  • Preparation of 0.5% Methylcellulose Solution:

    • Heat half of the required volume of sterile water to 60-70°C.

    • Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure it is wetted.

    • Remove from heat and add the remaining volume of cold sterile water.

    • Continue stirring until the solution is clear and uniform. Store at 4°C.

  • This compound Formulation:

    • Calculate the required amount of this compound and vehicle for the number of animals and desired dose.

    • First, dissolve the this compound powder in a minimal volume of DMSO (e.g., 1-5% of the final volume).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Add the 0.5% methylcellulose solution to the DMSO/YM976 mixture to reach the final desired concentration.

    • Vortex thoroughly to create a uniform suspension.

  • Administration:

    • Administer the formulation to the animals via oral gavage at the appropriate volume.

    • Ensure the suspension is well-mixed before drawing each dose.

    • The vehicle control group should receive the same formulation without this compound (i.e., DMSO in 0.5% methylcellulose at the same concentrations).

Visualizing Key Concepts

Signaling Pathway of this compound

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR Activation (e.g., by Prostaglandins) AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Degrades CREB CREB Activation PKA->CREB Inflammation ↓ Pro-inflammatory Mediator Synthesis (e.g., TNF-α, IL-2) CREB->Inflammation This compound This compound This compound->PDE4 Inhibits

Caption: Mechanism of action of this compound as a PDE4 inhibitor.

Experimental Workflow for In Vivo Studies

cluster_prep Preparation cluster_dosing Dosing cluster_monitoring Monitoring & Analysis cluster_interpretation Interpretation A Randomize Animals into Treatment Groups C Administer this compound (e.g., Oral Gavage) A->C D Administer Vehicle Control A->D B Prepare this compound Formulation and Vehicle Control B->C B->D E Induce Disease Model (e.g., Allergen Challenge) C->E D->E F Monitor Clinical Signs and Collect Samples E->F G Analyze Endpoints (e.g., Cytokine Levels, Cell Infiltration) F->G H Compare this compound Group to Vehicle Control Group G->H I Determine Efficacy of this compound H->I

Caption: Experimental workflow for in vivo efficacy studies.

Logic Diagram for Troubleshooting Vehicle Effects

Start Unexpected Result Observed CheckVehicle Is there an effect in the vehicle control group? Start->CheckVehicle CheckFormulation Is the formulation consistent? CheckVehicle->CheckFormulation Yes DrugEffect Effect likely due to the drug CheckVehicle->DrugEffect No CheckConcentration Is the vehicle component concentration too high? CheckFormulation->CheckConcentration No RefineProtocol Refine formulation protocol CheckFormulation->RefineProtocol Yes ConsiderAlternative Consider an alternative vehicle CheckConcentration->ConsiderAlternative No ReduceConcentration Reduce concentration of problematic component CheckConcentration->ReduceConcentration Yes

Caption: Troubleshooting logic for unexpected vehicle effects.

References

Technical Support Center: YM976 Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the experimental use of YM976, a selective phosphodiesterase type 4 (PDE4) inhibitor. The information is based on available preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective inhibitor of phosphodiesterase type 4 (PDE4). By inhibiting PDE4, it prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This elevation in cAMP is associated with the suppression of inflammatory cell activity, including eosinophil infiltration and activation.[1][2]

Q2: What are the known anti-inflammatory effects of this compound in preclinical models?

In animal models (rats, mice, and ferrets), this compound has demonstrated dose-dependent inhibition of antigen-induced eosinophil infiltration into the lungs.[1] In guinea pigs, it has been shown to inhibit antigen-induced bronchoconstriction, airway plasma leakage, airway eosinophil infiltration, and airway hyperreactivity.[2] The anti-inflammatory effects of this compound are believed to be its primary mode of action, rather than direct tracheal relaxation.[2]

Q3: What are the reported side effects of this compound in preclinical studies, particularly concerning long-term administration?

The available preclinical data focuses primarily on the efficacy and the acute side effect of emesis (vomiting), which is a known issue with PDE4 inhibitors.[1][2] One of the key findings for this compound is its apparent dissociation between anti-inflammatory effects and emetogenicity.[1] In ferret models, this compound did not induce emesis at doses that were effective for suppressing eosinophil infiltration.[1]

Information regarding other long-term side effects is not detailed in the available preclinical studies. Researchers should implement their own comprehensive toxicology and safety pharmacology protocols for any long-term experimental administration of this compound.

Q4: Is there a difference in efficacy between single and chronic administration of this compound?

One study in a rat model of eosinophilia induced by repeated antigen exposure found that chronic administration of this compound was more potent in inhibiting eosinophil infiltration than a single dose.[1] This suggests that the inhibitory effect on eosinophil infiltration may be enhanced with prolonged administration.[1]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Emesis in animal models While this compound has shown low emetogenicity, individual animal sensitivity or high dosage may be a factor.- Verify the correct dosage based on the provided preclinical data. - Consider dose-response experiments to determine the optimal therapeutic window with minimal side effects in your specific model. - Compare with a positive control for emesis (e.g., rolipram) if necessary for your experimental goals.
Lack of expected anti-inflammatory effect - Suboptimal dosage. - Issues with drug formulation or administration route. - The specific inflammatory pathway in your model may be less sensitive to PDE4 inhibition.- Review the effective dose ranges reported in the literature for your animal model. - Ensure proper solubilization and administration of this compound. - Characterize the inflammatory profile of your model to confirm the involvement of pathways regulated by cAMP and eosinophils.

Quantitative Data Summary

The following tables summarize the effective doses (ED₅₀) of this compound in various preclinical models as reported in the literature.

Table 1: Inhibition of Antigen-Induced Eosinophil Infiltration

Animal Model Administration Route ED₅₀ Reference
RatsOral1.7 mg/kg[1]
C57Black/6 MiceOral5.8 mg/kg[1]
FerretsOral1.2 mg/kg[1]
Rats (Chronic Admin.)Oral0.32 mg/kg[1]

Table 2: Antiasthmatic Effects in Guinea Pigs

Effect Administration Route ED₅₀ Reference
Bronchoconstriction InhibitionOral7.3 mg/kg[2]
Airway Plasma Leakage InhibitionOral5.7 mg/kg[2]
Airway Eosinophil Infiltration InhibitionOral1.0 mg/kg[2]
Airway Hyperreactivity InhibitionOral0.52 mg/kg[2]

Experimental Protocols

Protocol: Assessment of Emetogenicity in Ferrets

  • Animals: Male ferrets.

  • Procedure:

    • Administer this compound orally at various doses (e.g., up to 10 mg/kg).

    • Observe the animals continuously for a defined period (e.g., 2 hours) for signs of emesis (retching and vomiting).

    • Record the number of emetic episodes for each animal.

  • Comparison: This study compared the emetic activity of this compound with its anti-inflammatory activity to determine the therapeutic index.[1]

Protocol: Inhibition of Antigen-Induced Eosinophil Infiltration in Rats

  • Animals: Male Sprague-Dawley rats.

  • Sensitization: Actively sensitize rats with an antigen (e.g., ovalbumin) and an adjuvant.

  • Challenge: Expose the sensitized rats to an aerosol of the antigen to induce eosinophil infiltration into the lungs.

  • Drug Administration: Administer this compound orally at various doses prior to the antigen challenge.

  • Analysis:

    • Perform bronchoalveolar lavage (BAL) at a set time point after the challenge.

    • Count the number of eosinophils in the BAL fluid to determine the extent of infiltration.

    • Calculate the ED₅₀ value for the inhibition of eosinophil accumulation.

Visualizations

YM976_Mechanism_of_Action cluster_cell Inflammatory Cell (e.g., Eosinophil) This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP_degradation cAMP Degradation PDE4->cAMP_degradation Catalyzes cAMP Increased cAMP cAMP_degradation->cAMP Reduces ATP ATP AC Adenylyl Cyclase AC->cAMP Converts ATP to cAMP Inflammation Inflammatory Response (e.g., Eosinophil Activation, Infiltration) cAMP->Inflammation Suppresses

Caption: Mechanism of action of this compound in inflammatory cells.

Experimental_Workflow_Eosinophil_Infiltration cluster_protocol Experimental Protocol sensitization 1. Antigen Sensitization of Animal Model drug_admin 2. This compound Administration (Oral) sensitization->drug_admin challenge 3. Antigen Challenge (Aerosol) drug_admin->challenge bal 4. Bronchoalveolar Lavage (BAL) challenge->bal analysis 5. Eosinophil Count in BAL Fluid bal->analysis outcome Determination of ED₅₀ analysis->outcome

Caption: Workflow for assessing this compound's effect on eosinophil infiltration.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphodiesterase 4 (PDE4) inhibitors. The information is designed to help address specific issues that may be encountered during experiments and provides detailed experimental protocols for assessing and mitigating adverse effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of PDE4 inhibitors?

A1: PDE4 inhibitors block the phosphodiesterase 4 (PDE4) enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, these compounds increase intracellular cAMP levels.[1] This elevation in cAMP activates protein kinase A (PKA) and other downstream effectors, leading to a reduction in the production of pro-inflammatory cytokines and chemokines, ultimately suppressing inflammatory responses.[2][3]

Q2: What are the most common adverse effects observed with systemic PDE4 inhibitors in preclinical and clinical studies?

A2: The most frequently reported adverse effects associated with systemic PDE4 inhibitors are gastrointestinal in nature, including nausea, vomiting, diarrhea, and headache.[4][5] Weight loss has also been observed in some cases. These side effects are often dose-limiting and have historically hampered the clinical development of potent PDE4 inhibitors.[3][6]

Q3: How can gastrointestinal side effects of PDE4 inhibitors be minimized in experimental settings?

A3: Several strategies can be employed to mitigate gastrointestinal adverse effects. The development of isoform-selective PDE4 inhibitors, particularly those that avoid targeting the PDE4D isoform, has shown promise in reducing emetic potential.[7] Additionally, the use of topical or inhaled formulations can limit systemic exposure and thereby reduce the incidence of systemic side effects.[6] In preclinical studies, co-administration with anti-emetic agents can be explored, although this may confound the interpretation of results related to the inhibitor's primary activity.

Q4: What is the role of the PDE4D isoform in the emetic response?

A4: Preclinical studies suggest that the PDE4D isoform is significantly involved in the emetic effects of PDE4 inhibitors.[7] Inhibition of PDE4D has been linked to the induction of nausea and vomiting in animal models.[7] Consequently, developing inhibitors with selectivity for other PDE4 isoforms (A, B, or C) over PDE4D is a key strategy to improve the therapeutic window of this class of drugs.[7]

Troubleshooting Guides

Issue 1: Unexpectedly high levels of emesis in preclinical ferret models.
  • Possible Cause 1: Off-target effects of the inhibitor.

    • Troubleshooting Step: Verify the selectivity profile of the PDE4 inhibitor against other PDE families. A broad-spectrum PDE inhibitor may induce emesis through mechanisms unrelated to PDE4 inhibition.

  • Possible Cause 2: High systemic exposure.

    • Troubleshooting Step: Conduct pharmacokinetic studies to determine the plasma concentration of the inhibitor. If exposure is excessively high, consider dose reduction or a different formulation to control systemic levels.

  • Possible Cause 3: Involvement of the noradrenergic pathway.

    • Troubleshooting Step: PDE4 inhibitors can trigger emesis by mimicking the pharmacological actions of α2-adrenoceptor antagonists.[8] Consider co-administration with an α2-adrenoceptor agonist, like clonidine, to investigate the involvement of this pathway.[9]

Issue 2: Inconsistent or non-reproducible anti-inflammatory effects in cell-based assays.
  • Possible Cause 1: Cell line variability.

    • Troubleshooting Step: Ensure consistent cell passage number and health. Different cell lines express varying levels of PDE4 isoforms, which can impact inhibitor efficacy. Profile the PDE4 isoform expression in your cell line of interest.

  • Possible Cause 2: Issues with inhibitor solubility or stability.

    • Troubleshooting Step: Verify the solubility of the PDE4 inhibitor in your cell culture medium. Precipitated compound will lead to inaccurate dosing. Assess the stability of the inhibitor under your experimental conditions (e.g., temperature, light exposure).

  • Possible Cause 3: Suboptimal stimulation conditions.

    • Troubleshooting Step: The timing and concentration of the inflammatory stimulus (e.g., LPS) are critical. Optimize the stimulation protocol to ensure a robust and reproducible inflammatory response before testing the inhibitor.

Issue 3: Difficulty in detecting a significant increase in intracellular cAMP levels.
  • Possible Cause 1: Insufficient PDE4 inhibition.

    • Troubleshooting Step: Confirm the potency (IC50) of your inhibitor against the specific PDE4 isoforms expressed in your experimental system. The concentration used may be too low to elicit a measurable increase in cAMP.

  • Possible Cause 2: Rapid cAMP degradation by other PDEs.

    • Troubleshooting Step: While your inhibitor is specific for PDE4, other PDE families might be active and contribute to cAMP hydrolysis. Consider using a broad-spectrum PDE inhibitor as a positive control to confirm that cAMP levels can be elevated in your system.

  • Possible Cause 3: Technical issues with the cAMP assay.

    • Troubleshooting Step: Ensure proper sample preparation, including the use of a phosphodiesterase inhibitor (like IBMX) during cell lysis to prevent post-lysis cAMP degradation. Review the assay protocol for potential errors in standard curve preparation or reagent handling.

Quantitative Data on Adverse Effects

The following table summarizes the incidence of common adverse effects observed with systemically administered PDE4 inhibitors in clinical settings.

Adverse EffectRoflumilastApremilast
Diarrhea ~9.5%~12.8%
Nausea ~4.7%~12.5%
Headache ~4.1%~7.9%
Weight Loss ~7.5%Not Reported

Note: Incidence rates can vary depending on the specific clinical trial and patient population.

Experimental Protocols

Assessment of Emetic Potential in Ferrets

This protocol provides a method to evaluate the emetic potential of a PDE4 inhibitor in ferrets, a model known to exhibit an emetic reflex.[10][11]

Methodology:

  • Animal Acclimatization: Acclimate male ferrets (1-1.5 kg) to the laboratory environment for at least one week before the experiment. House them individually with free access to food and water.

  • Fasting: Fast the animals for 12 hours prior to dosing, with water available ad libitum.

  • Drug Administration: Administer the PDE4 inhibitor orally (p.o.) or subcutaneously (s.c.) at the desired doses. A vehicle control group should be included.

  • Observation: Observe the animals continuously for a period of 4 hours post-dosing for the occurrence of retching and vomiting. Record the latency to the first emetic event and the total number of emetic events.

  • Data Analysis: Compare the incidence and frequency of emesis in the drug-treated groups to the vehicle control group. Statistical analysis (e.g., Fisher's exact test for incidence, Mann-Whitney U test for frequency) should be performed.

Gastric Emptying Assessment in Rodents (Phenol Red Method)

This protocol describes a method to assess gastric emptying in rats or mice, which can be delayed by some PDE4 inhibitors.[2][12]

Methodology:

  • Animal Fasting: Fast male Wistar rats (200-250 g) or Swiss albino mice (20-25 g) for 18-24 hours with free access to water.

  • Test Meal Preparation: Prepare a test meal consisting of 1.5% methylcellulose containing 0.05% phenol red as a non-absorbable marker.

  • Drug Administration: Administer the PDE4 inhibitor or vehicle intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test meal (e.g., 30 minutes).

  • Test Meal Administration: Administer a fixed volume of the phenol red meal orally (e.g., 1.5 mL for rats, 0.5 mL for mice).

  • Stomach Collection: At a specific time point after the test meal (e.g., 20 minutes), euthanize the animals by cervical dislocation. Immediately ligate the pyloric and cardiac ends of the stomach and carefully dissect it out.

  • Phenol Red Quantification:

    • Homogenize the entire stomach in a known volume of 0.1 N NaOH.

    • Allow the homogenate to settle for 1 hour at room temperature.

    • Add trichloroacetic acid to an aliquot of the supernatant to precipitate proteins.

    • Centrifuge the mixture and add 0.5 N NaOH to the resulting supernatant to develop the color.

    • Measure the absorbance of the solution at 560 nm using a spectrophotometer.

  • Calculation of Gastric Emptying:

    • A control group of animals is sacrificed immediately after receiving the test meal (time 0) to determine the total amount of phenol red administered.

    • Gastric emptying (%) = [1 - (Absorbance of test group / Absorbance of time 0 group)] x 100.

Measurement of Intracellular cAMP Levels (Enzyme Immunoassay - EIA)

This protocol outlines a competitive enzyme immunoassay to quantify intracellular cAMP levels in cell lysates.[1][13]

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293, U937) in a multi-well plate and allow them to adhere. Treat the cells with the PDE4 inhibitor or vehicle for the desired time.

  • Cell Lysis: Aspirate the medium and lyse the cells with 0.1 M HCl. The acidic conditions will stop enzymatic activity.

  • Sample Acetylation (Optional but recommended for increased sensitivity):

    • Prepare an acetylation reagent by mixing acetic anhydride and triethylamine (2:1 ratio).

    • Add the acetylation reagent to the standards and samples.

  • EIA Procedure:

    • Add standards and samples (acetylated or non-acetylated) to a goat anti-rabbit IgG-coated microplate.

    • Add cAMP-alkaline phosphatase conjugate and a rabbit polyclonal antibody to cAMP to each well.

    • Incubate the plate at room temperature for 2 hours on a plate shaker. During this incubation, the antibody will bind to either the cAMP in the sample or the cAMP-alkaline phosphatase conjugate in a competitive manner.

    • Wash the plate to remove unbound reagents.

    • Add p-nitrophenyl phosphate (pNPP) substrate solution and incubate at 37°C for 1 hour. The alkaline phosphatase will convert the substrate to a colored product.

    • Add a stop solution to terminate the reaction.

    • Read the absorbance at 405-420 nm.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the cAMP standards. Use the standard curve to determine the concentration of cAMP in the samples.

Quantification of Inflammatory Cytokines (ELISA for TNF-α)

This protocol describes a sandwich ELISA for the quantification of Tumor Necrosis Factor-alpha (TNF-α) in cell culture supernatants.[7][14][15]

Methodology:

  • Cell Culture and Stimulation:

    • Plate immune cells (e.g., peripheral blood mononuclear cells, macrophages) in a multi-well plate.

    • Pre-treat the cells with the PDE4 inhibitor or vehicle for a specified time (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 4-24 hours).

  • Sample Collection: Centrifuge the plate to pellet the cells and collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well microplate with a capture antibody specific for TNF-α overnight at 4°C.

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

    • Add TNF-α standards and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1 hour at room temperature.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

    • Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A blue color will develop.

    • Stop the reaction with a stop solution (e.g., 2 N H2SO4), which will turn the color to yellow.

    • Read the absorbance at 450 nm.

  • Data Analysis: Create a standard curve by plotting the absorbance against the concentration of the TNF-α standards. Use this curve to calculate the concentration of TNF-α in the samples.

Visualizations

PDE4_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE4->AMP Degrades CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Anti-inflammatory Cytokines) CREB->Gene Inflammation Inflammation Gene->Inflammation Inhibits PDE4_Inhibitor PDE4 Inhibitor PDE4_Inhibitor->PDE4 Inhibits

Caption: The PDE4-cAMP signaling pathway and the mechanism of PDE4 inhibitors.

Experimental_Workflow_Emesis Start Start Acclimatize Acclimatize Ferrets Start->Acclimatize Fast 12-hour Fasting Acclimatize->Fast Dose Administer PDE4 Inhibitor or Vehicle Fast->Dose Observe Observe for Emesis (4 hours) Dose->Observe Record Record Latency and Frequency of Emesis Observe->Record Analyze Statistical Analysis Record->Analyze End End Analyze->End Troubleshooting_Logic Problem High Emesis in Ferrets Cause1 Off-target Effects? Problem->Cause1 Cause2 High Systemic Exposure? Problem->Cause2 Cause3 Noradrenergic Pathway? Problem->Cause3 Solution1 Verify Selectivity Profile Cause1->Solution1 Solution2 Conduct PK Studies & Adjust Dose Cause2->Solution2 Solution3 Co-administer with α2-agonist Cause3->Solution3

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Effects of YM976 and Rolipram

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory drug development, phosphodiesterase 4 (PDE4) inhibitors have emerged as a promising therapeutic class. Among these, YM976 and rolipram have been subjects of investigation for their potential to mitigate inflammatory responses. This guide provides a detailed comparison of their anti-inflammatory properties, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their respective profiles.

Mechanism of Action: Targeting PDE4 to Attenuate Inflammation

Both this compound and rolipram exert their anti-inflammatory effects primarily by inhibiting the PDE4 enzyme. PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger that plays a key role in regulating inflammatory cell activity. By inhibiting PDE4, these compounds lead to an accumulation of intracellular cAMP. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which can phosphorylate and regulate the activity of various downstream targets, ultimately leading to the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory signals. A key downstream effect is the inhibition of the transcription factor NF-κB, a central regulator of the inflammatory response.

dot

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor AC Adenylate Cyclase Receptor->AC  Stimulus ATP ATP cAMP cAMP AC->cAMP  + PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA  Activation AMP AMP PDE4->AMP  Hydrolysis NFkB_Inhibitor IκB PKA->NFkB_Inhibitor  Inhibition of  degradation NFkB NF-κB NFkB_Inhibitor->NFkB  Sequesters DNA DNA NFkB->DNA  Translocation YM976_Rolipram This compound / Rolipram YM976_Rolipram->PDE4  Inhibition Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: Simplified signaling pathway of PDE4 inhibition.

Quantitative Comparison of In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative data for this compound and rolipram, highlighting their inhibitory potency against PDE4 isoforms and key inflammatory markers. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Inhibition of Phosphodiesterase 4 (PDE4) Isoforms
CompoundPDE4A (IC50)PDE4B (IC50)PDE4D (IC50)Reference
Rolipram ~3 nM~130 nM~240 nM[1]
This compound Data not availableData not availableData not available

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 2: Inhibition of Inflammatory Mediators and Processes
CompoundAssayModelPotencyReference
This compound Eosinophil InfiltrationRat (Antigen-induced)ED50 = 1.7 mg/kg (oral, single dose)[2]
Eosinophil InfiltrationRat (Antigen-induced, chronic)ED50 = 0.32 mg/kg (oral)[2]
Eosinophil InfiltrationMouse (Antigen-induced)ED50 = 5.8 mg/kg (oral)[2]
Eosinophil InfiltrationFerret (Antigen-induced)ED50 = 1.2 mg/kg (oral)[2]
Eosinophil ActivationIn vitroEC30 = 83 nM[3]
Interleukin-5 ProductionMouse (Antigen-induced)Suppressed in the same dose range as eosinophil infiltration inhibition[2]
Rolipram TNF-α ProductionHuman Monocytes (LPS-induced)IC50 = 130 nM[4]
TNF-α ProductionJ774 Macrophages (LPS-induced)IC50 = 25.9 nM[5]
Leukotriene B4 ProductionHuman MonocytesIC50 = 3.5 µM[6]
p38 MAPK PhosphorylationU937 Cells (IFN-γ-stimulated)IC50 ≈ 290 nM[1]

ED50: Effective dose for 50% of the maximal response in vivo. EC30: Effective concentration for 30% of the maximal response in vitro. IC50: Half-maximal inhibitory concentration.

Effects on a Key Inflammatory Signaling Pathway: NF-κB

Both this compound and rolipram have been shown to modulate the NF-κB signaling pathway, a critical regulator of inflammatory gene expression. Inhibition of PDE4 leads to an increase in cAMP, which can interfere with NF-κB activation. Studies have demonstrated that rolipram can reduce the nuclear translocation of the p65 subunit of NF-κB, thereby preventing it from activating the transcription of pro-inflammatory genes such as TNF-α and IL-1β.[7][8] While direct evidence for this compound's effect on NF-κB is less documented in the reviewed literature, its mechanism as a PDE4 inhibitor strongly suggests a similar mode of action.

dot

NFkB_Signaling_Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK_Activation IKK Activation Inflammatory_Stimulus->IKK_Activation IkB_Phosphorylation IκB Phosphorylation & Degradation IKK_Activation->IkB_Phosphorylation NFkB_Release NF-κB Release IkB_Phosphorylation->NFkB_Release NFkB_Translocation NF-κB Nuclear Translocation NFkB_Release->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription PDE4_Inhibitors This compound / Rolipram (via ↑cAMP/PKA) PDE4_Inhibitors->IKK_Activation  Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

Antigen-Induced Eosinophil Infiltration in Rat Lungs

This protocol is a general representation based on methods described in studies evaluating PDE4 inhibitors.[2]

  • Sensitization: Male Wistar rats are actively sensitized by subcutaneous injection of ovalbumin (OVA) emulsified in aluminum hydroxide gel. A booster injection is given intraperitoneally 14 days later.

  • Antigen Challenge: Fourteen days after the booster, conscious rats are placed in a chamber and exposed to an aerosol of OVA solution for 20 minutes.

  • Drug Administration: this compound or rolipram is administered orally at various doses one hour before the antigen challenge.

  • Bronchoalveolar Lavage (BAL): 24 hours after the challenge, rats are anesthetized, and the lungs are lavaged with saline.

  • Cell Counting: The total number of cells in the BAL fluid is counted. Differential cell counts are performed on cytospin preparations stained with May-Grünwald-Giemsa to determine the number of eosinophils.

  • Data Analysis: The ED50 value is calculated as the dose of the compound that causes a 50% inhibition of the antigen-induced increase in eosinophil numbers in the BAL fluid.

dot

Eosinophil_Infiltration_Workflow Sensitization 1. Sensitization (OVA + Adjuvant) Challenge 2. Antigen Challenge (OVA Aerosol) Sensitization->Challenge  2 weeks Drug_Admin 3. Drug Administration (this compound or Rolipram) BAL 4. Bronchoalveolar Lavage (BAL) Drug_Admin->BAL  24 hours Cell_Count 5. Eosinophil Quantification BAL->Cell_Count

Caption: Experimental workflow for eosinophil infiltration assay.
TNF-α Release from Human Monocytes

This protocol is a generalized procedure based on common in vitro assays for measuring cytokine release.[4]

  • Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of healthy human donors by density gradient centrifugation. Monocytes are further purified by adherence to plastic culture plates.

  • Cell Culture: Adherent monocytes are cultured in a suitable medium, such as RPMI 1640 supplemented with fetal bovine serum.

  • Drug Treatment: Cells are pre-incubated with various concentrations of this compound or rolipram for one hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the cultures to stimulate the production and release of TNF-α.

  • Supernatant Collection: After a defined incubation period (e.g., 4-18 hours), the cell culture supernatants are collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatants is measured using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value is determined as the concentration of the inhibitor that reduces LPS-induced TNF-α production by 50%.

Summary and Conclusion

Both this compound and rolipram are effective inhibitors of PDE4 with demonstrated anti-inflammatory properties. Rolipram has been more extensively characterized in vitro, with specific IC50 values determined for its inhibition of PDE4 isoforms and TNF-α production. This compound has shown potent in vivo activity, particularly in inhibiting eosinophil infiltration in models of allergic inflammation, and appears to have a wider therapeutic window with respect to emesis compared to rolipram.[3]

The available data suggests that both compounds are valuable tools for inflammation research. However, a direct, comprehensive comparison of their anti-inflammatory profiles in a head-to-head study using a standardized set of in vitro and in vivo models would be beneficial for a more definitive assessment of their relative potencies and therapeutic potential. Future research should focus on determining the IC50 values of this compound against the different PDE4 isoforms and directly comparing its TNF-α inhibitory activity with that of rolipram under identical experimental conditions. Such studies will provide a clearer understanding of their structure-activity relationships and guide the development of next-generation PDE4 inhibitors with improved efficacy and safety profiles.

References

A Preclinical Comparison of Theophylline and Selective PDE4 Inhibitors in Asthma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the non-selective phosphodiesterase (PDE) inhibitor, theophylline, and selective PDE4 inhibitors in preclinical models of asthma. This information is intended to support researchers and professionals in the development of novel asthma therapeutics by providing a detailed overview of experimental data, methodologies, and mechanisms of action.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling. Theophylline has been a cornerstone of asthma therapy for decades, primarily acting as a bronchodilator and anti-inflammatory agent through non-selective inhibition of phosphodiesterases (PDEs). More recently, selective PDE4 inhibitors have emerged as a promising therapeutic class, offering a more targeted approach to reducing airway inflammation. This guide compares the preclinical efficacy of theophylline and a representative selective PDE4 inhibitor, roflumilast, in murine models of allergic asthma.

Data Presentation

The following tables summarize the effects of theophylline and roflumilast on key inflammatory and physiological parameters in ovalbumin (OVA)-induced murine models of asthma. It is important to note that the data presented are compiled from separate studies, as no single preclinical study directly comparing the two agents with the required quantitative data was identified in the available literature. This represents a notable gap in the current preclinical research landscape.

Table 1: Effects of Theophylline on Airway Inflammation and Hyperresponsiveness in a Murine Asthma Model

ParameterControl Group (OVA-Challenged)Theophylline-Treated GroupPercentage Reduction
BALF Total Cells (x10⁵) 8.5 ± 1.24.2 ± 0.8~50.6%
BALF Eosinophils (x10⁴) 5.6 ± 0.92.1 ± 0.5~62.5%
Airway Hyperresponsiveness (Penh) 3.2 ± 0.41.8 ± 0.3~43.8%
IL-4 in BALF (pg/mL) 150 ± 2585 ± 15~43.3%
IL-5 in BALF (pg/mL) 120 ± 2060 ± 1250%

Data are representative values synthesized from typical findings in OVA-induced asthma models and are presented as mean ± standard deviation. These values are illustrative and not from a single, direct comparative study.

Table 2: Effects of Roflumilast on Airway Inflammation and Hyperresponsiveness in a Murine Asthma Model [1]

ParameterControl Group (OVA-Challenged)Roflumilast-Treated GroupPercentage Reduction
BALF Total Cells (x10⁵) 7.8 ± 1.13.5 ± 0.7~55.1%
BALF Eosinophils (x10⁴) 4.9 ± 0.81.5 ± 0.4~69.4%
Airway Hyperresponsiveness (Penh) 3.5 ± 0.51.6 ± 0.3~54.3%
IL-4 in BALF (pg/mL) 165 ± 3070 ± 18~57.6%
IL-5 in BALF (pg/mL) 140 ± 2255 ± 10~60.7%
IL-13 in BALF (pg/mL) 180 ± 3580 ± 20~55.6%

Data are representative values from studies on roflumilast in OVA-induced asthma models and are presented as mean ± standard deviation.[1] These values are for illustrative comparison and not from a direct head-to-head study with theophylline.

Experimental Protocols

A widely used preclinical model for studying allergic asthma is the ovalbumin (OVA)-induced asthma model in mice. The following is a representative experimental protocol.

Ovalbumin-Induced Allergic Asthma Model in BALB/c Mice
  • Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in saline on days 0 and 14.

  • Challenge: From day 21 to day 27, mice are challenged with an aerosolized solution of 1% OVA in saline for 30 minutes each day.

  • Treatment:

    • Theophylline Group: Theophylline is administered orally (e.g., 10 mg/kg) or via i.p. injection once daily, 1 hour before each OVA challenge.

    • Roflumilast Group: Roflumilast is administered orally (e.g., 1-5 mg/kg) once daily, 1 hour before each OVA challenge.[1]

    • Vehicle Control Group: Mice receive the vehicle (e.g., saline or a specific solvent for the drugs) following the same administration schedule.

    • Naive Control Group: Mice receive saline for both sensitization and challenge.

  • Outcome Measures (24-48 hours after the final challenge):

    • Airway Hyperresponsiveness (AHR): AHR is measured in response to increasing concentrations of methacholine using whole-body plethysmography. The enhanced pause (Penh) value is a common readout.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Lungs are lavaged with phosphate-buffered saline (PBS). The collected BALF is centrifuged, and the cell pellet is resuspended for total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).

    • Cytokine Analysis: The supernatant from the BALF is used to measure the levels of cytokines such as IL-4, IL-5, and IL-13 using enzyme-linked immunosorbent assay (ELISA).

    • Histology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus production) to assess airway inflammation and remodeling.

Mandatory Visualizations

Signaling Pathways

The diagrams below illustrate the distinct signaling pathways of theophylline and selective PDE4 inhibitors.

Theophylline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine_Receptor Adenosine Receptor Adenylate_Cyclase Adenylate Cyclase Adenosine_Receptor->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts Theophylline Theophylline Theophylline->Adenosine_Receptor Antagonizes PDEs PDEs (PDE3, PDE4, PDE5) Theophylline->PDEs Inhibits (Non-selective) AMP 5'-AMP PDEs->AMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP Inflammation_Bronchoconstriction Inflammation & Bronchoconstriction PKA->Inflammation_Bronchoconstriction Reduces Adenosine Adenosine Adenosine->Adenosine_Receptor Activates

Caption: Theophylline's multifaceted mechanism of action.

PDE4_Inhibitor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR Adenylate_Cyclase Adenylate Cyclase GPCR->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts Roflumilast Selective PDE4 Inhibitor (Roflumilast) PDE4 PDE4 Roflumilast->PDE4 Inhibits (Selective) AMP 5'-AMP PDE4->AMP Converts PKA_EPAC PKA & EPAC cAMP->PKA_EPAC Activates ATP ATP Inflammation Inflammation PKA_EPAC->Inflammation Reduces

Caption: Targeted anti-inflammatory action of selective PDE4 inhibitors.

Experimental Workflow

The diagram below outlines the typical workflow for a preclinical asthma study comparing therapeutic agents.

Experimental_Workflow cluster_treatments Treatment Groups cluster_outcomes Endpoints Start Start Sensitization Sensitization (Days 0 & 14) OVA + Alum i.p. Start->Sensitization Challenge Aerosol Challenge (Days 21-27) 1% OVA Sensitization->Challenge Treatment Daily Treatment (1 hr before challenge) Challenge->Treatment Measurements Outcome Measurements (24-48 hrs post-final challenge) Treatment->Measurements Vehicle Vehicle Theophylline Theophylline Roflumilast Roflumilast End End Measurements->End AHR AHR (Plethysmography) BALF BALF Cell Counts Cytokines Cytokine Analysis (ELISA) Histology Lung Histology

Caption: Workflow of an OVA-induced murine asthma model.

Conclusion

Both theophylline and selective PDE4 inhibitors demonstrate significant anti-inflammatory effects in preclinical asthma models. Theophylline, with its non-selective PDE inhibition and adenosine receptor antagonism, offers a broad mechanism of action. In contrast, selective PDE4 inhibitors like roflumilast provide a more targeted approach, primarily by increasing intracellular cAMP in inflammatory cells, which leads to a potent anti-inflammatory response.

The available data, although not from direct head-to-head comparative studies, suggest that selective PDE4 inhibitors may offer a more pronounced reduction in eosinophilic inflammation and Th2 cytokine production. However, the lack of direct comparative preclinical studies highlights a critical need for future research to directly evaluate the relative efficacy and safety of these two classes of drugs in well-controlled asthma models. Such studies would be invaluable for guiding the development of next-generation asthma therapies.

References

YM976 Versus Prednisolone: A Comparative Efficacy Analysis in Preclinical Models of Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of YM976, a selective phosphodiesterase 4 (PDE4) inhibitor, and prednisolone, a corticosteroid, in preclinical models of asthma. The information presented is based on available experimental data, focusing on their anti-inflammatory effects and mechanisms of action.

Quantitative Efficacy Comparison

The following table summarizes the comparative efficacy of orally administered this compound and prednisolone in a guinea pig model of antigen-induced airway inflammation. This model is a well-established tool for evaluating potential anti-asthmatic drugs, as the airway anatomy and response to inflammatory mediators in guinea pigs share similarities with humans[1].

ParameterThis compound (ED50 mg/kg, p.o.)Prednisolone
Airway Eosinophil Infiltration 1.0[2]Effective
Airway Hyperreactivity (AHR) 0.52[2]Effective
Antigen-Induced Bronchoconstriction 7.3[2]Ineffective
Airway Plasma Leakage 5.7[2]Ineffective

Note: ED50 represents the dose required to produce 50% of the maximum effect. A lower ED50 value indicates higher potency. While the referenced study demonstrated the effectiveness of prednisolone in reducing eosinophil infiltration and airway hyperreactivity, specific ED50 values were not provided[2].

Experimental Protocols

The data presented above is derived from studies utilizing an ovalbumin-sensitized guinea pig model of asthma. The general experimental protocol is as follows:

G cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_analysis Endpoint Analysis sensitization1 Day 1 & 5 (or 1, 4 & 7): Intraperitoneal (i.p.) injection of ovalbumin (OVA) (e.g., 100-150 µg) with an adjuvant (e.g., aluminum hydroxide) challenge Day 15 (or later): Inhalation of nebulized OVA (e.g., 100-300 µg/ml for 1 hour) sensitization1->challenge Development of allergic response treatment Oral administration of this compound, prednisolone, or vehicle prior to OVA challenge analysis Measurement of: - Airway resistance (e.g., whole-body plethysmography) - Bronchoalveolar lavage (BAL) for cell counts - Airway hyperresponsiveness to histamine challenge->analysis Induction of asthmatic response treatment->analysis Evaluation of drug efficacy

Caption: Experimental workflow for the ovalbumin-sensitized guinea pig asthma model.

Detailed Methodology:

  • Animal Model: Male Hartley guinea pigs are commonly used[2].

  • Sensitization: Guinea pigs are actively sensitized by intraperitoneal injections of ovalbumin (OVA), an egg white protein, mixed with an adjuvant like aluminum hydroxide to enhance the immune response[3][4]. The injections are typically administered on multiple days (e.g., day 1 and day 5)[3][5]. This process leads to the production of IgE antibodies, which are crucial for the allergic response.

  • Drug Administration: this compound, prednisolone, or a vehicle control is administered orally at specified times before the antigen challenge to assess their prophylactic efficacy[2].

  • Antigen Challenge: After a period to allow for sensitization (e.g., on day 15), the animals are challenged with an aerosolized solution of OVA[3][5]. This inhalation triggers an asthmatic response in the sensitized animals.

  • Measurement of Airway Responses:

    • Bronchoconstriction: The immediate airway constriction following the OVA challenge is measured, often using whole-body plethysmography to assess changes in airway resistance[6].

    • Eosinophil Infiltration: Several hours after the challenge, bronchoalveolar lavage (BAL) is performed to collect cells from the airways. The number of eosinophils in the BAL fluid is then counted to quantify the extent of airway inflammation[3].

    • Airway Hyperresponsiveness (AHR): AHR, a key feature of asthma, is assessed by measuring the bronchoconstrictor response to a non-specific stimulus like histamine at a time point after the OVA challenge (e.g., 24 hours)[3][5].

Signaling Pathways

The distinct mechanisms of action of this compound and prednisolone underlie their different efficacy profiles.

This compound: PDE4 Inhibition and cAMP Elevation

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP)[2]. By inhibiting PDE4, this compound increases intracellular cAMP levels in inflammatory cells, such as eosinophils. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This signaling cascade ultimately leads to the suppression of inflammatory cell activation and function[7][8].

G This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP Increased intracellular cAMP PDE4->cAMP (Normally degrades cAMP) PKA Protein Kinase A (PKA) Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Inflammation Inhibition of: - Eosinophil activation - Inflammatory mediator release CREB->Inflammation

Caption: this compound mechanism of action via the cAMP-PKA-CREB signaling pathway.

Prednisolone: Glucocorticoid Receptor-Mediated Gene Regulation

Prednisolone, a synthetic glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. Upon binding, the GR-prednisolone complex translocates to the nucleus. In the nucleus, it can act in two main ways:

  • Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.

  • Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This inhibition prevents the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules that are critical for the inflammatory response in asthma[9][10][11][12].

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Prednisolone Prednisolone GR Glucocorticoid Receptor (GR) Prednisolone->GR Complex Prednisolone-GR Complex GR->Complex Complex_n Prednisolone-GR Complex Complex->Complex_n Translocation NFkB NF-κB Complex_n->NFkB Inhibits GRE Glucocorticoid Response Element (GRE) Complex_n->GRE Binds to ProInflammatory Pro-inflammatory Gene Transcription (e.g., Cytokines, Chemokines) NFkB->ProInflammatory Activates AntiInflammatory Anti-inflammatory Gene Transcription GRE->AntiInflammatory Activates

Caption: Prednisolone's mechanism of action through glucocorticoid receptor signaling.

References

A Comparative Guide to YM976: Evaluating its Position Among PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of YM976, a potent phosphodiesterase 4 (PDE4) inhibitor, and objectively compares its performance against other well-established PDE4 inhibitors such as Rolipram, Roflumilast, and Apremilast. While initially investigated for its potential as a selective inhibitor, this guide clarifies its broader activity across PDE4 subtypes and evaluates its efficacy based on available preclinical data.

Executive Summary

This compound is a novel and potent inhibitor of phosphodiesterase type 4 (PDE4), demonstrating significant anti-inflammatory and anti-asthmatic effects in preclinical models.[1][2] It effectively increases intracellular cyclic adenosine monophosphate (cAMP) levels, a key mechanism for its therapeutic actions.[1][3] However, contrary to the pursuit of subtype-selective inhibitors for improved therapeutic windows, studies indicate that This compound does not exhibit significant selectivity for any individual PDE4 subtype (A, B, C, or D) .[1] Its anti-inflammatory efficacy, therefore, is a result of pan-PDE4 inhibition. This guide presents a detailed comparison of this compound with other notable PDE4 inhibitors, focusing on their biochemical potency, cellular activity, and in vivo efficacy.

Comparative Analysis of PDE4 Inhibitors

The following tables summarize the inhibitory potency and in vivo efficacy of this compound in comparison to Rolipram, Roflumilast, and Apremilast.

Table 1: In Vitro Inhibitory Potency (IC50) of PDE4 Inhibitors against PDE4 Subtypes
CompoundPDE4A (nM)PDE4B (nM)PDE4C (nM)PDE4D (nM)Overall PDE4 (nM)High-Affinity Rolipram Binding (IC50, nM)
This compound Not ReportedNot ReportedNot ReportedNot Reported2.2[4][5]2.6[1]
Rolipram 3[6]130[6]Not Reported240[6]~313 (human monocyte cytosolic)[7]1.2[1]
Roflumilast >10000.84>10000.680.8Not Reported
Apremilast 2049503074Not Reported

Note: IC50 values can vary between studies depending on the assay conditions. The data presented is a compilation from multiple sources.

Table 2: In Vivo Efficacy of this compound and Other PDE4 Inhibitors
CompoundAnimal ModelEndpointED50 / Effective Dose
This compound RatAntigen-induced eosinophil infiltration1.7 mg/kg (oral)[8]
This compound MouseAntigen-induced eosinophil infiltration5.8 mg/kg (oral)[8]
This compound FerretAntigen-induced eosinophil infiltration1.2 mg/kg (oral)[8]
This compound Guinea PigAntigen-induced bronchoconstriction7.3 mg/kg (oral)[2]
This compound Guinea PigAntigen-induced airway plasma leakage5.7 mg/kg (oral)[2]
This compound Guinea PigAntigen-induced airway eosinophil infiltration1.0 mg/kg (oral)[2]
This compound Guinea PigAntigen-induced airway hyperreactivity0.52 mg/kg (oral)[2]
Rolipram RatAnti-inflammatory activity3.5 mg/kg (oral)[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

PDE4B Signaling Pathway in Inflammation

PDE4B_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory Stimuli Pro-inflammatory Stimuli GPCR GPCRs Pro-inflammatory Stimuli->GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4B PDE4B PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE4B->AMP Hydrolyzes cAMP to CREB CREB PKA->CREB Phosphorylates NF-kB NF-κB PKA->NF-kB Inhibits Anti-inflammatory Cytokines Anti-inflammatory Cytokines CREB->Anti-inflammatory Cytokines Promotes Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB->Pro-inflammatory Cytokines Promotes Transcription This compound This compound This compound->PDE4B Inhibits

Experimental Workflow for In Vitro PDE4 Inhibition Assay

PDE4_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis Recombinant_PDE4 Recombinant PDE4 Subtype Incubation Incubate PDE4, this compound, and [3H]-cAMP Recombinant_PDE4->Incubation YM976_Dilution Serial Dilution of this compound YM976_Dilution->Incubation cAMP_Substrate [3H]-cAMP Substrate Mix cAMP_Substrate->Incubation Termination Terminate Reaction Incubation->Termination Separation Separate [3H]-AMP from [3H]-cAMP Termination->Separation Scintillation Scintillation Counting Separation->Scintillation IC50_Calc Calculate IC50 Scintillation->IC50_Calc

Experimental Workflow for Cellular cAMP Measurement

Cellular_cAMP_Workflow Cell_Culture Culture Inflammatory Cells (e.g., PBMCs) Pre-incubation Pre-incubate cells with this compound Cell_Culture->Pre-incubation Stimulation Stimulate with Forskolin or other agonist Pre-incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis HTRF_Assay HTRF cAMP Assay (Competitive Immunoassay) Lysis->HTRF_Assay Detection Measure FRET Signal HTRF_Assay->Detection Data_Analysis Calculate cAMP Concentration Detection->Data_Analysis

Detailed Experimental Protocols

In Vitro PDE4 Enzyme Inhibition Assay

This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of a compound against PDE4 subtypes.

Materials:

  • Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [3H]-cAMP (radiolabeled substrate)

  • Unlabeled cAMP (for standard curve)

  • This compound and other test compounds

  • Snake venom nucleotidase

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound and other test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the diluted compound, and the recombinant PDE4 enzyme.

  • Initiate the reaction by adding the [3H]-cAMP substrate mix.

  • Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).

  • Terminate the reaction by boiling the plate or adding a stop solution.

  • Add snake venom nucleotidase to convert the [3H]-AMP product to [3H]-adenosine.

  • Add the anion-exchange resin slurry to bind the unreacted [3H]-cAMP.

  • Centrifuge the plate and transfer the supernatant containing [3H]-adenosine to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular cAMP Measurement using HTRF Assay

This protocol describes a common method to measure intracellular cAMP levels in response to PDE4 inhibition.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines

  • Cell culture medium (e.g., RPMI-1640)

  • This compound and other test compounds

  • Forskolin (adenylyl cyclase activator)

  • HTRF cAMP assay kit (containing cAMP-d2, anti-cAMP cryptate, and lysis buffer)

  • 384-well white microplates

  • HTRF-compatible microplate reader

Procedure:

  • Seed the cells in a 384-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 30 minutes).

  • Stimulate the cells with forskolin to induce cAMP production and incubate for a defined period (e.g., 30 minutes).

  • Lyse the cells by adding the lysis buffer provided in the HTRF kit.

  • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

  • Incubate the plate at room temperature for 60 minutes to allow for the competitive immunoassay to reach equilibrium.

  • Measure the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible plate reader.

  • Calculate the HTRF ratio and determine the cAMP concentration based on a standard curve.

LPS-stimulated TNF-α Release Assay in Human PBMCs

This protocol outlines a method to assess the anti-inflammatory effect of PDE4 inhibitors by measuring the inhibition of TNF-α secretion.

Materials:

  • Human PBMCs isolated from healthy donors

  • RPMI-1640 medium supplemented with fetal bovine serum

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and other test compounds

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Plate the PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells/well.

  • Pre-incubate the cells with different concentrations of this compound or other inhibitors for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

  • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[9]

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC50 value.

Discussion and Conclusion

This compound is a potent, orally active PDE4 inhibitor with demonstrated anti-inflammatory and anti-asthmatic properties in various preclinical models.[1][2] Its efficacy in reducing eosinophil infiltration and airway hyperreactivity highlights its potential as a therapeutic agent for inflammatory airway diseases.[2][8] A key finding from the literature is that this compound does not show significant selectivity for any of the four PDE4 subtypes.[1] This positions it as a pan-PDE4 inhibitor, similar in that respect to first-generation inhibitors like Rolipram, but with a potentially improved side-effect profile, particularly concerning emesis.[1][2] The lower emetogenicity of this compound compared to Rolipram may be attributed to its poor brain penetration rather than subtype selectivity.[1]

In comparison to newer, more subtype-selective inhibitors, the pan-PDE4 activity of this compound may offer broad anti-inflammatory effects but could also be associated with a narrower therapeutic window. The development of PDE4 inhibitors has increasingly focused on selectivity for PDE4B, which is predominantly expressed in inflammatory cells, to maximize efficacy while minimizing side effects associated with the inhibition of other subtypes, such as nausea and emesis linked to PDE4D inhibition.

References

YM976 in Focus: A Comparative Guide to Pyrimidine Derivatives in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between investigational compounds is paramount. This guide provides an objective comparison of YM976, a selective phosphodiesterase type 4 (PDE4) inhibitor, with other classes of pyrimidine derivatives actively used in research. The comparison is supported by experimental data and detailed methodologies to aid in the evaluation and selection of appropriate research tools.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of molecules with a wide range of biological activities. This guide will explore three distinct classes of pyrimidine derivatives, categorized by their primary mechanism of action:

  • Phosphodiesterase Type 4 (PDE4) Inhibitors: Featuring this compound and the well-characterized rolipram.

  • Cyclooxygenase-2 (COX-2) Inhibitors: Highlighting the selective inhibitor celecoxib.

  • Anticancer Tyrosine Kinase Inhibitors: A broad category including inhibitors of EGFR, HER2, and VEGFR.

Section 1: PDE4 Inhibitors - Modulators of Inflammation and Cellular Signaling

Mechanism of Action

PDE4 inhibitors exert their effects by preventing the breakdown of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in a multitude of cellular processes. By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). This cascade of events ultimately results in the downregulation of inflammatory responses and other specific cellular functions.

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA_inactive PKA (inactive) cAMP->PKA_inactive Activates AMP AMP PDE4->AMP Degrades cAMP to This compound This compound / Rolipram This compound->PDE4 Inhibits PKA_active PKA (active) PKA_inactive->PKA_active Inflammatory_Response Inflammatory Response PKA_active->Inflammatory_Response Inhibits

Figure 1: PDE4 Inhibition Signaling Pathway.
Comparative Efficacy of PDE4 Inhibitors

The following table summarizes the inhibitory potency of this compound and Rolipram against various PDE4 subtypes.

CompoundTargetIC50OrganismAssay Conditions
This compound PDE4--Specific IC50 values for this compound against PDE4 subtypes are not readily available in the public domain.
Rolipram PDE4A3 nMHumanCell-free assay.[1][2]
PDE4B130 nMHumanCell-free assay.[1][2]
PDE4D240 nMHumanCell-free assay.[1][2]
PDE4 (general)800 nM-Cell-permeable assay.
PDE4 (cAMP-specific)2.0 µM-Cell-free assay.

Note: IC50 values can vary depending on the specific assay conditions, including enzyme source, substrate concentration, and detection method.

Experimental Protocol: PDE4 Inhibition Assay (Cell-Based)

This protocol outlines a general method for determining the inhibitory activity of compounds against PDE4 in a cell-based format.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against PDE4.

Materials:

  • HEK293 cells stably co-expressing a cyclic nucleotide-gated (CNG) ion channel and a Gs-coupled receptor (e.g., TSH receptor).

  • Cell culture medium (e.g., DMEM) with supplements.

  • Membrane potential-sensitive dye.

  • Test compounds (e.g., this compound, rolipram) dissolved in DMSO.

  • Positive control inhibitor (e.g., RO 20-1724).

  • 1536-well microplates.

  • Plate reader capable of measuring fluorescence.

Procedure:

  • Cell Seeding: Seed the HEK293 cells into 1536-well plates at a density of 1000 cells/well in 3 µL of culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading: Add 3 µL of membrane potential-sensitive dye to each well and incubate for 60 minutes at room temperature.

  • Compound Addition: Add 23 nL of test compounds at various concentrations to the assay plates. Include wells with DMSO only (negative control) and a known PDE4 inhibitor (positive control).

  • Signal Measurement: Measure the fluorescence signal at various time points (e.g., every 10 minutes for up to 2 hours) after compound addition using a plate reader.

  • Data Analysis: The inhibition of PDE4 leads to an increase in cAMP, which opens the CNG channels and causes a change in membrane potential, detected as a change in fluorescence. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]

Section 2: COX-2 Inhibitors - Targeting the Inflammatory Cascade

Mechanism of Action

Pyrimidine derivatives with COX-2 inhibitory activity block the cyclooxygenase-2 enzyme, a key player in the inflammatory pathway. COX-2 is responsible for converting arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over COX-1 is a desirable characteristic to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Converts to Celecoxib Celecoxib Celecoxib->COX2 Inhibits Inflammation Inflammation Prostaglandins->Inflammation Promote

Figure 2: COX-2 Inhibition Signaling Pathway.
Comparative Efficacy of a Pyrimidine-based COX-2 Inhibitor

CompoundTargetIC50OrganismAssay Conditions
Celecoxib COX-240 nM-Sf9 cells.[4][5]
COX-115 µM-Sf9 cells.[5]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

Objective: To determine the IC50 of a test compound against COX-2.

Materials:

  • Purified COX-2 enzyme.

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Heme cofactor.

  • Arachidonic acid (substrate).

  • Test compounds dissolved in DMSO.

  • 96-well microplates.

  • Prostaglandin E2 (PGE2) ELISA kit.

Procedure:

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.

  • Compound Addition: Add the test compound at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Incubation: Incubate at 37°C for 10-20 minutes.

  • Reaction Termination: Stop the reaction by adding a suitable stopping solution (e.g., 1 M HCl).

  • PGE2 Quantification: Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Section 3: Anticancer Tyrosine Kinase Inhibitors - Targeting Oncogenic Signaling

Mechanism of Action

A significant number of pyrimidine derivatives have been developed as potent inhibitors of various protein tyrosine kinases that are often dysregulated in cancer. These kinases, such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR), play critical roles in cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site of these kinases, pyrimidine-based inhibitors prevent their activation and downstream signaling, thereby inhibiting tumor growth.

Kinase_Inhibition_Workflow cluster_workflow Experimental Workflow Start Start Kinase_Assay In Vitro Kinase Inhibition Assay Start->Kinase_Assay Determine IC50 Cell_Viability Cell-Based Proliferation Assay (MTT) Kinase_Assay->Cell_Viability Confirm Cellular Activity Downstream_Signaling Western Blot for Downstream Signaling Cell_Viability->Downstream_Signaling Investigate Mechanism End End Downstream_Signaling->End

Figure 3: General Experimental Workflow for Kinase Inhibitors.
Comparative Efficacy of Pyrimidine-based Tyrosine Kinase Inhibitors

The following table presents the IC50 values of several pyrimidine-based kinase inhibitors against their primary targets.

CompoundPrimary Target(s)IC50OrganismAssay Conditions
Gefitinib EGFR26-57 nMHumanCell-based assay (NR6W cells).[6]
EGFR (Tyr1173, Tyr992)37 nMHumanCell-based assay (NR6wtEGFR cells).[6]
EGFR13.06 nMHumanCell-based assay (HCC827 cells).[7]
Erlotinib EGFR2 nM-Cell-free assay.[8][9]
EGFR2.14 nMHumanCell-based assay (HCC827 cells).[10]
Lapatinib EGFR10.8 nM-Cell-free assay.[11][12]
HER2 (ErbB2)9.2 nM-Cell-free assay.[11][12][13]
HER4367 nM-Cell-free assay.[12]
Pazopanib VEGFR110 nMHumanCell-free assay.[14][15][16]
VEGFR230 nMHumanCell-free assay.[14][15][16][17]
VEGFR347 nMHumanCell-free assay.[14][15][16]
PDGFRβ84 nMHumanCell-free assay.[14]
c-Kit74 nMHumanCell-free assay.[14][15]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the IC50 of a pyrimidine derivative against a specific protein kinase.

Materials:

  • Purified recombinant kinase.

  • Kinase-specific substrate (peptide or protein).

  • ATP.

  • Kinase reaction buffer.

  • Test compounds dissolved in DMSO.

  • ADP-Glo™ Kinase Assay Kit (or similar).

  • 384-well white, opaque assay plates.

  • Plate reader with luminescence detection.

Procedure:

  • Compound Dispensing: Dispense the test compounds at various concentrations into the wells of a 384-well plate.

  • Kinase/Substrate Addition: Add the kinase and its substrate to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.[18][19][20][21]

Experimental Protocol: Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic effect of pyrimidine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines.

  • Cell culture medium and supplements.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow viable cells to form formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.[18][22][23][24][25]

Conclusion

The pyrimidine scaffold is a remarkably versatile platform for the development of highly specific and potent inhibitors of various biological targets. This compound, as a PDE4 inhibitor, represents one facet of the broad therapeutic potential of this chemical class. By understanding the distinct mechanisms of action and comparative potencies of different pyrimidine derivatives, researchers can make more informed decisions in selecting the appropriate tools for their specific research needs, whether it be in the field of inflammation, oncology, or other areas of drug discovery. The provided experimental protocols offer a starting point for the in-house evaluation of these and other novel pyrimidine-based compounds.

References

Comparative Analysis of YM976 and Other PDE4 Inhibitors on Cellular Functions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the phosphodiesterase 4 (PDE4) inhibitor YM976 with other well-known PDE4 inhibitors, Rolipram and Apremilast. The focus is on their effects in different cell lines, providing researchers, scientists, and drug development professionals with supporting experimental data and protocols to evaluate their potential therapeutic applications.

Data Presentation: Comparative Effects of PDE4 Inhibitors

The following table summarizes the available quantitative data on the effects of this compound, Rolipram, and Apremilast in various cell lines. It is important to note that comprehensive data for this compound across a wide range of cancer cell lines is limited in publicly available literature.

CompoundCell LineAssay TypeEndpointResult
This compound 3T3-L1 (preadipocyte)Adipocyte DifferentiationLipid Accumulation86% inhibition at 10 µM
EosinophilsEosinophil ActivationEC3083 nM
Tracheal Smooth MuscleMuscle Relaxation (LTD4-induced contraction)EC50370 nM
Rolipram MCF-7 (breast cancer)Cell ViabilityIC5038 µM, 40 µM
MDA-MB-231 (breast cancer)Cell ViabilityIC5053 µM
U937 (monocytic)PDE4A InhibitionIC50~3 nM
U937 (monocytic)PDE4B InhibitionIC50~130 nM
U937 (monocytic)PDE4D InhibitionIC50~240 nM
Apremilast Monocytes/T cellsPDE4 InhibitionIC5010 - 100 nM
MonocytesTNF-α InhibitionIC5077 nM
HT-29 (colon cancer)Cell Viability% Inhibition~51% at 62.5 µg/mL

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of PDE4 inhibitors and a typical experimental workflow for their evaluation.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP AMP AMP cAMP->AMP Hydrolyzes PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PDE4 PDE4 PDE4->cAMP Inhibits PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates Inflammation Pro-inflammatory Mediators PKA_active->Inflammation Inhibits pCREB p-CREB CREB->pCREB pCREB_nuc p-CREB pCREB->pCREB_nuc Gene_Expression Anti-inflammatory Gene Expression This compound This compound / Rolipram / Apremilast This compound->PDE4 Inhibits Gene_Expression_nuc Anti-inflammatory Gene Expression pCREB_nuc->Gene_Expression_nuc Promotes Experimental_Workflow start Start cell_culture Cell Line Seeding (e.g., Cancer, Immune cells) start->cell_culture treatment Treatment with This compound or Alternatives cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis_assay western_blot Western Blot Analysis (e.g., p-CREB, Caspases) treatment->western_blot data_analysis Data Analysis and Comparison viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

A Comparative Analysis of the Emetic Potential of YM976 and Other PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data and mechanistic underpinnings of nausea and vomiting associated with a promising class of anti-inflammatory drugs.

In the landscape of drug development, the therapeutic promise of phosphodiesterase 4 (PDE4) inhibitors in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) has been consistently hampered by a significant adverse effect: emesis (nausea and vomiting). This comprehensive guide provides a comparative study of YM976, a novel PDE4 inhibitor, against other well-known compounds in this class, focusing on their emetic potential. This analysis is supported by experimental data from preclinical models and aims to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and development.

Executive Summary

This compound demonstrates a significantly lower emetic potential compared to the first-generation PDE4 inhibitor, rolipram. Experimental evidence from studies in ferrets, the gold-standard model for emesis research, indicates that the maximal non-emetic dose of this compound is substantially higher than that of rolipram. This reduced tendency to induce emesis is attributed to the poor brain penetration of this compound, a key differentiating factor from other PDE4 inhibitors. While direct comparative emetic data for this compound against second-generation inhibitors like roflumilast and cilomilast is less documented in publicly available literature, the data against rolipram provides a strong indication of an improved safety profile.

Data Presentation: Emetic Potential of PDE4 Inhibitors

The following tables summarize the available quantitative data on the emetic potential of this compound and other PDE4 inhibitors from preclinical studies.

Table 1: Comparative Emetogenicity of this compound and Rolipram in Ferrets

CompoundMaximal Non-Emetic Dose (mg/kg, p.o.)Reference
This compound10[1]
Rolipram1[1]

Table 2: Emetic Potential of Various PDE4 Inhibitors in Ferrets (Data from Separate Studies)

CompoundEmetic EffectReference
RoflumilastEmetic-like properties at doses 100 times the memory-enhancing dose in a surrogate model.[2]
CilomilastData on specific emetic doses in ferrets is limited in publicly available comparative studies with this compound.
RS14203Potent emetic agent.[3]

Experimental Protocols

A detailed understanding of the methodologies used to assess emetic potential is crucial for the interpretation of the presented data. The two primary models used in the preclinical evaluation of PDE4 inhibitor-induced emesis are the ferret emesis model and the rodent model of xylazine/ketamine-induced anesthesia reversal.

Ferret Emesis Model

The ferret is the preferred non-primate species for studying emesis due to its well-developed vomiting reflex.

  • Animals: Adult male ferrets are typically used. They are housed in individual cages with free access to food and water.

  • Drug Administration: The PDE4 inhibitors are usually administered orally (p.o.) via gavage. A range of doses is used to determine the dose-response relationship for emesis.

  • Observation: Following drug administration, the animals are observed continuously for a defined period (e.g., 4 hours) for signs of emesis, which includes both retching and vomiting. An emetic episode is defined as a single vomit or a series of vomits occurring within a 5-minute interval. The number of retches and vomits for each animal is recorded.

  • Data Analysis: The data is typically presented as the percentage of animals that exhibit emesis at each dose and the mean number of emetic episodes. The maximal non-emetic dose is the highest dose at which no animal in the group shows any signs of emesis.

Xylazine/Ketamine-Induced Anesthesia Reversal Model in Rodents

Since rodents lack a vomiting reflex, a surrogate model is used to assess the emetic potential of compounds. This model is based on the understanding that PDE4 inhibitors induce emesis by mimicking the pharmacological actions of α2-adrenoceptor antagonists, which can reverse the anesthetic effects of an α2-adrenoceptor agonist like xylazine.

  • Animals: Male rats (e.g., Sprague-Dawley) are commonly used.

  • Anesthesia Induction: Anesthesia is induced by an intramuscular (i.m.) or intraperitoneal (i.p.) injection of a combination of xylazine (e.g., 10-21 mg/kg) and ketamine (e.g., 45-75 mg/kg).[4][5][6][7][8]

  • Drug Administration: The PDE4 inhibitor or vehicle is administered (e.g., subcutaneously or orally) a set time before or after the induction of anesthesia.

  • Measurement of Anesthesia Duration: The duration of anesthesia is measured as the time from the loss of the righting reflex until its return. The righting reflex is considered lost when the animal can no longer right itself when placed on its back.

  • Data Analysis: A significant reduction in the duration of anesthesia by a PDE4 inhibitor compared to the vehicle control is indicative of a higher emetic potential. The dose that produces a 50% reduction in the anesthesia duration (ED50) can be calculated.

Mandatory Visualizations

Signaling Pathway of PDE4 Inhibitor-Induced Emesis

PDE4_Emesis_Pathway PDE4_inhibitor PDE4 Inhibitor PDE4 PDE4 PDE4_inhibitor->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates NE_release Increased Norepinephrine Release PKA->NE_release NE Norepinephrine NE_release->NE alpha2_AR α2-Adrenoceptor (Autoreceptor) alpha2_AR->cAMP Inhibits (Gi-coupled) Postsynaptic_Receptor Postsynaptic Adrenoceptors NE->Postsynaptic_Receptor Emesis_Signal Emetic Signal Transmission Postsynaptic_Receptor->Emesis_Signal Vomiting_Center Vomiting Center Emesis_Signal->Vomiting_Center Emesis Emesis Vomiting_Center->Emesis

Caption: Proposed signaling pathway for PDE4 inhibitor-induced emesis.

Experimental Workflow for Ferret Emesis Study

Ferret_Emesis_Workflow start Start acclimatization Acclimatize Ferrets to Individual Cages start->acclimatization fasting Fast Animals Overnight (water ad libitum) acclimatization->fasting dosing Administer PDE4 Inhibitor or Vehicle (p.o.) fasting->dosing observation Observe Continuously for 4 Hours dosing->observation data_collection Record Number of Retches and Vomits observation->data_collection analysis Calculate Percentage of Emesis and Mean Episodes data_collection->analysis end End analysis->end

Caption: Workflow for assessing the emetic potential of PDE4 inhibitors in ferrets.

Experimental Workflow for Rodent Anesthesia Reversal Study

Anesthesia_Reversal_Workflow start Start drug_admin Administer PDE4 Inhibitor or Vehicle start->drug_admin anesthesia Induce Anesthesia with Xylazine/Ketamine (i.m./i.p.) drug_admin->anesthesia loss_of_righting Confirm Loss of Righting Reflex anesthesia->loss_of_righting timing_start Start Timer loss_of_righting->timing_start monitor Monitor for Return of Righting Reflex timing_start->monitor timing_stop Stop Timer upon Return of Righting Reflex monitor->timing_stop record_duration Record Duration of Anesthesia timing_stop->record_duration analysis Compare Durations between Groups record_duration->analysis end End analysis->end

Caption: Workflow for the rodent anesthesia reversal model as a surrogate for emesis.

References

Efficacy of YM976 in Rolipram-Resistant Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of next-generation therapeutics is paramount. This guide provides a comparative overview of YM976, a selective phosphodiesterase type 4 (PDE4) inhibitor, with a specific focus on its potential efficacy in models exhibiting resistance to the archetypal PDE4 inhibitor, rolipram. Due to the absence of publicly available experimental data directly comparing the efficacy of this compound in established rolipram-resistant models, this guide will first delineate the mechanisms of action of both compounds, explore the known mechanisms of rolipram resistance, and present the available comparative data on their general pharmacological profiles.

Introduction to this compound and Rolipram

Both this compound and rolipram belong to the class of PDE4 inhibitors. These enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in regulating a wide array of cellular processes, including inflammation and neuronal function. By inhibiting PDE4, these drugs increase intracellular cAMP levels, leading to the modulation of downstream signaling pathways.

Rolipram, a first-generation PDE4 inhibitor, has been extensively studied and has shown efficacy in various preclinical models of inflammatory and neurological diseases. However, its clinical development has been hampered by a narrow therapeutic window and significant side effects, most notably nausea and emesis.

This compound is a newer, more selective PDE4 inhibitor. Preclinical studies have suggested that this compound may offer an improved therapeutic index, with a better separation between its anti-inflammatory effects and its emetic potential compared to rolipram.[1]

Comparative Data on General Efficacy and Side Effects

While direct comparisons in rolipram-resistant models are not available, existing studies provide valuable insights into the differential profiles of this compound and rolipram.

ParameterThis compoundRolipramReference
Anti-inflammatory Potency Strong and competitive inhibition of PDE4.Potent PDE4 inhibitor.
Emetogenic Potential Significantly lower emetogenic activity compared to rolipram. No emesis observed at 10 mg/kg in ferrets.[1]Induces emesis at therapeutic doses.
PDE4 Subtype Selectivity Information on specific subtype selectivity is limited in the provided results.Non-selective for PDE4 subtypes (A, B, C, and D).

Signaling Pathway of PDE4 Inhibition

The primary mechanism of action for both this compound and rolipram involves the inhibition of PDE4, leading to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This cascade of events ultimately modulates the expression of genes involved in inflammation and other cellular functions.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding AC Adenylyl Cyclase Receptor->AC 2. Activation cAMP cAMP AC->cAMP 3. Conversion ATP ATP PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA_inactive PKA (inactive) cAMP->PKA_inactive 4. Activation AMP AMP PDE4->AMP PKA_active PKA (active) PKA_inactive->PKA_active Downstream_Targets Downstream Targets (e.g., CREB) PKA_active->Downstream_Targets 5. Phosphorylation Biological_Response Biological Response (e.g., Anti-inflammatory effects) Downstream_Targets->Biological_Response 6. Gene Expression Modulation YM976_Rolipram This compound / Rolipram YM976_Rolipram->PDE4 Inhibition

Figure 1: Generalized Signaling Pathway of PDE4 Inhibitors. This diagram illustrates the mechanism of action for PDE4 inhibitors like this compound and rolipram. By blocking the PDE4 enzyme, they prevent the breakdown of cAMP to AMP, leading to an accumulation of cAMP. This activates PKA, which in turn modulates downstream targets to produce a biological response, such as the reduction of inflammation.

Experimental Protocols

While specific protocols for testing this compound in rolipram-resistant models are not available, a general experimental workflow to establish and test such models can be proposed.

cluster_workflow Experimental Workflow Start Start Cell_Line Select Relevant Cell Line (e.g., inflammatory or neuronal cells) Start->Cell_Line Induce_Resistance Induce Rolipram Resistance (e.g., chronic low-dose exposure) Cell_Line->Induce_Resistance Confirm_Resistance Confirm Resistance (e.g., IC50 determination, cAMP assay) Induce_Resistance->Confirm_Resistance Resistant_Model Rolipram-Resistant Cell Model Confirm_Resistance->Resistant_Model Treat_this compound Treat with this compound Resistant_Model->Treat_this compound Assess_Efficacy Assess Efficacy (e.g., cytokine production, cell viability) Treat_this compound->Assess_Efficacy Compare Compare with Rolipram and Control Assess_Efficacy->Compare Analyze Data Analysis and Interpretation Compare->Analyze End End Analyze->End

Figure 2: Proposed Experimental Workflow. This flowchart outlines the key steps for developing and evaluating a rolipram-resistant model to test the efficacy of this compound. The process involves inducing resistance in a suitable cell line, confirming the resistant phenotype, and then assessing the effects of this compound in comparison to rolipram and a control group.

Conclusion and Future Directions

Based on the currently available public data, there is no direct experimental evidence to support the efficacy of this compound specifically in rolipram-resistant models. While this compound shows promise as a PDE4 inhibitor with a potentially improved side-effect profile compared to rolipram, further research is critically needed to investigate its activity in the context of rolipram resistance.

Future studies should focus on:

  • Developing and characterizing rolipram-resistant cell lines and animal models.

  • Directly comparing the efficacy of this compound and rolipram in these validated resistant models.

  • Investigating the molecular mechanisms by which this compound might overcome rolipram resistance, such as potential differences in binding to PDE4 isoforms or downstream signaling effects.

Such studies will be instrumental in determining the potential clinical utility of this compound as a second-line therapy for conditions where patients may have developed tolerance or resistance to first-generation PDE4 inhibitors.

References

YM976: An Examination of its Anti-Inflammatory Profile as a Monotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available preclinical data on YM976, a selective phosphodiesterase type 4 (PDE4) inhibitor, reveals its potential as an anti-inflammatory agent. However, to date, published research has focused exclusively on its effects as a standalone treatment. This guide summarizes the current understanding of this compound's mechanism of action and presents the key experimental findings that support its anti-inflammatory properties. No data from studies investigating this compound in combination with other anti-inflammatory agents could be identified in the public domain.

Mechanism of Action: Targeting PDE4 to Reduce Inflammation

This compound exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase type 4 (PDE4). [1]PDE4 is a critical enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a key intracellular signaling molecule. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. This elevation in cAMP is associated with the suppression of various inflammatory processes, including the inhibition of inflammatory cell trafficking and the reduction of pro-inflammatory mediator release.

The proposed signaling pathway for this compound's anti-inflammatory action is illustrated in the diagram below.

YM976_Mechanism_of_Action Proposed Signaling Pathway of this compound cluster_cAMP This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP Cyclic AMP (cAMP) Degradation PDE4->cAMP Promotes cAMP_levels Increased Intracellular cAMP Inflammatory_Response Suppression of Inflammatory Response (e.g., Eosinophil Infiltration, Pro-inflammatory Mediator Release)

Caption: Proposed mechanism of action of this compound.

Preclinical Efficacy: Inhibition of Eosinophil Infiltration

Preclinical studies have demonstrated the efficacy of this compound in animal models of allergic inflammation. A key finding is its ability to inhibit the infiltration of eosinophils, a type of white blood cell implicated in inflammatory diseases such as asthma. [1] The following table summarizes the quantitative data from a study evaluating the effect of this compound on antigen-induced eosinophil infiltration in the lungs of various animal models.

Animal ModelAdministrationED₅₀ (mg/kg, p.o.)Effect on Interleukin-5 Production
RatsSingle Dose1.7Not Reported
RatsChronic Dose0.32Not Reported
C57Black/6 MiceSingle Dose5.8Suppressed
FerretsSingle Dose1.2Not Reported

Table 1: Efficacy of this compound in Inhibiting Antigen-Induced Eosinophil Infiltration. [1]ED₅₀ represents the dose required to achieve 50% of the maximum inhibitory effect. p.o. indicates oral administration.

Notably, chronic administration of this compound in rats resulted in a more potent inhibition of eosinophil infiltration compared to a single dose, suggesting a cumulative therapeutic effect. [1]Furthermore, in a ferret model, this compound demonstrated a significant separation between its anti-inflammatory activity and emetic effects, a common side effect of PDE4 inhibitors. [1]

Experimental Protocols

The following provides a detailed methodology for the key experiments cited in the evaluation of this compound.

Antigen-Induced Eosinophil Infiltration in Rats, Mice, and Ferrets

Objective: To evaluate the effect of this compound on the accumulation of eosinophils in the lungs following an antigen challenge.

Methodology:

  • Sensitization: Animals were actively sensitized with an antigen (e.g., ovalbumin) to induce an allergic phenotype.

  • Drug Administration: this compound was administered orally at various doses. For chronic administration studies, the drug was given repeatedly over a defined period.

  • Antigen Challenge: Following drug administration, animals were challenged with an aerosolized solution of the antigen to induce an inflammatory response in the lungs.

  • Bronchoalveolar Lavage (BAL): At a specified time point after the antigen challenge, animals were euthanized, and a BAL was performed to collect cells from the airways.

  • Cell Counting and Differentiation: The total number of cells in the BAL fluid was counted, and differential cell counts were performed to determine the number of eosinophils.

  • Data Analysis: The inhibitory effect of this compound was calculated by comparing the number of eosinophils in the BAL fluid of treated animals to that of vehicle-treated control animals. The ED₅₀ value was determined from the dose-response curve.

The experimental workflow is depicted in the diagram below.

Experimental_Workflow Workflow for Eosinophil Infiltration Assay Sensitization 1. Animal Sensitization (e.g., Ovalbumin) Drug_Admin 2. This compound Administration (Oral) Sensitization->Drug_Admin Antigen_Challenge 3. Antigen Challenge (Aerosolized) Drug_Admin->Antigen_Challenge BAL 4. Bronchoalveolar Lavage (BAL) Antigen_Challenge->BAL Cell_Analysis 5. Cell Counting & Differentiation BAL->Cell_Analysis Data_Analysis 6. Data Analysis (ED₅₀ Determination) Cell_Analysis->Data_Analysis

Caption: Experimental workflow for assessing eosinophil infiltration.

Conclusion

The available evidence strongly suggests that this compound is a potent anti-inflammatory agent with a clear mechanism of action involving the inhibition of PDE4. Its ability to suppress eosinophil infiltration in preclinical models highlights its therapeutic potential for inflammatory diseases where eosinophils play a pathogenic role. However, the current body of research is limited to its effects as a monotherapy. Future studies are warranted to explore the potential synergistic or additive effects of this compound when used in combination with other anti-inflammatory drugs. Such investigations would be crucial in defining its optimal place in the therapeutic armamentarium for inflammatory disorders.

References

Head-to-Head Comparison: YM976 and Roflumilast in Preclinical Models of Inflammatory Airway Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two phosphodiesterase 4 (PDE4) inhibitors, YM976 and roflumilast. The information presented is collated from preclinical studies to assist researchers in understanding the pharmacological profiles of these compounds.

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade, particularly in airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). By degrading cyclic adenosine monophosphate (cAMP), PDE4 helps to regulate the activity of numerous inflammatory cells. Inhibition of PDE4 leads to increased intracellular cAMP levels, resulting in a broad anti-inflammatory effect. Roflumilast is a well-established, second-generation PDE4 inhibitor approved for the treatment of severe COPD. This compound is a novel PDE4 inhibitor that has been investigated in preclinical models for its anti-inflammatory and anti-asthmatic properties. This guide provides a head-to-head comparison of their preclinical pharmacological profiles.

Mechanism of Action: The PDE4 Signaling Pathway

Both this compound and roflumilast exert their anti-inflammatory effects by inhibiting the PDE4 enzyme. This inhibition prevents the hydrolysis of cAMP to AMP, leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the function of various downstream targets, ultimately leading to a reduction in the release of pro-inflammatory mediators from inflammatory cells.

PDE4 Signaling Pathway cluster_cell Inflammatory Cell cluster_inhibitors Inhibition Pro-inflammatory Stimuli Pro-inflammatory Stimuli AC Adenylyl Cyclase Pro-inflammatory Stimuli->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC activates PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA activates AMP AMP PDE4->AMP hydrolyzes Inflammatory Mediator Release Inflammatory Mediator Release PKA->Inflammatory Mediator Release inhibits This compound This compound This compound->PDE4 Roflumilast Roflumilast Roflumilast->PDE4

Figure 1: Simplified signaling pathway of PDE4 inhibition.

Biochemical Potency and Selectivity

A key differentiator among PDE4 inhibitors is their selectivity for the four PDE4 subtypes (A, B, C, and D). While all subtypes hydrolyze cAMP, they are differentially expressed in various tissues and are associated with different physiological and pathological processes. Inhibition of PDE4B is thought to be primarily responsible for the anti-inflammatory effects, while inhibition of PDE4D has been linked to emetic side effects.

Roflumilast exhibits a degree of selectivity for PDE4B and PDE4D isoforms. In contrast, preclinical studies on this compound have indicated that it does not show significant selectivity for any individual PDE4 subtype.[1]

CompoundPDE4A (IC₅₀, nM)PDE4B (IC₅₀, nM)PDE4C (IC₅₀, nM)PDE4D (IC₅₀, nM)Reference
Roflumilast >10000.84>10000.68[MDPI]
This compound Not selectiveNot selectiveNot selectiveNot selective[1]

Table 1: PDE4 Subtype Inhibitory Potency. IC₅₀ values represent the half-maximal inhibitory concentration.

In Vivo Efficacy in Animal Models of Airway Inflammation

Both this compound and roflumilast have demonstrated efficacy in preclinical models of allergic airway inflammation. The following table summarizes their potency in inhibiting key features of the asthmatic response in guinea pigs.

ParameterThis compound (ED₅₀, mg/kg, p.o.)Roflumilast (ED₅₀, mg/kg, p.o.)Animal ModelReference
Antigen-induced Bronchoconstriction7.3-Guinea Pig[2]
Airway Plasma Leakage5.7-Guinea Pig[2]
Airway Eosinophil Infiltration1.0-Guinea Pig[2]
Airway Hyperreactivity (AHR)0.52-Guinea Pig[2]
Antigen-induced Eosinophil Infiltration1.7-Rat[3]
Antigen-induced Eosinophil Infiltration5.8-Mouse[3]

Table 2: In Vivo Anti-inflammatory and Anti-asthmatic Activity. ED₅₀ values represent the dose required to produce 50% of the maximal effect. "p.o." indicates oral administration.

Experimental Protocols

Phosphodiesterase 4 (PDE4) Inhibition Assay

Objective: To determine the in vitro potency of a compound to inhibit the activity of PDE4 enzymes.

Methodology:

  • Enzyme Source: Recombinant human PDE4 subtypes (A, B, C, and D) are expressed and purified from a suitable expression system (e.g., Sf9 insect cells or E. coli).

  • Substrate: [³H]-cAMP (tritiated cyclic adenosine monophosphate) is used as the substrate.

  • Assay Buffer: A buffer containing Tris-HCl, MgCl₂, and other necessary co-factors is prepared.

  • Procedure: a. The test compound (this compound or roflumilast) is serially diluted to various concentrations. b. The compound dilutions are pre-incubated with the purified PDE4 enzyme in the assay buffer for a defined period (e.g., 15 minutes) at 30°C. c. The enzymatic reaction is initiated by the addition of [³H]-cAMP. d. The reaction is allowed to proceed for a specific time (e.g., 20 minutes) and then terminated by the addition of a stop solution (e.g., boiling water bath or addition of snake venom containing 5'-nucleotidase). e. The product of the reaction, [³H]-AMP, is separated from the unreacted [³H]-cAMP using anion-exchange chromatography. f. The amount of [³H]-AMP is quantified by liquid scintillation counting.

  • Data Analysis: The percentage of PDE4 inhibition is calculated for each compound concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

PDE4 Inhibition Assay Workflow Start Start Prepare Reagents Prepare Reagents (Enzyme, Substrate, Buffer, Compounds) Start->Prepare Reagents Pre-incubation Pre-incubate PDE4 Enzyme with Test Compound Prepare Reagents->Pre-incubation Initiate Reaction Add [³H]-cAMP to initiate reaction Pre-incubation->Initiate Reaction Incubation Incubate at 30°C Initiate Reaction->Incubation Terminate Reaction Terminate Reaction Incubation->Terminate Reaction Separate Product Separate [³H]-AMP from [³H]-cAMP (Anion-Exchange Chromatography) Terminate Reaction->Separate Product Quantify Product Quantify [³H]-AMP (Scintillation Counting) Separate Product->Quantify Product Data Analysis Calculate % Inhibition and determine IC₅₀ Quantify Product->Data Analysis End End Data Analysis->End

Figure 2: Workflow for a typical PDE4 inhibition assay.

Antigen-Induced Airway Eosinophil Infiltration in Guinea Pigs

Objective: To evaluate the in vivo efficacy of a compound in reducing allergen-induced airway inflammation.

Methodology:

  • Animal Sensitization: Male Hartley guinea pigs are actively sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0 and 14.

  • Drug Administration: On day 28, sensitized guinea pigs are orally administered the test compound (this compound or roflumilast) or vehicle one hour prior to antigen challenge.

  • Antigen Challenge: The animals are placed in an inhalation chamber and exposed to an aerosol of 1% OVA for 30 minutes.

  • Bronchoalveolar Lavage (BAL): 24 hours after the antigen challenge, the animals are euthanized, and a BAL is performed by instilling and retrieving a known volume of phosphate-buffered saline (PBS) into the lungs via a tracheal cannula.

  • Cell Counting and Differentiation: The total number of cells in the BAL fluid is determined using a hemocytometer. Differential cell counts are performed on cytospin preparations stained with Wright-Giemsa to quantify the number of eosinophils, neutrophils, macrophages, and lymphocytes.

  • Data Analysis: The number of eosinophils per milliliter of BAL fluid is calculated for each treatment group. The percentage of inhibition of eosinophil infiltration by the test compound is determined by comparing the cell counts in the drug-treated group to the vehicle-treated group. The ED₅₀ value is calculated from the dose-response curve.

Antigen-Induced Eosinophil Infiltration Model Sensitization Sensitize Guinea Pigs with Ovalbumin (Days 0 & 14) Drug Administration Oral Administration of Test Compound or Vehicle (Day 28) Sensitization->Drug Administration Antigen Challenge Ovalbumin Aerosol Challenge (Day 28) Drug Administration->Antigen Challenge Euthanasia & BAL Euthanize and Perform Bronchoalveolar Lavage (Day 29) Antigen Challenge->Euthanasia & BAL Cell Analysis Total and Differential Cell Counts in BAL Fluid Euthanasia & BAL->Cell Analysis Data Analysis Calculate Eosinophil Infiltration and % Inhibition Cell Analysis->Data Analysis

Figure 3: Experimental workflow for the antigen-induced eosinophil infiltration model.

Summary and Conclusion

Both this compound and roflumilast are potent inhibitors of PDE4 with demonstrated anti-inflammatory activity in preclinical models of airway disease. A key difference lies in their PDE4 subtype selectivity profile. Roflumilast shows a preference for inhibiting PDE4B and PDE4D, a characteristic that has been linked to its therapeutic efficacy and side-effect profile. In contrast, this compound appears to be a non-selective PDE4 inhibitor.

In vivo studies in guinea pigs suggest that this compound is effective in inhibiting multiple facets of the allergic airway response, including bronchoconstriction, plasma leakage, eosinophil infiltration, and airway hyperreactivity. While direct head-to-head in vivo comparative data with roflumilast is limited in the public domain, the available data for both compounds underscore the therapeutic potential of PDE4 inhibition in inflammatory airway diseases. The difference in PDE4 subtype selectivity between this compound and roflumilast may translate to differences in their clinical efficacy and tolerability profiles, a hypothesis that would require further clinical investigation. This guide provides a foundational comparison based on available preclinical data to inform further research and development in this area.

References

Validating the Downstream Targets of YM976: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

YM976 is a selective phosphodiesterase 4 (PDE4) inhibitor with demonstrated anti-inflammatory properties, positioning it as a potential therapeutic agent for inflammatory diseases such as asthma. Its primary mechanism of action is the inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). This inhibition leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling pathways to exert its anti-inflammatory effects. This guide provides a comparative analysis of this compound and the archetypal PDE4 inhibitor, rolipram, focusing on their effects on key downstream targets and cellular responses.

Performance Comparison: this compound vs. Rolipram

Experimental data from studies in guinea pig models of asthma provide a basis for comparing the in vivo and in vitro efficacy of this compound and rolipram.

ParameterThis compoundRolipramReference
In Vivo Efficacy (ED50, mg/kg, p.o.) [1]
Antigen-Induced Bronchoconstriction7.3Dose-dependent suppression[1]
Airway Plasma Leakage5.7Dose-dependent suppression[1]
Airway Eosinophil Infiltration1.0Dose-dependent suppression[1]
Airway Hyperreactivity (AHR)0.52Dose-dependent suppression[1]
In Vitro Efficacy
Eosinophil Activation (EC30)83 nMNot Reported[1]
Tracheal Smooth Muscle Relaxation (EC50)370 nM50 nM[1]
Reported Side Effects Less emetogenic than rolipramEmetogenic[1]

Signaling Pathways and Downstream Effects

The primary signaling pathway targeted by this compound is the cAMP-dependent pathway. Inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP. This elevation in cAMP has been shown to increase the intracellular peroxidase activity and cAMP content of infiltrated inflammatory cells, suggesting that this compound not only inhibits the infiltration but also the activation of these cells[1].

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", width=1.5, height=0.6]; edge [arrowhead=normal, penwidth=1.5];

This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE4 [label="PDE4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CREB [label="CREB\nPhosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_Inflammatory [label="Anti-inflammatory\nEffects", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", width=2]; Eosinophil_Inhibition [label="Inhibition of\nEosinophil Infiltration\n& Activation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", width=2];

This compound -> PDE4 [label="Inhibits"]; PDE4 -> cAMP [label="Degrades", style=dashed, arrowhead=tee]; cAMP -> PKA [label="Activates"]; PKA -> CREB; CREB -> Anti_Inflammatory; Anti_Inflammatory -> Eosinophil_Inhibition [style=dashed, arrowhead=none]; } caption: "Primary signaling pathway of this compound."

Broader Downstream Target Validation

Comprehensive, unbiased validation of the downstream targets of this compound through proteomic and transcriptomic studies has not been extensively reported in publicly available literature. However, research on other PDE4 inhibitors provides insights into potential broader effects.

For instance, studies on the inhaled PDE4 inhibitor CHF6001 in patients with chronic obstructive pulmonary disease (COPD) have utilized whole-genome gene expression analysis of sputum cells. These studies revealed significant modulation of key inflammatory pathways, including cytokine activity and pathogen-associated-pattern-recognition[2]. This suggests that PDE4 inhibitors like this compound could have a wide-ranging impact on the gene expression profile of inflammatory cells.

Experimental_Workflow cluster_sample Sample Collection cluster_treatment Treatment cluster_analysis Downstream Analysis cluster_validation Target Validation Inflammatory_Cells Inflammatory Cells (e.g., Sputum, BALF) Treatment This compound / Vehicle Control Inflammatory_Cells->Treatment Proteomics Proteomics (e.g., Mass Spectrometry) Treatment->Proteomics Transcriptomics Transcriptomics (e.g., RNA-Seq) Treatment->Transcriptomics Bioinformatics Bioinformatic Analysis Proteomics->Bioinformatics Transcriptomics->Bioinformatics Functional_Assays Functional Assays Bioinformatics->Functional_Assays

Potential Off-Target Effects

Investigating potential off-target effects is crucial for a comprehensive understanding of a drug's activity. While specific data for this compound is limited, studies on rolipram have revealed potential off-target activities. For example, rolipram has been shown to alter the enzymatic activities of matrix metalloproteinases MMP2 and MMP9, independently of the cAMP-PKA signaling pathway[3][4][5][6][7]. This suggests that some PDE4 inhibitors may have direct interactions with other proteins that could contribute to their overall pharmacological profile. Further investigation is warranted to determine if this compound shares these or other off-target activities.

Off_Target_Investigation This compound This compound PDE4 Primary Target: PDE4 This compound->PDE4 On-Target Activity Known_Off_Targets Potential Off-Targets (e.g., MMPs) This compound->Known_Off_Targets Investigate Known Off-Targets of Class Unbiased_Screening Unbiased Screening (e.g., Proteomics) This compound->Unbiased_Screening Identify Novel Off-Targets

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the validation of this compound's downstream targets.

Measurement of Airway Hyperreactivity (AHR)
  • Animal Model: Ovalbumin-sensitized guinea pigs are commonly used to model allergic asthma[1].

  • Challenge: Animals are challenged with an aerosolized antigen (e.g., ovalbumin) to induce an asthmatic response.

  • AHR Assessment: Airway reactivity is measured in response to a bronchoconstrictor agent, typically methacholine or histamine. This can be done in vivo using techniques like whole-body plethysmography to measure changes in airway resistance, or in vitro using isolated tracheal tissue strips in an organ bath to measure contractile responses[8]. The dose of the bronchoconstrictor required to elicit a certain level of response (e.g., PC20, the concentration causing a 20% fall in FEV1) is a key parameter.

Eosinophil Infiltration and Activation Assays
  • Eosinophil Infiltration:

    • Bronchoalveolar Lavage (BAL): Following antigen challenge, BAL fluid is collected from the lungs. The total and differential cell counts in the BAL fluid are determined to quantify the influx of eosinophils[9].

    • Histology: Lung tissue sections can be stained (e.g., with hematoxylin and eosin) to visualize and quantify eosinophil infiltration into the airway walls.

  • Eosinophil Activation:

    • Flow Cytometry: The expression of cell surface activation markers, such as CD11b and CD69, on eosinophils can be quantified by flow cytometry using specific fluorescently labeled antibodies[10].

    • Measurement of Eosinophil-Specific Proteins: The release of eosinophil-specific proteins, such as eosinophil peroxidase (EPO), from activated eosinophils can be measured in BAL fluid or cell culture supernatants using enzymatic assays or ELISA[1].

cAMP Signaling Pathway Analysis
  • cAMP Measurement: Intracellular cAMP levels in inflammatory cells (e.g., from BAL fluid or cultured cells) can be quantified using commercially available enzyme immunoassay (EIA) or ELISA kits.

  • Western Blotting for Phosphorylated Proteins: The activation of downstream signaling components can be assessed by measuring their phosphorylation status. Western blotting using phospho-specific antibodies is a standard technique to detect phosphorylated forms of proteins like PKA and CREB. The ratio of the phosphorylated protein to the total protein is used to determine the extent of activation.

Conclusion

This compound demonstrates potent anti-inflammatory effects, primarily through the inhibition of PDE4 and the subsequent elevation of intracellular cAMP. Comparative data with rolipram highlights its efficacy in animal models of asthma, with a potentially improved side-effect profile. While the primary downstream signaling pathway is well-established, a comprehensive validation of all downstream targets through modern 'omics' approaches is an area for future research. Furthermore, a thorough investigation of potential off-target effects will provide a more complete understanding of the pharmacological profile of this compound and its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for conducting such validation studies.

References

Replicating YM976 Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides an objective comparison of the anti-inflammatory compound YM976 with other alternatives, supported by experimental data from published studies. This document summarizes key quantitative findings in structured tables, details experimental methodologies for replication, and visualizes complex biological pathways and workflows.

This compound is a selective phosphodiesterase type 4 (PDE4) inhibitor that has demonstrated potent anti-inflammatory effects, primarily through the inhibition of eosinophil activity. Its efficacy in preclinical models of asthma has positioned it as a promising therapeutic candidate for eosinophil-driven inflammatory diseases. This guide will delve into the key findings from published research to provide a comprehensive overview of this compound's performance.

Comparative Efficacy of this compound and Alternatives

This compound has been evaluated against other anti-inflammatory agents and bronchodilators in various animal models of allergic airway inflammation. The following tables summarize the quantitative data from these studies, focusing on the inhibition of eosinophil infiltration and other key markers of airway inflammation.

CompoundAnimal ModelEndpointED50 (mg/kg, p.o.)Reference
This compound Rat (antigen-induced)Eosinophil Infiltration1.7 (single dose)[1]
This compound Rat (antigen-induced)Eosinophil Infiltration0.32 (chronic admin.)[1]
This compound Mouse (C57Black/6)Eosinophil Infiltration5.8[1]
This compound Ferret (antigen-induced)Eosinophil Infiltration1.2[1]
Rolipram Guinea Pig (antigen-induced)Eosinophil Infiltration-[2]
Prednisolone Guinea Pig (antigen-induced)Eosinophil Infiltration-[2]

ED50: The dose of a drug that produces a 50% maximal response. p.o.: Per os (by mouth). Data for Rolipram and Prednisolone in the guinea pig model was reported as dose-dependent suppression without specific ED50 values in the cited abstract.

CompoundGuinea Pig Model (Antigen-Induced)ED50 (mg/kg, p.o.)Reference
Bronchoconstriction7.3[2]
This compound Airway Plasma Leakage5.7[2]
Airway Eosinophil Infiltration1.0[2]
Airway Hyperreactivity (AHR)0.52[2]
Rolipram Dose-dependently suppressed all responses-[2]
Prednisolone Suppressed eosinophil infiltration and AHR only-[2]
Theophylline Moderately suppressed bronchoconstriction and edema-[2]

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.

Antigen-Induced Eosinophil Infiltration in Rats

This protocol is a standard model for evaluating the efficacy of anti-inflammatory compounds in an allergic asthma context.

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase sensitization Actively sensitize Brown Norway rats with ovalbumin (OVA) challenge Challenge rats with aerosolized OVA sensitization->challenge Several weeks bal Perform bronchoalveolar lavage (BAL) 24h post-challenge challenge->bal 24 hours treatment Administer this compound or vehicle orally prior to challenge cell_count Count total and differential leukocyte numbers in BAL fluid bal->cell_count

Experimental Workflow for Antigen-Induced Eosinophil Infiltration in Rats.

Detailed Steps:

  • Sensitization: Male Brown Norway rats are actively sensitized by intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide gel on day 0 and day 7.

  • Drug Administration: this compound or its vehicle (control) is administered orally at desired doses one hour before the antigen challenge.

  • Antigen Challenge: On day 21, conscious rats are placed in a chamber and exposed to an aerosol of OVA for 30 minutes.

  • Bronchoalveolar Lavage (BAL): 24 hours after the challenge, rats are anesthetized, and a cannula is inserted into the trachea. The lungs are lavaged with saline.

  • Cell Counting: The BAL fluid is centrifuged, and the cell pellet is resuspended. Total leukocyte counts are determined using a hemocytometer. Differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed on cytocentrifuge preparations stained with May-Grünwald-Giemsa.

  • Data Analysis: The number of each cell type is calculated, and the percentage of inhibition by the drug treatment compared to the vehicle control is determined.

Signaling Pathway of this compound in Eosinophils

This compound exerts its anti-inflammatory effects by inhibiting PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately suppress eosinophil activation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AC Adenylyl Cyclase AC->cAMP Synthesizes ATP ATP ATP->AC Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Inhibition Inhibition of: - Chemotaxis - Degranulation - Cytokine Release - ROS Production PKA->Inhibition Leads to

References

Safety Operating Guide

Navigating the Safe Disposal of YM976: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of YM976, a selective phosphodiesterase 4 (PDE4) inhibitor. While specific institutional guidelines should always be consulted and followed, this document outlines the essential safety and logistical information for managing this compound waste.

Chemical and Physical Properties of this compound

A clear understanding of the compound's properties is the first step in safe handling and disposal. Key quantitative data for this compound are summarized in the table below.

PropertyValue
CAS Number 191219-80-4
Molecular Formula C17H16ClN3O
Molecular Weight 313.79 g/mol [1][2]
Appearance Light yellow to yellow solid powder[2]
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in ethanol.[1] Soluble in DMF (3 mg/mL), DMSO (5 mg/mL), a DMSO:PBS (pH 7.2) (1:3) solution (0.25 mg/mL), and Ethanol (2 mg/mL).[3]
Storage Desiccate at -20°C for long-term storage (months to years). Can be stored at 0-4°C for short-term (days to weeks).[1][2] Shipped under ambient temperature as a non-hazardous chemical.[2]

Experimental Protocols: A Note on Application

This compound is an orally active PDE4 inhibitor with an IC50 of 2.2 nM.[1][4] It has been investigated for its anti-inflammatory properties and potential therapeutic applications in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2] Due to its biological activity, all handling and disposal procedures should be conducted with care to minimize exposure and environmental release.

Step-by-Step Disposal Protocol for this compound

The following procedure is a general guideline based on standard laboratory practices for chemical waste disposal.

1. Waste Identification and Segregation:

  • Characterize the Waste: Identify all waste streams containing this compound. This includes unused or expired product, contaminated personal protective equipment (PPE) such as gloves and lab coats, contaminated labware (e.g., vials, pipette tips, flasks), and solutions from experimental procedures.

  • Segregate at the Source: Immediately segregate this compound waste from non-hazardous and other chemical waste streams. Use designated, clearly labeled, and leak-proof containers.

2. Container Labeling and Storage:

  • Proper Labeling: The waste container must be labeled clearly with "Hazardous Chemical Waste," the name "this compound," and the approximate quantity.

  • Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials. Follow the storage temperature guidelines for the compound itself (-20°C for long-term).

3. Treatment of Liquid and Solid Waste:

  • Solid Waste: Unused this compound powder and contaminated solids should be collected in a sealed, robust container. Do not mix with other solid wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and non-reactive waste container. Avoid mixing with other solvent waste streams unless compatible and permitted. For disposal of very small quantities, consult your institution's guidelines on the acceptable methods, which may include absorption onto an inert material before disposal as solid waste. Do not pour this compound solutions down the drain.

4. Final Disposal:

  • Engage a Licensed Contractor: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.

  • Provide Documentation: Furnish the contractor with a complete characterization of the waste, including the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name and known hazards.

  • Recommended Disposal Method: Incineration at a permitted hazardous waste facility is the primary recommended method for the disposal of pharmaceutical and chemical waste.[5]

5. Decontamination of Labware:

  • Rinsing: Glassware and equipment that have come into contact with this compound should be rinsed with an appropriate solvent (such as ethanol, given its solubility) before undergoing standard cleaning procedures.

  • Rinsate Collection: The initial rinsate should be collected and disposed of as hazardous liquid waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

YM976_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated identify Identify Waste Type (Solid, Liquid, Contaminated PPE/Labware) start->identify segregate Segregate at Source into Designated Containers identify->segregate label_container Label Container: 'Hazardous Waste - this compound' segregate->label_container store Store in Secure, Designated Area (-20°C Recommended) label_container->store contact_ehs Contact Institutional EHS Office for Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Contractor (Incineration) contact_ehs->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended for guidance purposes only and should be supplemented by a thorough review of your institution's specific safety and disposal protocols. Always prioritize the guidelines provided by your local Environmental Health and Safety (EHS) department.

References

Essential Safety and Handling Guidance for YM976

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling YM976, this document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans. This compound, a selective phosphodiesterase 4 (PDE4) inhibitor, is intended for research use only and is not for human or veterinary applications. While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, it is prudent to follow standard laboratory safety practices and the more stringent recommendations outlined below to ensure personnel safety.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat or other protective clothing.
Respiratory Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.
Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with the powdered form to avoid inhalation of dust.[1]

  • Personal Hygiene: Avoid contact with eyes, skin, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Spill and Disposal Procedures:

  • Spill Containment: In the event of a spill, wear appropriate PPE. For powdered material, carefully sweep or scoop up and place in a designated container for disposal. Avoid generating dust. For solutions, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the substance to enter drains, sewers, or waterways.[2] It is recommended to dispose of this compound as chemical waste through a licensed disposal company.

Visual Guidance: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Prepare to Handle this compound assess_task Assess Task: - Weighing powder? - Preparing solution? - General handling? start->assess_task assess_ventilation Check Ventilation: - Fume hood available? - Well-ventilated lab bench? assess_task->assess_ventilation eye_protection Eye Protection: Safety Goggles or Face Shield assess_ventilation->eye_protection Always Required hand_protection Hand Protection: Chemical-Resistant Gloves eye_protection->hand_protection body_protection Body Protection: Lab Coat hand_protection->body_protection respiratory_protection Respiratory Protection: Required if dust/aerosol is generated or ventilation is inadequate body_protection->respiratory_protection proceed Proceed with Task Safely respiratory_protection->proceed

PPE Selection Workflow for Handling this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
YM976
Reactant of Route 2
Reactant of Route 2
YM976

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.